Hydroxystilbamidine
Description
This compound isethionate is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children, with fewer side effects than amphotericin B. This compound isethionate is also used in pathology for diagnostic purposes.
This compound is a cationic dye with antifungal, antitrypanosomal, antimalarial, and carcinostatic activities. This compound is able to bind to DNA and RNA in a non-intercalating manner, and is a powerful inhibitor of ribonucleases, thereby impeding cellular processes in protozoa. This agent was also shown to bind to and stablize trypanosomal lysosomes. This compound is commonly used as a diagnostic agent in neuroanatomy and as a histochemical stain.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1953.
minor descriptor (63-86); on-line & INDEX MEDICUS search STILBAMIDINES (66-86); RN given refers to parent cpd
See also: this compound Isethionate (has salt form).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21/h1-9,21H,(H3,17,18)(H3,19,20)/b4-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUESWZZJYCLFNL-DAFODLJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)O)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80873552 | |
| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-99-8, 1071752-67-4 | |
| Record name | Hydroxystilbamidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14753 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethenyl]-3-hydroxybenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80873552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYSTILBAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39J262E49W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Mechanics of Neural Cartography: An In-depth Guide to Hydroxystilbamidine as a Retrograde Tracer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and quantitative data related to the use of Hydroxystilbamidine, commercially known as Fluoro-Gold, as a retrograde neuronal tracer. Its purpose is to equip researchers with the detailed knowledge required for the effective application of this powerful neuroanatomical tool.
Core Mechanism of Action: The "Weak Base Trapping" Hypothesis
This compound's efficacy as a retrograde tracer is primarily explained by the "weak base trapping" mechanism.[1][2][3] This model posits that the molecule, being a weak base, can exist in both a charged (protonated) and an uncharged (unprotonated) state, with the equilibrium between these states being dependent on the surrounding pH.
The process can be broken down into the following key steps:
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Membrane Permeation: In the relatively neutral extracellular environment, a fraction of this compound exists in its lipophilic, uncharged form. This allows it to passively diffuse across the lipid bilayer of the axonal membrane at the nerve terminal.[1][2]
-
Uptake via Endocytosis: The initial internalization into the axon terminal is thought to occur primarily through fluid-phase endocytosis, a non-specific process where the cell engulfs a small volume of extracellular fluid. Some evidence also suggests that under certain experimental conditions, uptake can be mediated by AMPA receptor endocytosis.
-
Vesicular Sequestration and Protonation: Once inside the axon, the endocytic vesicles containing this compound mature into or fuse with acidic intracellular compartments, such as endosomes and lysosomes. The low pH within these organelles (typically pH 4.5-6.5) causes the this compound molecule to become protonated.
-
Ionic Trapping: In its charged, hydrophilic state, this compound is unable to diffuse back across the vesicular membrane, effectively trapping it within the acidic organelle. This accumulation within vesicles is a critical step for its subsequent transport.
-
Retrograde Axonal Transport: These tracer-laden vesicles are then actively transported from the axon terminal towards the cell body (soma) along the microtubule network. This process is driven by the molecular motor protein complex, cytoplasmic dynein, which moves cargo towards the minus-end of microtubules, located in the neuronal soma.
-
Visualization in the Soma: Upon arrival in the cell body, the vesicles accumulate, leading to a bright fluorescent signal that allows for the identification and mapping of neuronal projections.
Quantitative Data for Experimental Design
The selection of a retrograde tracer and the design of tracing experiments are critically dependent on quantitative parameters. The following tables summarize key data for this compound (Fluoro-Gold) to facilitate experimental planning and comparison with other common tracers.
| Parameter | This compound (Fluoro-Gold) | Notes |
| Concentration Range | 1-10% (w/v) in distilled water or saline | A 4% solution is recommended for initial experiments. For iontophoresis, a 1% solution in acetate buffer (pH 3.3) is used. For peripheral nerve studies, a 5% solution is often employed. |
| Injection Volume (Pressure) | 0.05 - 1.0 µL | Typically 0.1 - 0.2 µL is sufficient to minimize injection site necrosis. |
| Iontophoresis Parameters | +1 to +10 µA pulsed current (e.g., 7 seconds on/off) for 5-15 minutes | Optimal parameters may vary depending on the target structure and electrode characteristics. |
| Retrograde Transport Rate | Approximately 2 cm/day in mammals | This rate can be slower in cold-blooded animals. |
| Optimal Survival Time | 4 - 14 days | 7-10 days is suitable for most systems. Longer pathways may require extended survival times. For iontophoretic application, a shorter survival time of 2-5 days is often recommended. |
| Tracer Comparison (Labeling Efficiency) | Finding | Reference |
| Fluoro-Gold vs. True Blue and DiI | Similar labeling efficacy in rat spinal motor neurons after 1 week. | |
| Fluoro-Gold vs. Fluoro-Ruby | Fluoro-Gold generally labels more neurons than Fluoro-Ruby at shorter survival times (3 days). At 1 week, the difference is not significant. | |
| Double-Labeling Efficiency (FG & other tracers) | The percentage of double-labeled cells can vary significantly depending on the tracer combination, suggesting differences in uptake and transport mechanisms or tracer compatibility. For example, combinations of red and green beads or FluoroRuby and fluorescein dextran showed very high double-labeling efficiency (>96%). | |
| Long-Term Labeling Stability | The number of Fluoro-Gold labeled neurons may decrease over very long survival periods (several weeks to months), whereas Fast Blue shows greater persistence. |
Detailed Experimental Protocols
The successful application of this compound as a retrograde tracer requires meticulous attention to the experimental protocol. The following sections provide detailed methodologies for the most common application techniques.
Pressure Injection
This is the most frequently used method for delivering this compound to a target brain region.
Materials:
-
This compound (Fluoro-Gold) powder
-
Sterile distilled water or 0.9% saline
-
Microsyringe (e.g., Hamilton) with a fine needle or a glass micropipette
-
Stereotaxic apparatus
-
Anesthetic and standard surgical tools
Procedure:
-
Tracer Preparation: Prepare a 1-10% solution of this compound in sterile distilled water or saline. A 4% solution is a common starting point. Ensure the solution is fully dissolved.
-
Anesthesia and Surgery: Anesthetize the animal and mount it in a stereotaxic frame. Perform a craniotomy to expose the target brain region.
-
Microsyringe/Micropipette Loading: Load the microsyringe or glass micropipette with the this compound solution, being careful to avoid air bubbles.
-
Injection: Slowly lower the needle/pipette to the desired stereotaxic coordinates. Inject the tracer at a slow and steady rate (e.g., 0.05 µL/min) to minimize tissue damage and leakage up the injection track. Total volumes typically range from 0.1 to 0.2 µL.
-
Post-Injection Dwell Time: After the injection is complete, leave the needle/pipette in place for 5-10 minutes to allow for diffusion of the tracer away from the tip and to minimize backflow upon retraction.
-
Closure and Post-Operative Care: Slowly withdraw the needle/pipette and suture the incision. Provide appropriate post-operative care, including analgesics.
-
Survival Period: Allow for a survival period of 4-14 days to permit retrograde transport of the tracer to the cell bodies of projecting neurons.
Iontophoresis
Iontophoresis is used to create small, discrete injection sites with minimal damage to surrounding tissue.
Materials:
-
This compound (Fluoro-Gold) powder
-
0.1 M acetate buffer (pH 3.3)
-
Glass micropipettes (tip diameter 10-20 µm)
-
Iontophoresis unit with a constant current source
-
Stereotaxic apparatus
-
Anesthetic and standard surgical tools
Procedure:
-
Tracer and Pipette Preparation: Prepare a 1% solution of this compound in 0.1 M acetate buffer. Fill a clean glass micropipette with the tracer solution.
-
Anesthesia and Surgery: Prepare the animal as for pressure injection.
-
Pipette Placement: Lower the micropipette to the target coordinates.
-
Iontophoretic Injection: Apply a positive current (e.g., +5 to +10 µA) in a pulsed fashion (e.g., 7 seconds on, 7 seconds off) for a duration of 5-15 minutes. The acidic pH of the solution ensures that the this compound molecules are positively charged and will be ejected from the pipette tip by the positive current.
-
Post-Injection and Closure: After the current is turned off, leave the pipette in place for a few minutes before withdrawal. Close the incision and provide post-operative care.
-
Survival Period: A survival period of 2-5 days is often sufficient for iontophoretic applications.
Crystal Application
This method involves placing a small crystal of the tracer directly onto the target tissue, often used for peripheral nerve tracing.
Materials:
-
This compound (Fluoro-Gold) crystals
-
Fine forceps or the tip of a micropipette
-
Surgical tools for exposing the target nerve or brain region
Procedure:
-
Surgical Exposure: Surgically expose the nerve or brain region of interest.
-
Nerve Transection/Crush (for peripheral nerves): For peripheral nerve tracing, the nerve should be transected or crushed to facilitate uptake, as this compound is not readily taken up by intact fibers of passage.
-
Crystal Placement: Using fine forceps or the tip of a micropipette, carefully pick up a small crystal of this compound and place it directly onto the cut end of the nerve or the desired location in the central nervous system.
-
Closure and Post-Operative Care: Close the surgical wound and provide appropriate post-operative care.
-
Survival Period: Allow for an appropriate survival time (typically 4-14 days) for retrograde transport to occur.
Tissue Processing and Visualization
Fixation:
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After the designated survival period, deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by a fixative.
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4% paraformaldehyde in PBS is a commonly used and effective fixative.
-
Avoid fixatives containing high concentrations of heavy metals (e.g., osmium) or glutaraldehyde (>1%), as these can quench the fluorescence.
Sectioning:
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Post-fix the brain or spinal cord tissue as needed and then cryoprotect in a sucrose solution.
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Cut frozen sections on a cryostat or sliding microtome at a desired thickness (e.g., 30-40 µm).
Visualization:
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Mount the sections on glass slides and coverslip with a glycerol-based mounting medium.
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Visualize the labeled neurons using a fluorescence microscope equipped with a wide-band ultraviolet (UV) excitation filter (excitation ~360 nm).
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The emission wavelength, and thus the observed color, is pH-dependent. At neutral pH, this compound fluoresces a golden-yellow color, while at acidic pH, it appears blue.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound uptake and retrograde transport.
Caption: General experimental workflow for retrograde tracing with this compound.
Caption: Logical relationships influencing tracer and methodology selection.
References
- 1. Retrograde trafficking from the vacuole/lysosome membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytosis via caveolae: alternative pathway with distinct cellular compartments to avoid lysosomal degradation? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of clathrin- and caveolae-mediated endocytosis in gene transfer mediated by lipo- and polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxystilbamidine vs. Fluoro-Gold: An In-depth Technical Guide for Researchers
For neuroscientists and drug development professionals engaged in neuronal tracing studies, the choice of a retrograde tracer is a critical decision that profoundly impacts experimental outcomes. Among the available fluorescent tracers, Hydroxystilbamidine and the commercial product Fluoro-Gold are widely utilized. This technical guide provides a comprehensive comparison of these two tracers, delving into their chemical properties, experimental applications, and potential pitfalls to empower researchers in making informed decisions for their specific research needs.
Chemical Identity: Unraveling the Connection
A crucial point of clarification for researchers is the relationship between this compound and Fluoro-Gold. While often used interchangeably, there are important distinctions to be made.
This compound is the active chemical compound, a fluorescent dye belonging to the stilbene family. It is commercially available from various suppliers in different salt forms, most commonly as isethionate or methanesulfonate salts. This variation in the salt form can influence the compound's solubility and potentially its biological activity.
Fluoro-Gold is the trade name for a specific formulation of this compound. While the manufacturer states that this compound is the active component, the exact salt form and the presence of other components in the formulation are proprietary. Some studies have suggested that commercial Fluoro-Gold may contain impurities that could affect its fluorescent properties and biological effects when compared to purified this compound. One study found that while this compound is the active constituent of Fluoro-Gold, the fluorescence spectrograms of the commercial product differed from purified this compound, suggesting the presence of a major fluorescent impurity[1].
This distinction is critical for researchers, as the choice between purchasing a specific salt of this compound or the Fluoro-Gold formulation could lead to variations in experimental results.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and Fluoro-Gold based on available information from suppliers and scientific literature. It is important to note that there can be inconsistencies in the reported values, particularly for spectral properties, which may be influenced by the specific salt, solvent, and binding state of the molecule (e.g., bound to DNA/RNA or membranes).
Table 1: Physicochemical Properties
| Property | This compound (General) | Fluoro-Gold |
| Chemical Name | 2-hydroxy-4,4'-diamidinostilbene | Proprietary formulation of this compound |
| Common Salt Forms | Isethionate, Methanesulfonate | Typically supplied as a specific salt (e.g., di-(hydroxyethanesulfonate)) |
| Molecular Weight | Varies with salt form (e.g., 532.6 g/mol for isethionate) | Often cited as 532.6 g/mol |
| Appearance | Yellow to golden-yellow crystalline powder | Golden-yellow crystalline powder |
| Solubility | Soluble in water and 0.9% saline | Soluble in distilled water, 0.9% saline; can be used as a suspension in neutral phosphate buffer[2] |
Table 2: Spectral Properties
| Property | This compound | Fluoro-Gold |
| Excitation Max (nm) | ~360 (when bound to DNA) | ~323 (in acidic buffer), ~385 (in neutral buffer) |
| Emission Max (nm) | ~450 (RNA-bound), ~625 (DNA-bound) | ~408 (in acidic buffer, blue emission), ~570-620 (in neutral buffer, gold emission) |
| Photostability | Generally considered to have high resistance to fading[3] | High resistance to fading |
| Quantum Yield | Data not readily available | Data not readily available |
Experimental Protocols
The general protocols for retrograde tracing using this compound and Fluoro-Gold are similar. However, researchers should be mindful of the recommended concentrations and survival times, which can be adjusted based on the specific neuronal pathway and animal model.
General Retrograde Tracing Protocol
-
Dye Preparation:
-
Dissolve this compound or Fluoro-Gold in an appropriate vehicle. For pressure injections, sterile distilled water or 0.9% saline are commonly used. For iontophoresis, a 1-2% solution in 0.1 M acetate buffer (pH 3.3) is often recommended.
-
The recommended concentration typically ranges from 2% to 10% (w/v). A starting concentration of 4% is often advised, which can be adjusted based on the extent of labeling and any observed necrosis at the injection site.
-
-
Dye Administration:
-
Pressure Injection: This is the most common method. Small volumes (typically 0.1-0.2 µL) are injected into the target brain region using a microsyringe or a glass micropipette.
-
Iontophoresis: This method allows for more discrete injection sites and is achieved by passing a positive current through a micropipette containing the dye solution.
-
Crystal Application: A small crystal of the tracer can be applied directly to the tissue.
-
-
Survival Period:
-
The optimal survival period varies depending on the length of the neuronal pathway being studied.
-
For most systems, survival times of 3 to 10 days are typical.
-
Longer survival periods (up to 2 months) can enhance the filling of distal dendrites.
-
-
Tissue Processing:
-
Perfuse the animal with a suitable fixative, such as 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
The brain is then cryoprotected, sectioned on a cryostat or vibratome, and mounted on slides.
-
Fluoro-Gold is compatible with a wide range of histological techniques, including immunocytochemistry and in situ hybridization.
-
Key Differences in Protocol Considerations
While the overall protocol is similar, the choice between a generic this compound and the Fluoro-Gold formulation may necessitate slight adjustments:
-
Concentration: Due to potential differences in purity and the presence of other components, the optimal concentration for achieving robust labeling with minimal toxicity might differ between the two. It is advisable to perform pilot experiments to determine the ideal concentration for each specific batch and formulation.
-
pH of Vehicle: The fluorescence emission of this compound is pH-sensitive. When using Fluoro-Gold, a neutral pH buffer results in a gold fluorescence, while an acidic buffer (pH 3.3) produces a blue fluorescence. Researchers can leverage this property for multi-labeling studies.
Mechanism of Neuronal Uptake and Transport
The precise mechanism of uptake for this compound and Fluoro-Gold is still a subject of investigation, with evidence supporting both passive and active transport processes.
The "Weak Base Trapping" Hypothesis
The predominant theory suggests that this compound, being a weak base, can cross neuronal membranes in its uncharged form. Once inside the acidic environment of intracellular organelles such as lysosomes and endosomes, it becomes protonated and trapped. This accumulation within the cell body is then followed by retrograde axonal transport.
Evidence for Endocytosis
More recent studies have provided evidence for an active, endocytosis-mediated uptake of Fluoro-Gold. This process may involve the internalization of the tracer along with membrane components at the nerve terminal. One study has suggested that Fluoro-Gold can enter spinal neurons through AMPA receptor-mediated endocytosis.
The following diagram illustrates the proposed mechanisms of uptake:
Proposed mechanisms of this compound/Fluoro-Gold uptake by neurons.
Neurotoxicity: A Critical Consideration
A significant concern for researchers using these tracers, particularly for long-term studies, is their potential neurotoxicity. Numerous studies have reported degenerative effects and cell death following the application of Fluoro-Gold.
-
Long-term studies have shown a decrease in the number of labeled dorsal root ganglion neurons and motoneurons at 20 weeks post-injection compared to 4 days, indicating cell death caused by Fluoro-Gold.
-
Other research has also provided evidence for the neurotoxic effects of Fluoro-Gold in long-term studies of back-filled neurons .
-
The toxicity may be particularly pronounced in certain animal models. For instance, one study found that Fluoro-Gold induces persistent neurological deficits in mice over-expressing human mutant tau .
It is currently unclear whether the observed neurotoxicity is an inherent property of the this compound molecule itself or if it is exacerbated by the specific formulation of Fluoro-Gold. Researchers planning long-term survival experiments should carefully consider these potential toxic effects and may want to explore alternative retrograde tracers.
The following diagram illustrates the experimental workflow for assessing neurotoxicity:
Workflow for assessing the neurotoxicity of retrograde tracers.
Conclusion for the Researcher
The choice between this compound and Fluoro-Gold is not merely a matter of nomenclature. For the discerning researcher, it is a decision that requires careful consideration of the specific experimental needs and a thorough understanding of the potential variables.
Choose this compound (specifying the salt) when:
-
Chemical purity and a well-defined composition are paramount. This is crucial for studies where subtle biological effects are being investigated and the influence of unknown impurities cannot be tolerated.
-
Reproducibility across different laboratories is a primary concern. Using a specified chemical entity reduces the variability that can arise from proprietary formulations.
Choose Fluoro-Gold when:
-
A well-established and extensively documented commercial product is preferred. The large body of literature using Fluoro-Gold can provide a valuable reference for expected results and troubleshooting.
-
Convenience and a ready-to-use formulation are advantageous.
Crucially, regardless of the choice, researchers must be aware of the potential for neurotoxicity, especially in long-term studies. It is imperative to include appropriate controls and to carefully assess the health of the labeled neurons.
By understanding the nuances between this compound and Fluoro-Gold, researchers can design more robust experiments, interpret their data with greater confidence, and ultimately advance our understanding of the intricate wiring of the nervous system.
References
Discovery and history of Hydroxystilbamidine in neuroscience research.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxystilbamidine, widely known by its trade name Fluoro-Gold™, is a fluorescent dye that has become an indispensable tool in neuroscience research. Initially investigated for its therapeutic properties, its profound impact is now felt primarily in the field of neuroanatomy as a highly effective retrograde tracer. This technical guide provides a comprehensive overview of the discovery, history, and core applications of this compound in neuroscience. It details its chemical and physical properties, experimental protocols for its use as a retrograde tracer, and quantitative data on its efficacy and transport. Furthermore, this guide illustrates key experimental workflows and the proposed mechanism of cellular uptake and transport through detailed diagrams, offering a valuable resource for researchers employing this powerful neuroanatomical tool.
Discovery and History
The journey of this compound in scientific research is a compelling example of serendipitous discovery, transitioning from a therapeutic agent to a cornerstone of neuroanatomical tracing.
Early Therapeutic Investigations
This compound belongs to the stilbamidine family of aromatic diamidines, which were initially synthesized and investigated for their antimicrobial and antiprotozoal properties. In the mid-20th century, stilbamidine and its derivatives, including this compound, were used in the treatment of various diseases, such as trypanosomiasis and blastomycosis, a fungal infection. A 1958 report detailed a probable fatal toxic reaction to 2-hydroxystilbamidine during the treatment of blastomycosis, highlighting early concerns about its toxicity at therapeutic doses.[1] Later, in the 1970s, its ability to interact with nucleic acids led to its use as a non-intercalating probe for DNA and RNA conformation.[2][3]
Emergence as a Neuronal Tracer
The pivotal shift in the application of this compound came in 1986 when Schmued and Fallon introduced it as a fluorescent retrograde axonal tracer, giving it the name "Fluoro-Gold".[4] This discovery was a significant advancement in the field of neuroanatomy, which, at the time, was largely reliant on tracers like horseradish peroxidase (HRP). Fluoro-Gold offered several advantages, including intense fluorescence, high resistance to fading, and the ability to extensively fill the dendritic tree of labeled neurons.[4] It was found that this compound is the active component responsible for the retrograde labeling observed with Fluoro-Gold. Its stability and compatibility with various histological techniques, including immunocytochemistry, further solidified its position as a preferred retrograde tracer in many neuroscience laboratories.
Chemical and Physical Properties
Understanding the chemical and physical characteristics of this compound is crucial for its effective application in neuroscience research.
| Property | Value | Reference |
| IUPAC Name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethen-1-yl]-3-hydroxybenzene-1-carboximidamide | |
| Molecular Formula | C16H16N4O | |
| Molecular Weight | 280.324 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Soluble in water or 0.9% PBS | |
| Excitation Maximum | ~360 nm | |
| Emission Maximum | ~536-625 nm (pH-dependent) |
Note: The fluorescence emission of this compound is pH-sensitive. It emits a gold-yellow fluorescence at neutral pH and a more bluish fluorescence in acidic environments.
Mechanism of Action as a Retrograde Tracer
The precise signaling pathways involved in the uptake and retrograde transport of this compound are not fully elucidated. However, a widely accepted hypothesis is based on its chemical nature as a weak base.
It is proposed that this compound, in its uncharged form, can passively cross the neuronal membrane at the axon terminal. Once inside the relatively acidic environment of intracellular vesicles, such as endosomes and lysosomes, it becomes protonated and trapped. These vesicles are then actively transported retrogradely along the axon towards the cell body via the microtubule-based transport system. This process allows for the visualization of the entire neuron, from its axon terminal to the soma and dendrites.
Recent studies have also suggested that Fluoro-Gold can enter neurons through AMPA receptor endocytosis, which could have implications for the interpretation of retrograde tracing experiments, especially in studies involving pharmacological manipulations that may alter receptor trafficking.
Quantitative Data
Comparative Efficacy of Retrograde Tracers
The choice of a retrograde tracer often depends on the specific experimental needs, including the desired labeling intensity and the duration of the experiment. The following table summarizes a comparative study of the number of labeled spinal motor neurons in rats at different time points after tracer application.
| Tracer | Mean Number of Labeled Neurons (3 days) | Mean Number of Labeled Neurons (1 week) |
| This compound (Fluoro-Gold) | ~450 | ~500 |
| True Blue | ~480 | ~520 |
| Fluoro-Ruby | ~200 | ~480 |
| DiI | ~460 | ~510 |
| Significantly fewer labeled neurons compared to other tracers at 3 days (P < 0.05). |
Data adapted from a study on rat femoral nerve motor neurons.
Retrograde Transport Rate
The rate of retrograde transport of this compound can vary depending on the neuronal pathway and the species.
| Parameter | Value |
| Estimated Transport Rate (mammals) | ~2 cm/day |
Neurotoxicity
While highly effective, long-term studies have indicated that this compound can exhibit neurotoxic effects, leading to a decrease in the number of labeled neurons over extended periods.
| Tracer | Long-Term Labeling Stability | Neurotoxic Effects |
| This compound (Fluoro-Gold) | Decrease in labeled neurons over time | Can be cytotoxic in long-term studies |
| Fast Blue | Stable labeling for at least 24 weeks | Non-toxic |
| Mini-Ruby | Decrease in labeled neurons over time | Non-toxic (decrease due to degradation/leakage) |
| Fluoro-Ruby | Decrease in labeled neurons over time | Non-toxic (decrease due to degradation/leakage) |
Data from a comparative study on rat spinal motorneurons.
Experimental Protocols
The following are detailed protocols for the application of this compound as a retrograde tracer using pressure injection and iontophoresis.
General Preparation
-
Tracer Solution: Prepare a 1-10% solution of this compound (Fluoro-Gold) in sterile 0.9% saline or distilled water. A 4% solution is recommended for initial experiments. For iontophoresis, a 1% solution in 0.1 M acetate buffer (pH 3.3) is often used.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame for injections into the central nervous system.
Pressure Injection Protocol
Pressure injection is a common method for delivering this compound to a target brain region.
-
Injection: Slowly inject a volume of 0.05-1 µL (typically 0.1-0.2 µL) into the target area.
-
Diffusion: After injection, leave the micropipette in place for 5-10 minutes to allow for diffusion of the tracer and to minimize backflow along the injection track.
-
Withdrawal: Slowly withdraw the micropipette.
Iontophoresis Protocol
Iontophoresis allows for more discrete and smaller injection sites.
-
Current Application: Apply a positive current of +5 to +10 µA using a pulsed paradigm (e.g., 7 seconds on, 7 seconds off) for a total of 10-20 minutes.
-
Withdrawal: After the iontophoresis is complete, slowly retract the micropipette.
Post-Injection and Histological Processing
-
Survival Period: Allow for a post-injection survival period of 3 to 7 days for optimal retrograde transport. Longer survival times may be necessary for longer pathways.
-
Perfusion and Fixation: Transcardially perfuse the animal with saline followed by a 4% paraformaldehyde solution in phosphate-buffered saline (PBS). Post-fix the brain tissue in the same fixative overnight.
-
Sectioning: Section the brain tissue on a cryostat or vibratome at a thickness of 20-40 µm.
-
Mounting and Visualization: Mount the sections on gelatin-coated slides and visualize them using a fluorescence microscope equipped with a wide-band ultraviolet filter (excitation ~330-380 nm).
Conclusion
This compound, particularly as Fluoro-Gold, has established itself as a robust and versatile tool in neuroscience for the anatomical mapping of neural circuits. Its bright fluorescence, resistance to fading, and compatibility with other histological techniques make it a valuable asset for researchers. However, users should be mindful of its potential for long-term neurotoxicity when designing experiments. The detailed protocols and quantitative data presented in this guide aim to provide researchers with the necessary information to effectively and reliably utilize this compound in their investigations of the intricate connectivity of the nervous system. As neuroscience continues to evolve, the foundational knowledge gained through the application of such classic tracers remains critical to our understanding of brain function in both health and disease.
References
Understanding the Neuronal Uptake of Hydroxystilbamidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxystilbamidine, commercially known as Fluoro-Gold, is a fluorescent dye widely employed as a robust retrograde neuronal tracer. Its ability to be transported from axon terminals back to the cell soma allows for the detailed mapping of neural circuits. Understanding the precise mechanisms by which neurons internalize this molecule is critical for its effective use in neuroanatomical studies and for assessing its potential as a drug delivery vehicle. This technical guide synthesizes current knowledge on the neuronal uptake mechanisms of this compound, providing detailed experimental protocols and visualizing the key pathways involved. Investigations have confirmed that 2-hydroxy-4,4'-diamidinostilbene is the active component responsible for the retrograde labeling observed with Fluoro-Gold.[1]
Core Uptake Mechanisms
The uptake of this compound into neurons is not attributed to a single, classical transporter but rather to a combination of physicochemical properties and cellular processes. The two primary proposed mechanisms are weak base trapping within acidic organelles and activity-dependent endocytosis.
Weak Base Trapping
This compound is chemically a weak base. This property is central to a primary uptake hypothesis where the molecule's charge state dictates its membrane permeability.[1]
-
Membrane Permeation: In the relatively neutral extracellular environment (pH ~7.4), a fraction of this compound exists in an uncharged, lipid-soluble form. This uncharged species can passively diffuse across the neuronal plasma membrane.
-
Protonation and Sequestration: Once inside the cytoplasm, the molecule encounters acidic intracellular compartments, such as lysosomes and endosomes, which maintain a low internal pH. Within this acidic lumen, this compound becomes protonated, acquiring a positive charge.
-
Ion Trapping: This charged form is membrane-impermeable and is consequently "trapped" within these organelles. This process, known as ion trapping or weak base trapping, leads to a significant accumulation of the dye within the neuron, particularly within lysosomal-like structures.[1][2]
Caption: Weak base trapping mechanism of this compound.
Activity-Dependent Endocytosis
A significant body of evidence indicates that this compound uptake is coupled with neuronal activity, particularly through the process of endocytosis. This mechanism is crucial for its function as a tracer that is primarily taken up at active nerve terminals.
-
Role of Glutamatergic Activity: The uptake of Fluoro-Gold into spinal neurons is significantly enhanced by the application of glutamatergic agonists such as AMPA, NMDA, and kainate.[3] Conversely, uptake is greatly reduced by glutamatergic antagonists. This suggests that the activation of glutamate receptors triggers the internalization process.
-
AMPA Receptor Endocytosis: Studies have specifically implicated AMPA receptor trafficking in this process. The internalization of AMPA receptors, a key mechanism in synaptic plasticity, appears to provide a portal for this compound entry.
-
Inhibition of Endocytosis: The process is abolished or significantly reduced by general endocytic inhibitors like Dynasore and dynamin inhibitory peptide, confirming that an active endocytic pathway is required for uptake.
Caption: AMPA receptor-mediated endocytosis of this compound.
Quantitative Data
While classical Michaelis-Menten kinetic parameters (Km, Vmax) for a specific transporter-mediated uptake of this compound in neurons have not been reported in the literature, experimental data provide quantitative insights into the conditions affecting its uptake.
| Parameter | Value / Condition | Neuron Type / Preparation | Effect on Uptake | Reference |
| Concentration | 200 µM | Mouse Spinal Cord Neurons | Standard concentration for bath application assays | |
| Incubation Time | 30 minutes | Mouse Spinal Cord Neurons | Standard duration for bath application assays | |
| Agonist | AMPA (5 µM) | Mouse Spinal Cord Neurons | Enhanced Uptake | |
| Agonist | NMDA (20 µM) | Mouse Spinal Cord Neurons | Enhanced Uptake | |
| Inhibitor | Dynasore | Mouse Spinal Cord Neurons | Reduced or Abolished Uptake | |
| Inhibitor | Dynamin Inhibitory Peptide | Mouse Spinal Cord Neurons | Reduced or Abolished Uptake |
Experimental Protocols
The following protocols provide a framework for studying this compound uptake in vitro.
Protocol 1: General this compound Uptake Assay in Neuronal Cultures
This protocol is adapted from methods used in isolated spinal cord preparations and is suitable for primary neuronal cultures or neuronal cell lines.
-
Cell Preparation: Plate primary neurons (e.g., hippocampal, cortical) or a neuronal cell line (e.g., SH-SY5Y) on glass coverslips and culture until mature (e.g., 10-14 days in vitro for primary neurons).
-
Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): Prepare aCSF containing (in mM): 127 NaCl, 1.9 KCl, 1.2 KH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 for at least 15 minutes before use to maintain pH at 7.4.
-
This compound (Fluoro-Gold) Stock: Prepare a 20 mM stock solution in sterile water.
-
Treatment Solutions: Prepare aCSF containing the desired final concentration of this compound (e.g., 200 µM) and any agonists or inhibitors.
-
-
Uptake Assay:
-
Wash the cultured neurons gently twice with pre-warmed (37°C) aCSF.
-
For inhibitor studies, pre-incubate the cells with aCSF containing the inhibitor for 10-15 minutes at 37°C.
-
Replace the medium with the treatment solution (aCSF + 200 µM this compound ± other compounds).
-
Incubate for 30 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Wash and Fixation:
-
Aspirate the treatment solution and wash the cells three times with ice-cold aCSF to stop the uptake process and remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto glass slides using an aqueous mounting medium.
-
Visualize the cells using a fluorescence microscope with an appropriate filter set for Fluoro-Gold (Excitation ~365 nm, Emission ~520 nm).
-
Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji) to compare uptake under different conditions.
-
Protocol 2: Antibody-Feeding Assay for Receptor Internalization
This protocol can be used to specifically test the hypothesis that this compound is co-internalized with a specific surface receptor (e.g., AMPA receptors).
-
Cell Preparation: Culture neurons on coverslips as described in Protocol 1.
-
Live Cell Antibody Labeling:
-
Place coverslips in a humidified chamber on ice to block membrane trafficking.
-
Incubate the live, non-permeabilized neurons with a primary antibody targeting an extracellular epitope of the receptor of interest (e.g., anti-GluA1 N-terminus) diluted in cold culture medium for 1 hour.
-
-
Induction of Internalization:
-
Wash the cells three times with cold medium to remove unbound antibody.
-
Add pre-warmed (37°C) medium containing the internalization stimulus (e.g., 5 µM AMPA) and this compound (e.g., 200 µM).
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow endocytosis.
-
-
Fixation and Staining:
-
Wash cells with ice-cold PBS and fix with 4% PFA as described previously.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) to detect the internalized primary antibody.
-
-
Imaging and Co-localization Analysis:
-
Wash, mount, and image the cells on a confocal microscope.
-
Acquire images in two separate channels: one for this compound (blue/green fluorescence) and one for the secondary antibody (red fluorescence).
-
Analyze the images for co-localization between the this compound signal and the internalized receptor signal within intracellular vesicles. A high degree of co-localization would support the co-internalization hypothesis.
-
Experimental Workflow Visualization
Caption: General workflow for an in vitro this compound uptake assay.
References
An In-depth Technical Guide to Retrograde Tracing Using Hydroxystilbamidine (Fluoro-Gold)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxystilbamidine, commercially known as Fluoro-Gold, is a highly sensitive and reliable fluorescent dye extensively utilized as a retrograde tracer in neuroanatomical studies.[1][2][3] Its primary application involves mapping neural circuits by identifying neuronal cell bodies that project to a specific injection site.[4][5] This guide provides a comprehensive overview of the fundamental principles, experimental protocols, and key considerations for the effective use of this compound in retrograde tracing experiments.
The active component of Fluoro-Gold is this compound, which functions as a weak base. This chemical property is believed to be central to its mechanism of uptake, where it crosses cell membranes in its uncharged form and subsequently becomes trapped within acidic cellular compartments such as lysosomes and endosomes due to a favorable pH gradient. Once taken up by axon terminals, it is transported retrogradely to the neuronal soma. This compound is valued for its intense fluorescence, extensive filling of dendritic trees, high resistance to fading, and compatibility with numerous other neuro-histochemical techniques.
Core Principles of this compound-Based Retrograde Tracing
The utility of this compound as a retrograde tracer is founded on several key principles:
-
Uptake at Axon Terminals: For retrograde tracing, this compound is introduced into a target brain region or peripheral tissue. It is primarily taken up by the axon terminals of neurons that innervate the injection site. A crucial advantage is that it is not significantly taken up by intact, undamaged fibers of passage, which minimizes false-positive labeling. Uptake requires that nerve fibers be cut or severely damaged for the dye to be absorbed.
-
Retrograde Axonal Transport: Following uptake, this compound is actively transported along the axon from the terminal towards the cell body (soma). This process relies on the neuron's intrinsic axonal transport machinery.
-
Accumulation and Visualization: The tracer accumulates in the cytoplasm of the neuronal cell body and its dendrites. Its intrinsic fluorescence allows for direct visualization using fluorescence microscopy with a wide-band ultraviolet (UV) excitation filter. The emission color can vary depending on the pH of the tissue processing buffer, appearing gold at neutral pH and blue at acidic pH.
Proposed Mechanism of Cellular Uptake and Sequestration
The uptake of this compound is thought to be a physicochemical process rather than an active, receptor-mediated one. As a weak base, it can exist in both a charged and an uncharged state depending on the local pH.
Caption: Proposed mechanism of this compound uptake and trapping in acidic vesicles.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative parameters for using this compound are summarized in the tables below.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Notes |
| Molecular Weight | 472.54 g/mol | Isethionate salt form is 532.6 g/mol . |
| Solubility | Soluble in water or 0.9% saline. | Can be solubilized easily at 5% w/v in aqueous solutions. |
| Excitation (Peak) | ~360 nm | Can be visualized with a wide-band UV filter (e.g., 340-380 nm). |
| Emission (Peak) | ~536 nm (membrane-bound) | Emission color is pH-dependent. |
| Emission (DNA-bound) | ~450 nm and ~625 nm | Exhibits AT-selective binding. |
| Emission (RNA-bound) | Varies, allows for DNA/RNA distinction. | |
| Emission Color (Neutral pH) | Gold | When tissue is processed with neutral pH buffer. |
| Emission Color (Acidic pH, e.g., 3.3) | Blue | When tissue is processed with acidic pH buffer. |
Table 2: Experimental Parameters
| Parameter | Recommended Range | Typical Value | Notes |
| Dye Concentration | 1-10% (w/v) in distilled water or saline. | 4% | Start with 4% and adjust based on labeling intensity and necrosis. |
| Injection Volume (Pressure) | 0.05 - 1.0 µL | 0.1 - 0.2 µL | Larger volumes can increase the size of the injection site and potential for uptake by fibers of passage. |
| Iontophoresis Parameters | +5 to +10 µA | 5-10 second pulsed application for 10 min | Results in discrete, small injection sites. |
| Post-injection Survival Time | 2 days to over a month. | 3 - 10 days | Longer survival times may be needed for long pathways or larger animals. |
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a retrograde tracing experiment using this compound.
General Experimental Workflow
Caption: Standard experimental workflow for retrograde tracing with this compound.
Detailed Methodologies
1. Tracer Preparation and Storage
-
Preparation: Dissolve this compound (Fluoro-Gold) powder in sterile distilled water or 0.9% saline to a final concentration of 1-10%. A 4% solution is recommended for initial experiments. The solution can be filtered through a 0.22 µm syringe filter to ensure sterility.
-
Storage: Dry this compound powder should be stored at -20°C for long-term storage, protected from light. The prepared solution is stable for at least six months when stored in the dark at 4°C.
2. Tracer Administration
The choice of administration method depends on the desired size and precision of the injection site.
-
Pressure Injection: This is the most common method. Use a microsyringe or a glass micropipette connected to a picospritzer. Inject the desired volume (typically 0.1-0.2 µL) slowly over several minutes to allow for diffusion into the tissue and minimize backflow along the pipette track.
-
Iontophoresis: This method produces very small and discrete injection sites. Use a glass micropipette filled with the this compound solution. Apply a positive current (e.g., +5 µA) in a pulsed manner (e.g., 7 seconds on, 7 seconds off) for a total of 10-15 minutes.
-
Crystal Application: A small crystal of this compound can be applied to the tip of a micropipette and inserted into the target area. This method is less quantitative but can be useful for surface applications.
3. Post-Injection Survival Period
The optimal survival time allows for sufficient retrograde transport of the tracer to the cell bodies.
-
A survival period of 3 to 10 days is adequate for most rodent central nervous system pathways.
-
Longer pathways (e.g., spinal cord to brainstem) or studies in larger animals may require longer survival times, up to 14 days or more.
-
Conversely, very short survival times (12 hours - 2 days) can be used to maximize the less common orthograde transport of the dye.
4. Perfusion and Tissue Fixation
-
Deeply anesthetize the animal and perform a transcardial perfusion.
-
First, flush the vascular system with phosphate-buffered saline (PBS) to remove blood.
-
Follow with a fixative solution. A commonly used fixative is 4% formaldehyde (prepared from paraformaldehyde) in PBS.
-
Note: Fixatives containing high concentrations of heavy metals (e.g., osmium, mercury) will quench the fluorescence. High concentrations of glutaraldehyde (>1%) may increase background fluorescence.
5. Tissue Processing and Sectioning
-
After perfusion, dissect the brain or other tissue of interest and post-fix it in the same fixative solution, typically for 4-24 hours at 4°C.
-
For cryoprotection (if preparing frozen sections), transfer the tissue to a 30% sucrose solution in PBS until it sinks.
-
Section the tissue on a vibratome or a cryostat at a desired thickness (e.g., 30-50 µm).
-
Collect the sections in PBS.
6. Visualization and Photography
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip the sections using a mounting medium suitable for fluorescence microscopy.
-
Visualize the labeled neurons using a fluorescence microscope equipped with a wide-band UV excitation filter (e.g., 340-380 nm excitation, 400 nm dichroic mirror, and a 430 nm long-pass barrier filter).
-
The fluorescence is very stable, allowing for long exposure times during photography.
Advantages and Limitations
The choice of a retrograde tracer depends on the specific experimental goals. This compound offers a unique set of properties that make it suitable for a wide range of applications.
Caption: Summary of the primary advantages and limitations of this compound.
Neurotoxicity Considerations
While this compound is a robust tracer, long-term studies have provided evidence of potential neurotoxic effects in the labeled neurons. Researchers should be aware that in experiments with very long survival times, the tracer might induce neurodegenerative changes in the back-filled neurons. This is a critical consideration in studies where the long-term health and function of the labeled cells are important. However, for many standard neuroanatomical mapping studies with typical survival times, this is less of a concern. Some studies suggest that pre-labeling with Fluoro-Gold does not necessarily increase neuronal death following a subsequent neurotoxic insult compared to other tracers.
Conclusion
This compound (Fluoro-Gold) remains a cornerstone tool in neuroscience for the retrograde tracing of neural pathways. Its bright, fade-resistant fluorescence, coupled with its reliable transport and compatibility with other histological methods, ensures its continued relevance. By understanding the core principles of its uptake and transport, and by following established experimental protocols, researchers can effectively leverage this powerful tracer to unravel the complex connectivity of the nervous system. Careful consideration of its properties, including its potential for neurotoxicity in long-term applications, will enable robust and reliable experimental design.
References
Chemical structure and properties of Hydroxystilbamidine isethionate.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxystilbamidine isethionate is a fluorescent aromatic diamidine that has garnered significant interest in the scientific community for its diverse applications, ranging from a retrograde neuronal tracer and histochemical stain to a potential therapeutic agent. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound isethionate. It includes a compilation of quantitative data, detailed experimental protocols for its use, and visualizations of its mechanistic pathways to serve as a valuable resource for researchers and professionals in drug development and neuroscience.
Chemical Structure and Identification
This compound isethionate is the diisethionate salt of this compound. The core structure consists of a stilbene backbone with two amidine groups and a hydroxyl substituent.
Chemical Structure:
-
This compound (base): 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide
-
Isethionate: 2-hydroxyethanesulfonic acid
The isethionate salt enhances the solubility of the parent compound in aqueous solutions.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid | |
| CAS Number | 533-22-2 | |
| Molecular Formula | C20H28N4O9S2 | |
| InChI Key | XVTQTNAKZYLTNZ-HFPMQDOPSA-N |
Physicochemical Properties
The physicochemical properties of this compound isethionate are crucial for its handling, formulation, and biological activity.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 532.6 g/mol | |
| Appearance | Yellow powder | |
| Solubility | Soluble in water and DMSO | |
| Water Solubility | 0.0644 mg/mL (predicted) | |
| Hydrogen Bond Donor Count | 9 | |
| Hydrogen Bond Acceptor Count | 11 |
Table 3: Spectral Properties
| Condition | Excitation (λex) | Emission (λem) | Molar Extinction Coefficient (EC) | Reference |
| In aqueous solution (pH 4.5) | 323 nm | 408 nm | 33,000 M-1 cm-1 | |
| Bound to DNA | 360 nm | ~450 nm, ~625 nm | 27,000 M-1 cm-1 | |
| Bound to membranes (pH 7.4) | 350-395 nm | 530-600 nm |
Biological Activity and Mechanism of Action
This compound isethionate exhibits a range of biological activities, including antifungal, antitrypanosomal, and as a neuronal tracer. Its primary mechanism of action involves the binding to DNA and accumulation in lysosomes.
Interaction with DNA and RNA
This compound is a cationic dye that binds to the minor groove of DNA, with a preference for AT-rich regions. This interaction is non-intercalating. It can also bind to RNA and is a potent inhibitor of ribonucleases. This binding to nucleic acids is thought to be the basis for its antimicrobial and cytotoxic effects, as it can interfere with DNA replication and transcription.
Lysosomal Accumulation
As a weak base, this compound can cross cell membranes in its uncharged form and subsequently becomes protonated and trapped within the acidic environment of lysosomes. This accumulation within lysosomes can lead to lysosomal membrane stabilization and may contribute to its cytotoxic effects in certain organisms.
The diagram below illustrates the proposed cellular uptake and primary mechanisms of action of this compound.
Experimental Protocols
Retrograde Neuronal Tracing
This compound isethionate, often sold under the name Fluoro-Gold™, is a widely used retrograde tracer due to its high sensitivity, resistance to fading, and clear visualization of neuronal morphology.
Protocol for Pressure Injection:
-
Preparation of Tracer Solution: Prepare a 1-10% solution of this compound isethionate in sterile 0.9% saline or distilled water. A 4% solution is recommended for initial experiments.
-
Animal Preparation and Anesthesia: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.
-
Injection: Using a glass micropipette or a Hamilton syringe, perform a pressure injection of 0.1-1.0 µL of the tracer solution into the target brain region.
-
Survival Period: Allow for a survival period of 2-14 days to permit retrograde transport of the tracer. The optimal time will depend on the specific neuronal pathway being studied.
-
Tissue Processing:
-
Perfuse the animal transcardially with a fixative solution (e.g., 4% paraformaldehyde in phosphate-buffered saline).
-
Dissect the brain and post-fix in the same fixative overnight.
-
Cryoprotect the tissue in a sucrose solution (e.g., 30% sucrose in PBS).
-
Section the brain on a cryostat or vibrating microtome.
-
-
Visualization: Mount the sections on glass slides and visualize using a fluorescence microscope equipped with a UV filter set (e.g., excitation ~365 nm, emission ~520 nm).
The following diagram outlines the general workflow for retrograde neuronal tracing.
Histochemical Staining
This compound isethionate can be used as a fluorescent stain for nucleic acids in fixed tissues.
Protocol for Staining Paraffin Sections:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Staining Solution: Prepare a 0.01% to 0.1% (w/v) solution of this compound isethionate in an acidic buffer (e.g., 0.1 M acetate buffer, pH 4.5).
-
Staining: Incubate the sections in the staining solution for 5-10 minutes at room temperature.
-
Washing: Briefly rinse the sections in the same acidic buffer.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a non-fluorescent mounting medium.
-
Visualization: Observe under a fluorescence microscope with a UV filter set. Nuclei will typically fluoresce brightly.
Signaling Pathways
While the direct molecular signaling pathways triggered by this compound are not extensively characterized, its known interactions with DNA and lysosomes suggest potential downstream effects on cell cycle progression and apoptosis. The binding to DNA can induce DNA damage responses, potentially leading to cell cycle arrest or apoptosis. The disruption of lysosomal function can also trigger apoptotic pathways.
The following is a hypothetical signaling pathway diagram based on the known mechanisms of DNA damage and lysosomal stress leading to apoptosis.
Conclusion
This compound isethionate is a versatile molecule with significant utility in neuroscience and potential for therapeutic development. Its well-characterized chemical and physical properties, combined with its unique biological activities, make it a valuable tool for researchers. This guide provides a foundational understanding of this compound, offering detailed information and protocols to facilitate its effective use in a laboratory setting. Further research into its specific molecular signaling pathways will undoubtedly uncover new applications for this intriguing compound.
Navigating New Frontiers: A Technical Guide to the Initial Considerations for Using Hydroxystilbamidine in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxystilbamidine, widely known by its trade name Fluoro-Gold, is a fluorescent dye predominantly utilized as a retrograde neuronal tracer for mapping neural circuits. Its high resistance to fading and extensive filling of dendritic processes have made it a valuable tool in neuroanatomical studies. Beyond its role as a tracer, this compound also exhibits the ability to bind to DNA and RNA, a characteristic that has led to its use in staining nucleic acids. This guide provides an in-depth overview of the core considerations for researchers initiating new experimental models with this compound, focusing on its physicochemical properties, established protocols, potential off-target effects, and safety profile.
Physicochemical Properties and Mechanism of Action
This compound is a cationic dye that readily dissolves in water or phosphate-buffered saline (PBS). Its primary mechanism of action as a neuronal tracer involves uptake by nerve terminals and subsequent retrograde axonal transport to the cell body. The molecule is a weak base, which allows it to cross cell membranes in its uncharged form and subsequently become trapped in acidic cellular compartments such as lysosomes and endosomes due to a favorable pH gradient[1]. This trapping mechanism contributes to its long-term retention within labeled neurons[2]. Furthermore, this compound binds to the minor groove of A-T rich regions of DNA and also interacts with RNA[1].
| Property | Value | Reference |
| Molecular Weight | 472.54 g/mol | Abcam |
| Appearance | Yellow powder | Abcam |
| Solvents | Water, 0.9% PBS | Abcam |
| Excitation Maximum | ~360 nm | Abcam |
| Emission Maximum | ~625 nm (bound to DNA/RNA) | Abcam |
Experimental Protocols
The successful application of this compound is highly dependent on the experimental protocol. The following tables summarize key parameters for its use as a retrograde neuronal tracer and for cell viability staining.
Retrograde Neuronal Tracing
This compound is a highly efficient retrograde tracer. Studies have shown that a 4% solution of Fluoro-Gold effectively labels a high number of motor neurons within 3 to 7 days post-injection[3]. The efficiency of retrograde transport can be quantified by measuring the fluorescence intensity in the target tissue lysate, which shows a time-dependent accumulation[4].
| Parameter | Recommended Protocol | Notes |
| Dye Concentration | 1-10% in distilled water or 0.2M neutral phosphate buffer. A 4% solution is a common starting point. | Higher concentrations (e.g., >2.5%) can increase the risk of neurotoxicity and tissue necrosis at the injection site. |
| Administration | Pressure Injection: 0.05-1 µl, typically 0.1-0.2 µl. Iontophoresis: For discrete, small injection sites. Crystal: Application from the tip of a micropipette. | Pressure injection is the most common method. |
| Survival Time | 4 to 14 days for most systems. Longer pathways may require longer survival times. | Shorter survival times (12 hours - 2 days) can be used to maximize orthograde transport. |
| Fixation | 4% formaldehyde in PBS is most frequently employed. | High concentrations of heavy metals (e.g., osmium, mercury) can quench fluorescence. Glutaraldehyde (>1%) may increase background fluorescence. |
| Visualization | Fluorescence microscope with a wide-band ultraviolet excitation filter. | Emission color can vary with pH. |
| Enhancement | Co-administration with Triton™ can enhance uptake, allowing for the use of lower, less toxic concentrations. | This is particularly useful for reducing neurotoxicity in long-term studies or when tracing long neuronal tracts. |
Cell Viability Staining
This compound can also serve as a viability stain in flow cytometry, where it enters and stains the DNA of non-viable cells with compromised membranes.
| Parameter | Recommended Protocol | Notes |
| Dye Concentration | 2-8 µM | Staining is stable for at least 3 hours at these concentrations. |
| Cell Concentration | 4 x 10^5 to 4 x 10^7 cells/ml | |
| Application | Multicolor flow cytometry analysis. | Can be used in conjunction with other fluorochromes like FITC, PE, and RPE-Cy5 with dual-laser instruments. |
Potential Off-Target Effects and Neurotoxicity
While a valuable tool, researchers must be aware of the potential off-target effects and neurotoxicity associated with this compound.
Neurotoxicity
Multiple studies have reported neurotoxic effects of Fluoro-Gold, particularly in long-term experiments and at higher concentrations. This can manifest as tissue damage at the injection site and motor deficits. Increasing the concentration from 0.5% to 2.5% or the injection volume from 2 µl to 3 µl can lead to significant tissue necrosis. Furthermore, in a mouse model of tauopathy, Fluoro-Gold injection induced persistent neurological deficits.
Interaction with Signaling Pathways
A significant consideration for new experimental models is the potential for this compound to interfere with cellular signaling.
-
AMPA Receptor-Mediated Endocytosis: Fluoro-Gold can enter spinal neurons through AMPA receptor-mediated endocytosis. This uptake can be modulated by neurotransmitters such as dopamine and serotonin, which can increase or decrease labeling in different spinal laminae. This suggests that the use of Fluoro-Gold in experimental models involving these neurotransmitter systems should be carefully considered, as it may alter neuronal function.
-
Potential AMPA Receptor Blockade: While direct evidence for this compound is pending, a recent study on other amidine-containing compounds demonstrated their ability to act as channel blockers for both calcium-permeable and calcium-impermeable AMPA receptors, with IC50 values in the range of 30-60 µM. Given the structural similarities, it is plausible that this compound could exert similar effects, potentially confounding experiments focused on glutamatergic signaling.
-
Interference with Gene Expression: The injection of Fluoro-Gold has been shown to interfere with the expression of Fos-related antigens (FRAs), a marker of neuronal activity, at the injection site and in other connected limbic areas. This highlights the potential for this compound to alter the very neuronal functions being investigated.
Visualizing Experimental Considerations
To aid in the design of experiments using this compound, the following diagrams illustrate key concepts and workflows.
Conclusion and Recommendations
This compound is an invaluable tool for neuroanatomical research. However, researchers embarking on new experimental models must proceed with a clear understanding of its properties and potential limitations. Key recommendations include:
-
Start with Low Concentrations: To minimize neurotoxicity, begin with the lowest effective concentration, typically around 2-4%, and consider using uptake enhancers like Triton™ to further reduce the required dose.
-
Careful Control Experiments: When investigating neuronal function or signaling, it is crucial to include appropriate controls to account for any potential off-target effects of this compound. This may include control injections with the vehicle solution and validating findings with alternative tracing methods.
-
Consider the Experimental Timeline: For long-term studies, the potential for neurotoxicity increases. Researchers should carefully consider the duration of their experiments and monitor for any adverse effects on the tissue or animal behavior.
-
Acknowledge Limitations in Data Interpretation: When interpreting data from experiments where this compound is used, particularly those examining neuronal activity or glutamatergic signaling, the potential for the tracer to influence the results should be acknowledged and discussed.
By carefully considering these factors, researchers can effectively utilize this compound as a powerful tool in their experimental models while minimizing the risk of confounding results and ensuring the integrity of their scientific findings.
References
- 1. Fluoro-Gold: composition, and mechanism of uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Retrograde Axonal Transport in the Rat Optic Nerve by Fluorogold Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hydroxystilbamidine Injection in Rodent Brain
For Researchers, Scientists, and Drug Development Professionals
Hydroxystilbamidine, commercially known as Fluoro-Gold, is a highly sensitive and reliable fluorescent retrograde neuronal tracer.[1][2] Its stability, resistance to fading, and compatibility with various histological techniques make it a valuable tool in neuroanatomical studies.[3][4] This document provides a comprehensive, step-by-step protocol for the stereotaxic injection of this compound into the rodent brain, covering all phases from pre-operative preparation to post-operative care and tissue processing.
Quantitative Data Summary
For successful and reproducible results, careful consideration of injection parameters is crucial. The following tables summarize key quantitative data for the preparation and administration of this compound.
Table 1: this compound Solution Preparation
| Parameter | Recommended Value | Notes |
| Solvent | Sterile Distilled Water or 0.9% Saline[1] | Ensure solvent is sterile to prevent infection. |
| Concentration Range | 1-10% (w/v) | A 4% solution is recommended for initial experiments. |
| Starting Concentration | 4% | This can be adjusted based on results. |
| Concentration Adjustment | Reduce to 2% if necrosis or overly intense labeling occurs. | Higher concentrations can lead to tissue damage at the injection site. |
Table 2: Stereotaxic Injection Parameters
| Parameter | Recommended Value | Notes |
| Administration Method | Pressure Injection | Most common method. Iontophoresis or crystal application are alternatives. |
| Injection Volume | 0.05 - 1.0 µL | Typically 0.1 - 0.2 µL is sufficient for discrete labeling. |
| Injection Rate | 0.1 - 0.25 µL/min | Slow injection prevents tissue damage and backflow. |
| Needle/Pipette Dwell Time | 3 - 5 minutes post-injection | Allows for diffusion of the tracer into the surrounding tissue. |
| Post-Injection Survival Time | 2 days to several weeks | Flexible, depending on the experimental design. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for a typical this compound stereotaxic injection experiment.
Caption: Experimental workflow for this compound stereotaxic injection in rodents.
Detailed Experimental Protocol
This protocol details the necessary steps for successful this compound injection into the rodent brain.
I. Pre-Operative Preparations
-
Animal Acclimatization and Preparation:
-
House rodents in a controlled environment with ad libitum access to food and water, following institutional guidelines for animal care.
-
Allow for an acclimatization period of at least one week before surgery.
-
Weigh the animal on the day of surgery to calculate the correct dosage of anesthetics and analgesics.
-
-
Preparation of this compound Solution:
-
Prepare a 2-4% solution of this compound powder in sterile distilled water or 0.9% saline. A 4% solution is a good starting point.
-
Ensure the solution is well-dissolved. For aseptic applications, the solution should be sterile-filtered.
-
-
Anesthesia and Analgesia:
-
Administer a pre-operative analgesic as per your institution's approved protocol (e.g., buprenorphine 0.1-0.5 mg/kg SC). Pre-emptive analgesia can reduce post-operative pain.
-
Anesthetize the rodent using either injectable anesthetics (e.g., a mixture of ketamine and xylazine) or inhalant anesthesia (e.g., isoflurane).
-
Confirm the depth of anesthesia by monitoring the lack of a pedal withdrawal reflex (toe pinch).
-
Apply a sterile ophthalmic ointment to the eyes to prevent corneal drying during the procedure.
-
II. Stereotaxic Surgery
-
Animal Placement and Surgical Site Preparation:
-
Secure the anesthetized animal in a stereotaxic frame. Use ear bars and a nose cone to fix the head securely.
-
Shave the fur from the scalp and clean the area with an antiseptic solution (e.g., povidone-iodine followed by alcohol).
-
Administer a local anesthetic (e.g., lidocaine) at the incision site.
-
-
Skull Exposure and Coordinate Identification:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface of any connective tissue.
-
Identify the cranial landmarks, bregma and lambda, which are crucial for accurate targeting.
-
-
Craniotomy:
-
Using the stereotaxic manipulator, position a micro-drill over the target coordinates determined from a rodent brain atlas.
-
Drill a small hole through the skull at the target location, being careful not to damage the underlying dura mater and brain tissue.
-
-
Injection Procedure:
-
Load a microsyringe (e.g., a Hamilton syringe) with the prepared this compound solution, ensuring there are no air bubbles.
-
Carefully make a small incision in the dura mater with a fine needle.
-
Slowly lower the injection needle or glass micropipette to the predetermined dorsoventral (DV) coordinate.
-
Inject the desired volume of this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min).
-
After the injection is complete, leave the needle in place for 3-5 minutes to allow for diffusion and to minimize backflow upon retraction.
-
Slowly withdraw the needle.
-
-
Wound Closure:
-
Suture the incision or use surgical clips to close the wound.
-
Apply a topical antibiotic ointment to the wound site.
-
III. Post-Operative Care and Monitoring
-
Recovery from Anesthesia:
-
Place the animal in a clean, warm cage for recovery. Supplemental heat can be provided via a heating pad or lamp to maintain body temperature.
-
Monitor the animal until it has fully regained consciousness and is ambulatory.
-
-
Post-Operative Monitoring:
-
Administer post-operative analgesics as prescribed for at least 48-72 hours.
-
Provide warmed subcutaneous fluids (e.g., Lactated Ringer's solution) to prevent dehydration.
-
Monitor the animal daily for signs of pain, distress, infection, or weight loss for several days post-surgery.
-
Ensure the animal has easy access to food and water.
-
IV. Tissue Processing
-
Perfusion and Fixation:
-
After the appropriate survival period, deeply anesthetize the animal.
-
Perform a transcardial perfusion with saline followed by a fixative solution, most commonly 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
-
Brain Extraction and Post-Fixation:
-
Carefully extract the brain and post-fix it in the same fixative solution overnight at 4°C.
-
-
Cryoprotection and Sectioning:
-
Transfer the brain to a sucrose solution (e.g., 30% sucrose in PBS) for cryoprotection until it sinks.
-
Freeze the brain and cut coronal or sagittal sections on a cryostat.
-
-
Histological Processing and Visualization:
-
Mount the sections on gelatin-coated slides.
-
The sections can be further processed for immunohistochemistry or other staining methods if desired.
-
Coverslip the slides using a non-fluorescent mounting medium.
-
Visualize the this compound fluorescence using a microscope equipped with a wide-band ultraviolet excitation filter (excitation ~360 nm). The emission will appear golden-yellow at neutral pH.
-
References
Application Notes and Protocols for the Preparation of a Stable Hydroxystilbamidine Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxystilbamidine, an aromatic diamidine, has been utilized both as a fluorescent retrograde neuronal tracer (often under the name Fluoro-Gold™) and historically as a therapeutic agent for fungal infections such as blastomycosis.[1] The preparation of a stable solution for injection is critical for its safe and effective use, particularly in a therapeutic context. This document provides a comprehensive guide to the formulation, preparation, and stability testing of a this compound isethionate solution intended for parenteral administration.
The stability of this compound is influenced by several factors, including pH, exposure to light, and oxidation.[2][3][4] As a stilbene derivative, it is particularly susceptible to photodegradation, which can involve trans-cis isomerization and photo-oxidation.[2] Furthermore, its phenolic hydroxyl group makes it prone to oxidative degradation. Therefore, careful consideration of solvent systems, pH control, protection from light, and the potential inclusion of antioxidants is paramount.
This document outlines proposed formulation strategies, detailed experimental protocols for preparation and stability assessment, and methods for characterizing the final product. The information is synthesized from publicly available data on this compound and its close analogue, Pentamidine isethionate, to provide a robust starting point for formulation development.
Physicochemical Properties and Formulation Considerations
A summary of the key physicochemical properties of this compound isethionate and critical formulation considerations are presented below.
Table 2.1: Physicochemical Properties of this compound Isethionate
| Property | Value / Information | Source |
| Chemical Name | 4-[(E)-2-(4-Carbamimidoylphenyl)ethen-1-yl]-3-hydroxybenzene-1-carboximidamide | |
| Molecular Formula | C₁₆H₁₆N₄O (base) | |
| Appearance | Golden-yellow crystalline powder | |
| Salt Form | Commonly available as the isethionate salt for better solubility. | |
| Solubility | Soluble in water and 5% Dextrose Injection. Avoid Sodium Chloride for initial reconstitution due to precipitation risk. | |
| pKa (Strongest Acidic) | ~8.22 (Phenolic Hydroxyl) | |
| pKa (Strongest Basic) | ~12.14 (Amidine Group) | |
| Light Sensitivity | As a stilbene derivative, it is highly susceptible to photodegradation. Solutions must be protected from light. | |
| pH Influence | Fluorescence emission is pH-dependent (gold at neutral pH, blue at acidic pH), indicating pH affects molecular properties. |
Table 2.2: Formulation Strategy and Rationale
| Component | Proposed Agent(s) | Rationale |
| Active Ingredient | This compound Isethionate | The isethionate salt is used for its enhanced aqueous solubility. |
| Primary Solvent | Sterile Water for Injection (SWFI) or 5% Dextrose Injection (D5W) | This compound isethionate is soluble in these vehicles. D5W is preferred for final dilution based on analogue data for Pentamidine. Avoid saline for reconstitution. |
| Buffering Agent | Citrate or Acetate Buffer | To maintain the pH in a range that minimizes degradation. The optimal pH needs to be determined experimentally, likely in the slightly acidic range (pH 4-6) to balance solubility and stability. |
| Antioxidant | Sodium Metabisulfite (0.1% w/v) or Sodium Thiosulfate | To prevent oxidative degradation of the phenolic hydroxyl group and the stilbene double bond. |
| Chelating Agent | Edetate Disodium (EDTA) (0.01% w/v) | To chelate trace metal ions that can catalyze oxidative degradation. |
Experimental Protocols
The following protocols provide a framework for the preparation and stability testing of a this compound solution for injection.
Protocol for Preparation of a Buffered this compound Solution (10 mg/mL)
Objective: To prepare a 10 mg/mL stock solution of this compound isethionate.
Materials:
-
This compound isethionate powder
-
Sterile Water for Injection (SWFI)
-
Citric Acid Monohydrate
-
Sodium Citrate Dihydrate
-
Sodium Metabisulfite
-
Edetate Disodium (EDTA)
-
Sterile, depyrogenated glassware
-
0.22 µm sterile syringe filters
-
Light-protective (amber) vials
Procedure:
-
Buffer Preparation (0.1 M Citrate Buffer, pH 5.0):
-
Prepare a 0.1 M solution of citric acid monohydrate in SWFI.
-
Prepare a 0.1 M solution of sodium citrate dihydrate in SWFI.
-
Mix the two solutions in appropriate volumes to achieve a final pH of 5.0. Verify the pH with a calibrated pH meter.
-
Filter the buffer through a 0.22 µm filter into a sterile container.
-
-
Formulation Preparation:
-
In a sterile, light-protected vessel, add 80% of the final required volume of the 0.1 M Citrate Buffer.
-
While stirring, dissolve Edetate Disodium to a final concentration of 0.01% w/v.
-
Dissolve Sodium Metabisulfite to a final concentration of 0.1% w/v.
-
Slowly add the this compound isethionate powder to achieve a final concentration of 10 mg/mL. Stir until completely dissolved. Protect from light at all times.
-
Adjust the volume to the final mark with the citrate buffer.
-
Confirm the final pH and adjust if necessary with the citric acid or sodium citrate solutions.
-
-
Sterilization and Packaging:
-
Aseptically filter the final solution through a 0.22 µm sterile filter into sterile, amber glass vials.
-
Seal the vials with sterile stoppers and aluminum crimp seals.
-
Store vials protected from light at controlled temperatures (e.g., 2-8°C and 25°C) for stability studies.
-
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and degradation pathways for this compound.
Procedure:
-
Prepare a 1 mg/mL solution of this compound in SWFI.
-
Expose aliquots of the solution to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 60°C for 48 hours.
-
Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
-
At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
Protocol for a Stability-Indicating HPLC Method
Objective: To develop a quantitative analytical method to separate and quantify this compound from its degradation products.
Proposed HPLC Parameters:
| Parameter | Proposed Condition |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis Diode Array Detector (DAD) at 360 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples will be used to prove the specificity and stability-indicating nature of the method.
Visualizations
Experimental Workflow
Caption: Workflow for preparation and stability testing.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Data Summary and Interpretation
Long-term stability studies should be conducted under ICH-recommended conditions. The quantitative data from these studies, including assay of the active ingredient and levels of degradation products, should be summarized for clear interpretation.
Table 5.1: Example Stability Data Summary Table
| Storage Condition | Time Point | Appearance | pH | Assay (% Initial) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 2-8°C | 0 Months | Clear, yellow solution | 5.01 | 100.0 | ND | ND |
| 3 Months | Clear, yellow solution | 5.03 | 99.5 | ND | 0.05 | |
| 6 Months | Clear, yellow solution | 5.05 | 99.1 | 0.06 | 0.08 | |
| 25°C / 60% RH | 0 Months | Clear, yellow solution | 5.01 | 100.0 | ND | ND |
| 3 Months | Clear, yellow solution | 5.10 | 97.2 | 0.15 | 0.21 | |
| 6 Months | Slight darkening | 5.15 | 95.0 | 0.28 | 0.45 | |
| ND: Not Detected |
Conclusion
The development of a stable injectable formulation of this compound is achievable with careful control over formulation variables. The protocols and data presented here provide a comprehensive starting point for researchers. Key factors for success include the use of the isethionate salt, maintenance of a slightly acidic pH with a suitable buffer, rigorous protection from light, and the inclusion of antioxidants and chelating agents to prevent oxidative degradation. A validated, stability-indicating HPLC method is essential for accurately assessing the stability of the formulation and ensuring its safety and efficacy.
References
Optimizing Neuronal Tract Tracing: Hydroxystilbamidine Concentration for Spinal Cord Retrograde Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of neuroscience, neuroanatomy, and spinal cord injury research.
Introduction:
Hydroxystilbamidine, commercially known as Fluoro-Gold™, is a highly effective and widely utilized fluorescent retrograde tracer for mapping neuronal pathways in the central and peripheral nervous systems.[1][2] Its stability, resistance to fading, and compatibility with various histological techniques make it an invaluable tool for neuroanatomical studies.[3] This document provides detailed application notes and protocols for the optimal use of this compound in retrograde labeling of spinal cord neurons, with a focus on determining the ideal concentration for achieving robust and reliable results.
Data Presentation: Concentration and Application Parameters
The optimal concentration of this compound for retrograde labeling is a critical parameter that can influence the quality of neuronal labeling, the extent of the labeled population, and the potential for local tissue damage. The following table summarizes the recommended concentrations and other key experimental parameters derived from established protocols and scientific literature.
| Parameter | Recommended Range/Value | Key Considerations & Remarks | Source(s) |
| Dye Concentration | 1% - 10% (w/v) in distilled water or 0.9% PBS | Initial recommendation is 4% . If necrosis at the injection site or overly intense labeling occurs, reduce the concentration to 2%. For specific applications, such as labeling alpha-motor neurons in aged animals, a 2% concentration with a 5-day survival time has been shown to be effective. | |
| Injection Volume | 0.05 µL - 1 µL (Pressure Injection) | Typically, 0.1 - 0.2 µL is sufficient for localized injections in the spinal cord. The volume should be adjusted based on the size of the target structure. | |
| Administration Method | Pressure Injection or Crystal Application | Pressure injection is the most common method. Applying a crystal of the tracer directly to a cut nerve or tissue can also be effective. | |
| Post-Injection Survival Time | 2 days to several months | A typical survival period is 3-5 days. Longer survival times (e.g., 14 days or more) may be necessary for long neuronal pathways, such as those from the spinal cord to the brainstem. The transport rate is estimated to be around 2 cm per day in mammals. | |
| Fixation | 4% formaldehyde in PBS | This is the most frequently used fixative. Fixatives with high concentrations of heavy metals or glutaraldehyde (over 1%) should be avoided as they can quench fluorescence or increase background. |
Experimental Protocols
Preparation of this compound Solution
-
Reconstitution: Prepare a stock solution of this compound (Fluoro-Gold™) by dissolving the powder in sterile, distilled water or 0.9% phosphate-buffered saline (PBS).
-
Working Concentration: Based on the data presented above, a 4% solution is recommended for initial experiments. To prepare a 4% (w/v) solution, dissolve 40 mg of this compound in 1 mL of solvent.
-
Storage: Store the solution protected from light at 4°C. For aseptic applications, the solution should be sterile-filtered.
Surgical Procedure for Spinal Cord Injection
All animal procedures must be conducted in accordance with institutional animal care and use guidelines.
-
Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Exposure: Make a midline incision over the vertebral column at the desired spinal level. Carefully dissect the paraspinal muscles to expose the vertebral lamina.
-
Laminectomy: Perform a partial or full laminectomy to expose the dorsal surface of the spinal cord.
-
Injection:
-
Use a stereotaxic apparatus to securely hold the animal and guide the injection micropipette.
-
Lower the micropipette filled with the this compound solution to the target coordinates within the spinal cord gray matter.
-
Inject the tracer slowly over a period of 5-10 minutes using a micro-infusion pump to minimize tissue damage and ensure even distribution.
-
-
Post-Injection:
-
After the injection is complete, leave the micropipette in place for an additional 5-10 minutes to prevent backflow of the tracer.
-
Slowly withdraw the micropipette.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Tissue Processing and Histology
-
Perfusion and Fixation: After the designated survival period, deeply anesthetize the animal and perform a transcardial perfusion.
-
First, perfuse with cold saline or PBS to flush out the blood.
-
Follow with a fixative solution of 4% formaldehyde in PBS.
-
-
Tissue Dissection and Post-fixation: Carefully dissect the spinal cord and any other relevant neural tissue. Post-fix the tissue in the same fixative solution for 4-24 hours at 4°C.
-
Cryoprotection: Transfer the tissue to a 30% sucrose solution in PBS and allow it to equilibrate until it sinks. This step is crucial for preventing ice crystal formation during freezing.
-
Sectioning: Freeze the tissue and cut sections (typically 20-40 µm thick) using a cryostat. Mount the sections on gelatin-coated slides.
-
Microscopy:
-
Visualize the this compound labeling using a fluorescence microscope equipped with a wide-band ultraviolet excitation filter (excitation ~360 nm, emission ~536 nm).
-
The fluorescence emission color can vary with pH; a gold color is observed at neutral pH, while a blue color is seen at acidic pH.
-
Visualizations
Experimental Workflow for Retrograde Labeling
References
Combining Hydroxystilbamidine with Immunohistochemistry for Dual Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxystilbamidine, commercially known as Fluoro-Gold, is a highly effective and reliable fluorescent retrograde neuronal tracer.[1] Its combination with immunohistochemistry (IHC) provides a powerful methodology for simultaneously identifying neuronal projections and their neurochemical characteristics or activation state. This dual-labeling technique allows researchers to ask specific questions about the phenotype of neurons within a defined circuit, offering valuable insights into the functional organization of the nervous system. These application notes provide detailed protocols and quantitative data for the successful implementation of this dual-labeling strategy.
This compound is taken up by axon terminals and transported retrogradely to the cell body, where it remains stable for extended periods.[2] Its intrinsic fluorescence can be visualized directly, or its signal can be amplified using an anti-Fluoro-Gold antibody.[2] This flexibility makes it compatible with various IHC detection methods, including both fluorescent and chromogenic assays.
Key Applications
-
Mapping Neurotransmitter-Specific Pathways: Identifying the neurotransmitter phenotype of neurons that project from one brain region to another.
-
Investigating Neuronal Activation: Determining whether neurons in a specific projection pathway are activated in response to a stimulus by co-labeling with markers of neuronal activity, such as c-Fos.[3][4]
-
Characterizing Neuronal Populations: Examining the expression of specific receptors, enzymes, or other proteins in retrogradely labeled neurons.
Data Presentation
This compound (Fluoro-Gold) Injection and Survival Parameters
| Parameter | Recommendation | Notes |
| Concentration | 2-5% in distilled water or 0.9% saline | Higher concentrations may lead to necrosis at the injection site. |
| Volume | 20-500 nL | Dependent on the size of the target structure. |
| Injection Method | Iontophoresis or pressure injection | Iontophoresis provides more discrete injection sites. |
| Survival Time | 2-14 days | Longer survival times can enhance the filling of distal dendrites. |
Immunohistochemistry Parameters for Dual Labeling
| Antibody Target | Primary Antibody Dilution | Secondary Antibody Dilution | Incubation Time (Primary) | Incubation Time (Secondary) | Reference |
| c-Fos | 1:1000 - 1:5000 | 1:200 - 1:500 | 24-72 hours at 4°C | 1-2 hours at Room Temp. | |
| Dopamine β-Hydroxylase (DBH) | 1:500 - 1:2000 | 1:200 - 1:500 | 24-48 hours at 4°C | 1-2 hours at Room Temp. | |
| Tyrosine Hydroxylase (TH) | 1:1000 - 1:4000 | 1:200 - 1:500 | 24-72 hours at 4°C | 1-2 hours at Room Temp. | |
| General Protocol | 1:100 - 1:1000 | 1:200 - 1:1000 | 1-2 hours at RT or Overnight at 4°C | 1-2 hours at Room Temp. |
Note: The optimal dilutions and incubation times should be empirically determined for each antibody and experimental condition.
Experimental Protocols
Protocol 1: Dual Labeling of Retrogradely Traced Neurons with a Cytoplasmic/Membranal Antigen (e.g., DBH)
This protocol describes the procedure for identifying the neurochemical phenotype of neurons that project to a specific target region.
Materials:
-
This compound (Fluoro-Gold)
-
Stereotaxic apparatus
-
Microinjection system (iontophoresis or pressure)
-
Perfusion solutions (saline, 4% paraformaldehyde in phosphate buffer)
-
Cryostat or vibratome
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal serum from the secondary antibody host species in PBS with 0.3% Triton X-100)
-
Primary antibody (e.g., rabbit anti-DBH)
-
Fluorophore-conjugated secondary antibody (e.g., donkey anti-rabbit IgG-Alexa Fluor 594)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
This compound Injection:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Inject this compound into the target brain region using appropriate stereotaxic coordinates.
-
Allow a survival period of 7-14 days for retrograde transport.
-
-
Tissue Processing:
-
Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Post-fix the brain in 4% paraformaldehyde overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Section the brain containing the retrogradely labeled cells into 30-40 µm sections using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash the free-floating sections three times in PBS for 10 minutes each.
-
Incubate the sections in blocking solution for 1-2 hours at room temperature.
-
Incubate the sections with the primary antibody (e.g., anti-DBH) diluted in blocking solution overnight at 4°C.
-
Wash the sections three times in PBS for 10 minutes each.
-
Incubate the sections with the fluorophore-conjugated secondary antibody diluted in blocking solution for 2 hours at room temperature, protected from light.
-
Wash the sections three times in PBS for 10 minutes each.
-
-
Mounting and Visualization:
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip the sections using an aqueous mounting medium.
-
Visualize the dual-labeled neurons using a fluorescence microscope with appropriate filter sets for this compound (UV excitation, blue/gold emission) and the secondary antibody fluorophore (e.g., green or red excitation/emission).
-
Protocol 2: Dual Labeling of Retrogradely Traced Neurons with a Nuclear Antigen (e.g., c-Fos)
This protocol is designed to identify neurons within a specific pathway that are activated by a particular stimulus.
Procedure:
Follow the same procedure as in Protocol 1, with the following modifications:
-
Stimulation Paradigm: After the this compound survival period, subject the animal to a stimulus known to induce c-Fos expression (e.g., a behavioral task, pharmacological agent). The timing between the stimulus and perfusion is critical and typically ranges from 90 minutes to 2 hours to allow for peak c-Fos protein expression.
-
Primary Antibody: Use a primary antibody targeting the c-Fos protein (e.g., rabbit anti-c-Fos).
-
Visualization: Neurons that are part of the projecting pathway and were activated by the stimulus will exhibit both cytoplasmic/granular this compound fluorescence and nuclear immunofluorescence for c-Fos.
Mandatory Visualization
Caption: Experimental workflow for dual labeling with this compound and IHC.
References
- 1. Neurons with access to the general circulation in the central nervous system of the rat: a retrograde tracing study with fluoro-gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrograde tracing with Fluoro-Gold: different methods of tracer detection at the ultrastructural level and neurodegenerative changes of back-filled neurons in long-term studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 4. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
Application Notes and Protocols for Neuronal Tracing in the Peripheral Nervous System Using Hydroxystilbamidine
For Researchers, Scientists, and Drug Development Professionals
Hydroxystilbamidine, commercially known as Fluoro-Gold, is a highly effective and reliable fluorescent retrograde tracer for mapping neuronal connections in the peripheral nervous system (PNS). Its bright fluorescence, resistance to fading, and compatibility with various histological techniques make it a valuable tool in neuroanatomical studies. These application notes provide a comprehensive guide to its use, from preparation to visualization, along with detailed experimental protocols.
I. Introduction to this compound (Fluoro-Gold)
This compound is a fluorescent dye that functions as a retrograde neuronal tracer.[1][2] Following injection into a target tissue, it is taken up by nerve terminals and transported axonally back to the neuron's cell body (soma).[3] This allows for the precise identification of neurons that innervate a specific peripheral target. It is also capable of limited anterograde transport.[4] One of the key advantages of this compound is its flexibility in post-injection survival times and its compatibility with immunocytochemistry and other histochemical methods.[5]
Key Properties of this compound:
| Property | Description | Source(s) |
| Common Name | Fluoro-Gold | |
| Chemical Name | 2-hydroxy-4,4'-diamidinostilbene | |
| Appearance | Golden-yellow crystalline powder | |
| Solubility | Soluble in distilled water or 0.9% saline. Can be used as a suspension in 0.2M neutral phosphate buffer. | |
| Excitation Wavelength | ~323-361 nm (UV) | |
| Emission Wavelength | ~536-620 nm (Gold fluorescence at neutral pH, blue at acidic pH) | |
| Primary Transport | Retrograde | |
| Anterograde Transport | Occurs, but less efficient. Can be maximized with short survival times (12 hours - 2 days). |
II. Experimental Protocols
A. Preparation of this compound Solution
This compound has been successfully used at concentrations ranging from 1-10%. A starting concentration of 4% is often recommended. If necrosis at the injection site or overly intense labeling is observed, the concentration can be reduced to 2%.
Protocol for a 4% (w/v) Solution:
-
Weigh 40 mg of this compound (Fluoro-Gold) powder.
-
Dissolve in 1 ml of sterile distilled water or 0.9% physiological saline.
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the solution through a 0.2 µm syringe filter for sterilization, especially for in vivo applications.
-
Store the solution protected from light at 4°C. It remains stable for at least six months under these conditions.
B. Animal Surgery and Tracer Injection
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus (if applicable)
-
Microsyringe (e.g., Hamilton syringe) or glass micropipette
-
Microinjection pump
-
Surgical tools (scalpel, forceps, etc.)
-
4% this compound solution
Procedure:
-
Anesthetize the animal using an appropriate anesthetic.
-
Make a surgical incision to expose the target peripheral nerve or muscle.
-
For peripheral nerve tracing, the nerve can be cut or damaged to enhance uptake. The nerve can then be dipped in or injected with a 5% solution of this compound. Intact fibers of passage do not significantly take up the tracer.
-
Pressure Injection: This is the most common method.
-
Load the microsyringe or micropipette with the this compound solution.
-
Carefully insert the needle/pipette into the target tissue.
-
Inject a volume ranging from 0.05-1 µl, with 0.1-0.2 µl being typical. Inject slowly to minimize tissue damage and leakage.
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
-
Iontophoresis: This method creates discrete, small injection sites.
-
Use a 1-2% this compound solution in 0.1M acetate buffer (pH 3.3).
-
Deliver a pulsed positive current of +1 to +5 µA (e.g., 4-10 seconds on, 4-10 seconds off) for 10-20 minutes.
-
-
Crystal Application: A crystal of the tracer can be applied directly to the cut end of a nerve using the tip of a micropipette.
-
Suture the incision and provide post-operative care, including analgesics.
C. Post-Injection Survival Period
The survival time between tracer injection and tissue harvesting is crucial for optimal labeling.
| Transport Direction | Recommended Survival Time | Notes | Source(s) |
| Retrograde | 4-14 days | 7-10 days is suitable for most systems. Longer pathways or larger animals may require up to 14 days. Labeling can be observed from 2 days to 2 months. | |
| Anterograde | 12 hours - 2 days | Shorter survival times maximize anterograde transport. |
The estimated transport rate for mammals is approximately 2 cm per day.
D. Tissue Processing
This compound is compatible with a wide range of histological techniques.
1. Perfusion and Fixation:
-
Deeply anesthetize the animal.
-
Perform a transcardial perfusion with phosphate-buffered saline (PBS) to wash out the blood.
-
Follow with a fixative solution. 4% paraformaldehyde (PFA) in PBS is commonly used. High concentrations of glutaraldehyde (>1%) may increase background fluorescence, and heavy metals can quench the signal.
2. Tissue Sectioning:
-
Dissect the target tissue (e.g., spinal cord, dorsal root ganglia).
-
Post-fix the tissue in the same fixative for a few hours to overnight at 4°C.
-
Cryoprotect the tissue by immersing it in a sucrose solution (e.g., 20-30% in PBS) until it sinks.
-
Freeze the tissue and cut sections (e.g., 20-40 µm) on a cryostat or freezing microtome. Frozen sections of fixed tissue are most frequently used.
3. Mounting and Coverslipping:
-
Mount the sections onto gelatin-coated slides.
-
Air-dry the slides.
-
Sections can be dehydrated with graded alcohols if compatible with other planned stains.
-
Clear the sections in xylene and coverslip with a non-fluorescent mounting medium (e.g., DPX).
E. Visualization
This compound can be visualized using a fluorescence microscope equipped with a wide-band ultraviolet (UV) excitation filter.
-
Excitation: ~323-361 nm
-
Emission: A gold color is emitted at neutral pH, while a blue color is seen at acidic pH (e.g., pH 3.3).
III. Data and Comparisons
While precise quantitative data on labeling efficiency can vary between studies and experimental models, the following table summarizes key parameters and comparisons with other common tracers.
Comparison of Retrograde Tracers:
| Tracer | Labeling Efficiency | Long-Term Stability | Neurotoxicity | Primary Transport | Source(s) |
| This compound (Fluoro-Gold) | High; stains the greatest number of neurons in some models. | Good, but fluorescence can fade over several weeks. | Can cause neurotoxicity and functional deficits at higher concentrations. | Retrograde | |
| Fast Blue | High and consistent. | Excellent; stable for at least 6 months. | Generally considered non-toxic. | Retrograde | |
| Fluoro-Ruby (Dextran Amine) | Good, but may require longer transport times. | Decreases over several weeks. | Low. | Anterograde and Retrograde | |
| True Blue | Good. | Good. | Less neurotoxic than Fluoro-Gold. | Retrograde | |
| DiI | Good. | Excellent. | Low. | Bidirectional |
A study comparing retrograde tracers in rat spinal motor neurons found that after 1 week, Mini-Ruby, Fluoro-Gold, and Fluoro-Ruby labeled the largest number of neurons. However, the number of neurons labeled with Fluoro-Gold and the dextran conjugates decreased significantly with longer survival times, whereas Fast Blue labeling remained constant.
IV. Visualized Workflows and Pathways
Experimental Workflow for Retrograde Tracing
Caption: Experimental workflow for retrograde neuronal tracing using this compound.
Mechanism of Retrograde Transport and Visualization
Caption: The process of retrograde transport and visualization of this compound.
V. Troubleshooting and Considerations
-
Weak or No Labeling:
-
Increase the survival time to allow for complete transport.
-
Ensure the injection was accurately placed in the target tissue.
-
Confirm the viability of the tracer solution; prepare fresh if necessary.
-
For nerve tracing, ensure the nerve was sufficiently damaged to allow uptake.
-
-
High Background or Non-specific Staining:
-
Ensure adequate perfusion to remove all blood.
-
Use a lower concentration of the tracer.
-
Avoid high concentrations of glutaraldehyde in the fixative.
-
-
Necrosis at Injection Site:
-
Reduce the concentration of the tracer (e.g., to 2%).
-
Inject a smaller volume and/or inject more slowly.
-
-
Fading of Fluorescence:
-
While resistant to fading, prolonged exposure to the excitation light can cause photobleaching. Minimize exposure times during microscopy.
-
For long-term studies (months), consider using a more stable tracer like Fast Blue.
-
By following these detailed protocols and considering the provided data, researchers can effectively utilize this compound for robust and reliable neuronal tracing in the peripheral nervous system.
References
- 1. Neurons with access to the general circulation in the central nervous system of the rat: a retrograde tracing study with fluoro-gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Student’s Guide to Neural Circuit Tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochrome.com [fluorochrome.com]
- 5. interchim.fr [interchim.fr]
Application Notes and Protocols: Iontophoretic Application of Hydroxystilbamidine for Precise Neuronal Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of hydroxystilbamidine, commercially known as Fluoro-Gold, as a fluorescent retrograde tracer for precise neuronal labeling via iontophoresis. These application notes and protocols are designed to offer a comprehensive resource for achieving reliable and targeted labeling of neuronal populations.
Introduction
This compound is a highly sensitive and reliable fluorescent tracer used extensively in neuroanatomical studies to map neuronal circuits.[1][2] When administered through iontophoresis, it allows for the precise delivery of the tracer to a specific brain region, resulting in small, discrete injection sites with minimal diffusion.[3][4] This method is particularly advantageous for minimizing damage to surrounding tissue and avoiding the labeling of fibers of passage, which can be a limitation of pressure injection methods.[5]
The active component of Fluoro-Gold is this compound, a weak base that is believed to cross cell membranes in its uncharged form and subsequently become trapped within acidic cellular compartments such as lysosomes and endosomes. Following uptake by nerve terminals, it is transported retrogradely to the cell body, where it accumulates in the cytoplasm and remains detectable for extended periods, from days to months.
Data Presentation
Table 1: Properties of this compound (Fluoro-Gold)
| Property | Description |
| Active Constituent | 2-hydroxy-4,4'-diamidinostilbene |
| Molecular Weight | 280 Da |
| Excitation Wavelength | 361 nm |
| Emission Wavelength | 536 nm |
| Appearance | Crystalline solid |
| Solubility | Soluble in distilled water or 0.9% saline |
Table 2: Recommended Parameters for Iontophoretic Application
| Parameter | Recommended Range | Notes |
| Concentration | 1-10% in distilled water or 0.2M neutral phosphate buffer | A 4% concentration is recommended for initial trials. |
| Iontophoretic Current | +5 to +10 µA | Positive current is used to expel the positively charged tracer. |
| Pulse Duration | 4-10 seconds | Pulsed application helps to create discrete injection sites. |
| Total Application Time | 10 minutes | |
| Survival Time (Retrograde) | 4-14 days | 7-10 days is suitable for most systems. Longer times may be needed for longer pathways. |
| Survival Time (Iontophoresis) | 2-5 days | Recommended for optimal labeling following iontophoretic delivery. |
Experimental Protocols
I. Preparation of this compound Solution
-
Reconstitution: Prepare a 1-10% (w/v) solution of this compound (Fluoro-Gold) in sterile distilled water or 0.9% saline. For initial experiments, a 4% solution is recommended.
-
Solubilization: Ensure the dye is fully dissolved. Gentle warming or vortexing can aid in solubilization.
-
Storage: The dry powder should be stored at -4°C to -20°C, protected from light. The reconstituted solution is stable for at least six months when stored in the dark at 4°C.
-
Aseptic Handling: For in vivo applications, the solution should be sterile-filtered through a 0.2 µm syringe filter.
II. Iontophoretic Injection Protocol
-
Pipette Preparation: Pull glass micropipettes to a tip diameter of 10-20 µm. The tip size can be adjusted based on the target region and desired injection volume.
-
Pipette Filling: Fill the micropipette with the prepared this compound solution. Ensure there are no air bubbles in the tip.
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the target brain region.
-
Pipette Placement: Lower the micropipette to the desired stereotaxic coordinates. Electrophysiological recordings can be made from the injection pipette to functionally identify the target structure before injection.
-
Iontophoresis: Connect the micropipette to an iontophoresis device. Apply a positive current of +5 to +10 µA using a pulsed paradigm (e.g., 7 seconds on, 7 seconds off) for a total of 10-15 minutes.
-
Post-Injection: After the injection is complete, leave the pipette in place for an additional 5-10 minutes to minimize backflow of the tracer along the pipette track. Slowly withdraw the pipette.
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
III. Tissue Processing and Visualization
-
Survival Period: Allow for a survival period of 2-5 days for iontophoretic applications to ensure adequate retrograde transport.
-
Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde in phosphate buffer.
-
Tissue Sectioning: Post-fix the brain overnight in 4% paraformaldehyde and then transfer to a sucrose solution for cryoprotection. Section the brain on a cryostat or vibratome at a thickness of 30-50 µm.
-
Microscopy: Mount the sections on glass slides and coverslip with an aqueous mounting medium. Visualize the labeled neurons using a fluorescence microscope with a filter set appropriate for detecting Fluoro-Gold (excitation ~360 nm, emission ~540 nm). The fluorescence is intensely yellow-gold.
-
Immunohistochemical Enhancement: The signal can be amplified using an anti-Fluoro-Gold antibody, which allows for visualization with chromogenic or other fluorescent secondary antibodies. This can enhance the visualization of fine dendritic and axonal processes.
Visualizations
Caption: Experimental workflow for iontophoretic application of this compound.
Caption: Proposed mechanism of this compound uptake and retrograde transport in neurons.
Concluding Remarks
The iontophoretic application of this compound is a powerful technique for achieving precise and reliable retrograde neuronal labeling. By following the detailed protocols and understanding the underlying principles outlined in these application notes, researchers can effectively map neuronal connections and gain valuable insights into the intricate circuitry of the nervous system. The compatibility of this tracer with other histological techniques further enhances its utility in multifaceted neuroanatomical studies. As with any in vivo procedure, all experiments should be conducted in accordance with institutional guidelines and with the appropriate ethical approvals.
References
- 1. interchim.fr [interchim.fr]
- 2. biotium.com [biotium.com]
- 3. Iontophoretic injection of fluoro-gold and other fluorescent tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The iontophoretic application of Fluoro-Gold for the study of afferents to deep brain nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
Visualizing Hydroxystilbamidine Fluorescence with Wide-Band UV Excitation: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxystilbamidine, commercially known as Fluoro-Gold™, is a highly sensitive and reliable fluorescent dye predominantly used as a retrograde neuronal tracer for mapping neuronal circuits.[1][2][3] It is also utilized as a histochemical stain for DNA and RNA.[4][5] This cationic dye is taken up by axon terminals and transported retrogradely to the cell body, where it accumulates in the cytoplasm, allowing for detailed visualization of neuronal morphology, including dendrites. One of the key advantages of this compound is its high resistance to fading and compatibility with various histological techniques, including immunocytochemistry.
Visualization of this compound is optimally achieved using fluorescence microscopy equipped with a wide-band ultraviolet (UV) excitation filter. The fluorescence emission of this compound is pH-dependent; at a neutral pH, it emits a characteristic golden color, while in an acidic environment, the emission shifts to blue. This application note provides detailed protocols for the preparation and administration of this compound, tissue processing, and fluorescence imaging using wide-band UV excitation.
Properties of this compound
This compound possesses chemical and spectral properties that make it an excellent fluorescent tracer. A summary of these properties is presented in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Weight | 472.54 g/mol | |
| Appearance | Yellow Powder | |
| Solubility | Water, 0.9% PBS | |
| Storage | +4°C (short-term), -20°C (long-term), protect from light |
Table 2: Spectral Properties
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~360 nm | |
| Emission Maximum (Em) | ~625 nm (at neutral pH) | |
| Recommended Excitation | Wide-band UV (e.g., 340-380 nm) | |
| Emission Color (Neutral pH) | Gold | |
| Emission Color (Acidic pH, e.g., 3.3) | Blue | |
| Molar Extinction Coefficient | Not available | |
| Quantum Yield | Not available |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound as a retrograde neuronal tracer.
Preparation of this compound Solution
-
Concentration: Prepare a 1-10% solution of this compound. A 4% solution is recommended for initial experiments. If necrosis at the injection site or overly intense labeling occurs, reduce the concentration to 2%.
-
Solvent: Dissolve the this compound powder in sterile distilled water or 0.9% physiological saline. For iontophoresis, dissolve in 0.1 M acetate buffer (pH 3.3).
-
Storage: Store the prepared solution in a light-protected container at 4°C for up to six months.
Administration of this compound
The following diagram illustrates the general workflow for retrograde tracing experiments using this compound.
Pressure Injection:
-
This is the most common method of application.
-
Use a glass micropipette with a tip diameter of 10-20 µm.
-
Injection volumes typically range from 0.05 to 1 µL, with 0.1-0.2 µL being a common starting point.
Iontophoresis:
-
This method creates smaller, more discrete injection sites.
-
Use a 1% this compound solution in 0.1 M acetate buffer (pH 3.3).
-
Apply a positive current of +1 to +5 µA with a pulsed current (e.g., 7 seconds on, 7 seconds off) for 10-20 minutes.
Post-Injection Survival Period
-
The optimal survival time can range from 2 days to 2 months.
-
A typical survival period for most systems is 3 to 5 days.
-
Longer survival times (e.g., 14 days) may be necessary for long neuronal pathways.
Tissue Processing
-
Perfusion: Anesthetize the animal and perfuse transcardially with a fixative. A commonly used fixative is 4% formaldehyde in phosphate-buffered saline (PBS). Avoid fixatives with high concentrations of heavy metals, as they can quench fluorescence.
-
Sectioning: Post-fix the tissue as required. Brains can be sectioned using a cryostat or a vibratome at a thickness of 20-40 µm.
-
Mounting: Mount the sections on gelatin-coated slides. The sections can be air-dried.
-
Coverslipping: For direct visualization, sections can be coverslipped with a non-fluorescent mounting medium such as DPX. If combining with immunofluorescence, use a neutral buffered glycerin.
Visualization and Imaging
The following diagram illustrates the principle of retrograde neuronal tracing, which is the primary application of this compound.
Microscopy Setup
-
Microscope: A fluorescence microscope equipped for UV excitation is required.
-
Excitation Filter: Use a wide-band UV excitation filter (e.g., 340-380 nm).
-
Dichroic Mirror: A dichroic mirror with a cutoff around 400 nm is suitable.
-
Emission Filter: A long-pass filter of approximately 430 nm will allow the passage of the emitted fluorescence.
-
Objectives: Use objectives designed for fluorescence microscopy.
Image Acquisition
-
This compound exhibits bright fluorescence that is resistant to fading.
-
Typical exposure times range from 10 to 60 seconds, with an average of 30 seconds.
-
The dye's stability allows for multiple exposures, which is advantageous for co-localization studies with other fluorescent probes or histological stains.
Applications in Research
This compound is a valuable tool for a variety of neuroscience research applications, including:
-
Mapping Neuronal Circuits: Elucidating the connections between different brain regions.
-
Neurodegenerative Disease Models: Studying changes in neuronal connectivity in models of diseases such as Parkinson's or Alzheimer's.
-
Developmental Neuroscience: Tracing the development of neuronal pathways.
-
Injury and Regeneration Studies: Assessing axonal regeneration following injury to the nervous system.
Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Fluorescence | Insufficient survival time | Increase the post-injection survival period. |
| Low dye concentration | Increase the concentration of the this compound solution. | |
| Fixative quenching | Avoid fixatives with heavy metals; use 4% formaldehyde in PBS. | |
| High Background Fluorescence | High glutaraldehyde concentration in fixative | Use a lower concentration of glutaraldehyde (less than 1%). |
| Non-specific staining | Ensure proper rinsing of tissue sections. | |
| Necrosis at Injection Site | High dye concentration | Reduce the concentration of the this compound solution to 2%. |
| Large injection volume | Decrease the volume of the injected tracer. |
References
Application Notes and Protocols for Optimal Hydroxystilbamidine Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hydroxystilbamidine (also known commercially as Fluoro-Gold™) as a retrograde neuronal tracer. The following protocols and data summaries are designed to ensure optimal transport and visualization of the tracer for robust and reproducible results in neuroanatomical studies.
Overview and Key Principles
This compound is a highly sensitive and reliable fluorescent retrograde tracer that is extensively used for neuronal mapping.[1][2] Its flexibility in terms of post-injection survival times, a wide range of compatible histochemical techniques, and high resistance to fading make it a valuable tool in neuroscience research.[1][2][3] The active component, this compound, is a weak base that is believed to cross cell membranes in its uncharged form and subsequently accumulate in acidic cellular compartments such as lysosomes and endosomes. This trapping mechanism contributes to its excellent retention within labeled neurons.
Quantitative Data Summary
For optimal experimental design, refer to the following tables which summarize key quantitative parameters for the use of this compound.
Table 1: Recommended Post-Injection Survival Times
| Injection Method | Typical Survival Time | Extended Survival Time | Notes |
| Pressure Injection | 3 - 5 days | Up to 2 months | Longer survival times can enhance the filling of distal processes. |
| Iontophoresis | 2 - 5 days | Not specified | Recommended for discrete, small injection sites. |
| General Retrograde Transport | 4 - 14 days | Several months | Allows for transport in long pathways and large mammals. |
| Orthograde Transport | 12 hours - 2 days | Not specified | Shorter survival times are necessary to maximize orthograde transport. |
Table 2: Dye Concentration and Injection Parameters
| Parameter | Recommended Range | Starting Concentration | Vehicle |
| Concentration | 1 - 10% (w/v) | 4% | Distilled water or 0.9% saline. For iontophoresis, 0.1M acetate buffer (pH 3.3) is used. |
| Pressure Injection Volume | 0.05 - 1 µL | 0.1 - 0.2 µL | N/A |
| Iontophoresis Current | +1 to +5 µA | N/A | Pulsed current (e.g., 4-10 seconds on, 4-10 seconds off) for 10-20 minutes. |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound, as well as tissue processing.
Preparation of this compound Solution
-
Reconstitution: Prepare a 1-10% solution of this compound powder in the desired vehicle. A 4% solution is recommended for initial experiments.
-
For pressure injection, dissolve in sterile distilled water or 0.9% physiological saline.
-
For iontophoresis, dissolve in 0.1M acetate buffer with a pH of 3.3.
-
-
Storage: Store the dry powder at 4°C for short-term and -20°C for long-term storage, protected from light. The prepared solution is stable for at least six months when stored in the dark at 4°C.
Administration of this compound
The choice of administration method depends on the specific research question and target area.
-
Pressure Injection: This is the most common method.
-
Load a glass micropipette with the prepared this compound solution.
-
Carefully lower the micropipette to the target brain region or peripheral structure.
-
Inject the desired volume (typically 0.1-0.2 µL) over a period of several minutes to minimize tissue damage.
-
-
Iontophoresis: This method is used for creating discrete injection sites.
-
Use a glass micropipette with a tip diameter of 10-20 µm.
-
Fill the micropipette with a 1% this compound solution in acetate buffer.
-
Apply a pulsed positive current of +1 to +5 µA (e.g., 7 seconds on, 7 seconds off) for 10-20 minutes.
-
-
Peripheral Nerve Application:
-
For retrograde labeling from a peripheral nerve, the nerve must be cut or damaged.
-
The cut end of the nerve can be dipped into or injected with a 5% aqueous solution of this compound.
-
Post-Injection and Tissue Processing
-
Survival Period: Allow for an appropriate survival time based on the experimental goals as outlined in Table 1.
-
Perfusion and Fixation:
-
Anesthetize the animal deeply.
-
Perform a transcardial perfusion with a suitable fixative. A common fixative is 4% paraformaldehyde in phosphate buffer.
-
Note: Fixatives with high concentrations of heavy metals can quench the fluorescence. High concentrations of glutaraldehyde (>1%) may increase background fluorescence.
-
-
Tissue Sectioning:
-
The tissue can be processed for cryostat sections, frozen sections of fixed tissue, or embedded in paraffin or plastic. Frozen sections of fixed tissue are most commonly used.
-
-
Visualization:
-
Mount the sections on gelatin-coated slides.
-
The fluorescence of this compound can be visualized using a fluorescence microscope with a filter set appropriate for its excitation and emission spectra (e.g., excitation around 360 nm and emission around 536-625 nm).
-
The tracer is compatible with immunofluorescence, immunohistochemistry, and other neuroanatomical techniques.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the proposed cellular uptake mechanism of this compound.
Caption: Experimental workflow for retrograde tracing with this compound.
Caption: Proposed mechanism of this compound cellular uptake and trapping.
References
Application Notes and Protocols for In Vivo Two-Photon Microscopy Using Hydroxystilbamidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Hydroxystilbamidine (also known as Fluoro-Gold™) for in vivo two-photon microscopy. This technique is a powerful tool for retrograde neuronal tracing and the visualization of neuronal circuits in living animals, offering deep-tissue imaging with reduced phototoxicity compared to conventional fluorescence microscopy.
Introduction
This compound is a fluorescent dye widely utilized as a retrograde neuronal tracer.[1] When introduced into a specific brain region, it is taken up by axon terminals and transported back to the neuron's cell body, effectively labeling the projecting neurons.[1] Two-photon microscopy is an advanced imaging technique ideal for deep-tissue imaging in living animals.[2] It utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as increased penetration depth, reduced light scattering, and localized excitation, which minimizes phototoxicity and photobleaching.[2] The combination of this compound's retrograde tracing capabilities with the deep-tissue, high-resolution imaging of two-photon microscopy provides a powerful method for mapping neuronal connectivity in the intact, living brain.
Quantitative Data
| Property | Value | Reference |
| Common Name | This compound, Fluoro-Gold™ | [1] |
| Molecular Weight | 472.54 g/mol | |
| Appearance | Yellow powder | |
| Solvents | Water, 0.9% Saline, Phosphate-Buffered Saline (PBS) | |
| One-Photon Excitation Max. | ~360 nm | |
| Estimated Two-Photon Excitation Max. | ~720 - 780 nm | N/A |
| Emission Maximum | ~536 - 625 nm (pH and binding dependent) | |
| Primary Application | Retrograde Neuronal Tracer |
Experimental Protocols
Animal Preparation for In Vivo Imaging
This protocol describes the surgical preparation of a mouse for chronic in vivo imaging of the brain, a necessary step for longitudinal studies of neuronal circuits.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools (scalpel, forceps, drill)
-
Artificial cerebrospinal fluid (ACSF), sterile
-
Cyanoacrylate glue and dental cement
-
Glass coverslip (sized to the craniotomy)
-
Head-plate for fixation to the microscope stage
Procedure:
-
Anesthetize the animal using isoflurane (5% for induction, 1.5-2% for maintenance).
-
Secure the animal in a stereotaxic frame.
-
Apply eye ointment to prevent corneal drying.
-
Shave the fur from the scalp and clean the area with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Clean and dry the skull surface, removing the periosteum.
-
Using a dental drill, create a circular craniotomy (typically 3-5 mm in diameter) over the brain region of interest. Be careful not to apply excessive pressure to avoid damaging the underlying dura mater.
-
Gently remove the bone flap. If any bleeding occurs, apply sterile, cold ACSF.
-
Secure a custom-made head-plate to the skull surrounding the craniotomy using dental cement.
-
Place a glass coverslip over the exposed brain, ensuring it is flush with the skull.
-
Seal the edges of the coverslip with dental cement.
-
Allow the animal to recover for at least one week before proceeding with tracer injection and imaging.
This compound Administration for Retrograde Tracing
This protocol details the microinjection of this compound into the target brain region to label projecting neurons.
Materials:
-
This compound solution (2-4% in sterile 0.9% saline or PBS)
-
Glass micropipette (tip diameter of ~10-20 µm)
-
Microinjection system (e.g., Picospritzer)
-
Stereotaxic manipulator
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Load the glass micropipette with the this compound solution.
-
Using stereotaxic coordinates, slowly lower the micropipette to the target brain region.
-
Inject a small volume of the tracer solution (typically 100-200 nL) via pressure injection.
-
Slowly retract the micropipette after a few minutes to minimize backflow.
-
Suture the scalp incision and allow the animal to recover.
-
Allow sufficient time for retrograde transport of the dye, typically 3-7 days, before imaging. The optimal survival time can vary depending on the neuronal pathway being studied.
In Vivo Two-Photon Imaging Protocol
This protocol outlines the procedure for imaging this compound-labeled neurons in a live animal using a two-photon microscope.
Materials:
-
Two-photon microscope with a Ti:Sapphire laser
-
Water-immersion objective (e.g., 20x or 40x)
-
Anesthetized and head-fixed animal with a cranial window and labeled neurons
-
Image acquisition software
Procedure:
-
Anesthetize the animal and fix its head-plate to the microscope stage to immobilize the head.
-
Apply a drop of water or saline to the cranial window for the water-immersion objective.
-
Tune the two-photon laser to an appropriate excitation wavelength. Based on the one-photon excitation maximum of ~360 nm, a starting wavelength in the range of 720-780 nm is recommended. The optimal wavelength should be determined empirically to maximize signal and minimize background fluorescence.
-
Locate the injection site and the surrounding areas where retrogradely labeled neurons are expected.
-
Set the imaging parameters. Typical settings for a 512x512 pixel image are a scan speed of 1-2 ms per line.
-
Acquire a Z-stack of images to capture the three-dimensional distribution of the labeled neurons. The step size in the z-axis will depend on the objective and desired axial resolution (typically 1-2 µm).
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Adjust laser power with imaging depth to maintain a consistent signal-to-noise ratio.
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Save the acquired images for offline analysis.
Visualizations
Caption: Workflow for in vivo neuronal tracing with this compound.
References
Application Notes: Staining Fixed Brain Tissue with Hydroxystilbamidine (Fluoro-Gold™)
Introduction
Hydroxystilbamidine, commercially known as Fluoro-Gold™, is a highly sensitive and reliable fluorescent dye extensively used in neuroanatomical studies as a retrograde tracer.[1][2][3] When introduced at a site of axon terminals, it is taken up and transported back to the neuronal cell body, allowing for detailed mapping of neural circuits.[1][4] Its properties include intense golden-yellow fluorescence, extensive filling of dendrites, high resistance to fading, and compatibility with numerous other histological techniques. These application notes provide a detailed protocol for the use of this compound for staining fixed brain tissue, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of this compound (Fluoro-Gold™).
| Parameter | Value | Notes |
| Dye Concentration | 1-10% (w/v) | A 4% concentration is recommended for initial trials. |
| Vehicle | Distilled water, 0.9% saline, or 0.2M neutral phosphate buffer | The dye is water-soluble. |
| Injection Volume | 0.05-1 µl | Typically 0.1-0.2 µl for pressure injections. |
| Iontophoresis Parameters | +5 to +10 µA for 10 min (pulsed) | Results in discrete, small injection sites. |
| Post-Operative Survival | 2 days to 2 months | 3-5 days is typical for most applications. |
| Excitation Wavelength | ~361 nm | Wide-band ultraviolet excitation is used. |
| Emission Wavelength | ~536 nm | Emits a golden-yellow color at neutral pH and blue at acidic pH. |
| Storage (Dry Powder) | 4°C (short-term) or -20°C (long-term), protected from light | Stable for over six months at room temperature. |
| Storage (Solution) | 4°C, protected from light | Stable for at least six months. |
Experimental Protocols
This section details the methodologies for retrograde neuronal tracing using this compound, from dye preparation to tissue visualization.
I. Reagent and Solution Preparation
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This compound (Fluoro-Gold™) Solution (1-10%):
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Dissolve this compound powder in the chosen vehicle (distilled water or 0.9% saline is common) to the desired concentration. A 4% solution is often used initially.
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For a 4% solution, dissolve 40 mg of this compound in 1 ml of vehicle.
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Vortex or sonicate briefly to ensure complete dissolution.
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Store the solution at 4°C, protected from light.
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Fixative Solution (4% Paraformaldehyde in PBS):
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Prepare a 4% paraformaldehyde (PFA) solution in phosphate-buffered saline (PBS, pH 7.4).
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Caution: PFA is toxic and should be handled in a fume hood.
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Cryoprotectant Solution (30% Sucrose in PBS):
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Dissolve 30 g of sucrose in 100 ml of PBS.
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Store at 4°C.
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II. In Vivo Dye Administration
This protocol assumes a retrograde tracing experiment in an animal model. All surgical procedures should be performed under appropriate anesthesia and in accordance with institutional animal care and use guidelines.
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Surgical Procedure:
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Anesthetize the animal and place it in a stereotaxic frame.
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Expose the skull and drill a small craniotomy over the target brain region.
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Dye Injection:
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Pressure Injection: Load a glass micropipette or syringe with the this compound solution. Lower the pipette to the target coordinates and inject the desired volume (e.g., 0.1-0.2 µl) over several minutes.
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Iontophoresis: For more localized injections, use iontophoresis with a pulsed current (+5 to +10 µA for 10 minutes).
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Leave the pipette in place for an additional 5-10 minutes to minimize backflow.
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Post-Operative Care and Survival:
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Suture the incision and provide post-operative care.
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Allow the animal to survive for a period of 3-7 days to permit retrograde transport of the dye. Longer survival times may be necessary for longer neural pathways.
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III. Tissue Processing
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Perfusion and Fixation:
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Deeply anesthetize the animal and perform a transcardial perfusion with PBS, followed by 4% PFA in PBS.
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Dissect the brain and post-fix it in the same fixative solution overnight at 4°C.
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Cryoprotection:
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Transfer the brain to a 30% sucrose solution in PBS and store at 4°C until it sinks (typically 24-48 hours).
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Sectioning:
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Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm) using a cryostat.
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Collect the sections in a cryoprotectant solution or directly mount them onto slides.
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IV. Staining Visualization
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Mounting:
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Mount the brain sections onto glass slides.
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Allow the slides to air dry.
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Coverslipping:
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Apply a suitable mounting medium and coverslip the sections.
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Microscopy and Imaging:
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Visualize the stained neurons using a fluorescence microscope equipped with a wide-band ultraviolet excitation filter (e.g., excitation ~361 nm).
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Labeled neurons will exhibit a golden-yellow fluorescence.
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Capture images using a suitable digital camera. The fluorescence of this compound is stable and resistant to photobleaching.
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V. Compatibility with Other Techniques
This compound is compatible with a wide range of other histological methods, including:
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Immunofluorescence
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Immunohistochemistry (e.g., PAP, ABC methods)
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Autoradiography
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HRP histochemistry
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Paraffin and plastic embedding
For combined immunofluorescence, sections can be processed with primary and secondary antibodies after mounting.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for retrograde tracing with this compound.
References
Troubleshooting & Optimization
How to reduce necrosis at the Hydroxystilbamidine injection site?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating necrosis at the injection site of Hydroxystilbamidine.
Troubleshooting Guide: Injection Site Necrosis
Immediate and proactive measures are crucial upon observing any signs of injection site reaction. This guide provides a step-by-step approach to troubleshoot and minimize tissue damage.
| Observed Issue | Potential Cause | Recommended Action |
| Erythema (redness), edema (swelling), and pain at the injection site immediately after or within hours of injection. | High drug concentration, extravasation, inflammatory response. | 1. Immediately stop the injection if ongoing. 2. Do not flush the site. 3. Gently aspirate any remaining solution from the needle/cannula before removal. 4. Elevate the limb to reduce swelling. 5. Apply a cold compress intermittently for the first 24 hours to reduce inflammation and discomfort. |
| Blanching of the skin followed by a violaceous (purplish) discoloration. | Vasoconstriction, vascular injury, potential for developing necrosis. | 1. Follow immediate actions for erythema and edema. 2. Document the affected area with photographs to monitor progression. 3. Consider topical application of a vasodilator (consult with veterinary/medical staff). |
| Formation of a hard, indurated area at the injection site. | Localized inflammatory response, potential for sterile abscess formation. | 1. Monitor the site closely for any signs of ulceration or skin breakdown. 2. Avoid applying pressure or massaging the area. 3. If the induration persists or worsens, seek veterinary/medical consultation. |
| Development of a blister or ulcer, with or without eschar (dark, dead tissue) formation. | Onset of tissue necrosis. | 1. This is a clear sign of significant tissue damage. 2. Keep the area clean and dry. 3. Surgical debridement of necrotic tissue may be necessary to promote healing and prevent secondary infection. Seek immediate veterinary/medical intervention. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of necrosis at the this compound injection site?
A1: Necrosis at the injection site of this compound is a known adverse effect. While the exact mechanism is not fully elucidated, it is likely multifactorial and can be attributed to:
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Direct Cytotoxicity: Aromatic diamidines, the class of compounds to which this compound belongs, can be directly toxic to cells.
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Physicochemical Properties of the Formulation:
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Concentration: Higher concentrations of this compound are more likely to cause necrosis.[1]
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pH: A 1% solution of this compound has a pH between 4.0 and 5.2, which can be irritating to tissues.
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Osmolality: Hypertonic solutions can cause cell damage and inflammation.
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Extravasation: Leakage of the drug from the vein into the surrounding subcutaneous tissue can lead to significant tissue damage.
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Vasoconstriction: The drug may cause local blood vessel constriction, leading to ischemia and subsequent necrosis.
Q2: How can the formulation of this compound be optimized to reduce the risk of necrosis?
A2: Optimizing the formulation is a key strategy in mitigating injection site necrosis. Consider the following:
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Reduce Concentration: This is the most direct method to decrease local toxicity. If necrosis is observed, reducing the concentration to 2% or lower is advised.[1]
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Adjust pH: Buffering the formulation closer to physiological pH (7.4) may reduce irritation. However, the stability of this compound at different pH values should be considered.
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Ensure Isotonicity: Adjusting the osmolality of the solution to be isotonic with physiological fluids (approximately 280-300 mOsm/kg) can minimize osmotic stress on cells.
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Use of Excipients: While specific data for this compound is limited, the use of certain excipients in other parenteral formulations has been shown to reduce injection site pain and irritation. These include:
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Solubilizing agents: To ensure the drug remains in solution and does not precipitate at the injection site.
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Buffering agents: To maintain a physiological pH.
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Table 1: Physicochemical Properties of this compound and Formulation Considerations
| Parameter | Value/Consideration | Impact on Injection Site Reaction | Mitigation Strategy |
| Aqueous Solubility | Soluble up to 5% w/v | High concentrations can lead to precipitation and local toxicity. | Use the lowest effective concentration. A 2% solution is recommended if necrosis occurs with 4%.[1] |
| pH of 1% Solution | 4.0 - 5.2 | Acidic pH can cause tissue irritation and pain. | Adjust pH of the formulation closer to physiological pH (7.4) using appropriate buffers, ensuring drug stability. |
| Osmolality | Not specified, but likely hypertonic at higher concentrations. | Hypertonic solutions can cause cell dehydration and inflammation. | Adjust the formulation to be isotonic using tonicity-adjusting agents like saline or dextrose. |
Q3: What injection techniques can minimize the risk of necrosis?
A3: Proper injection technique is critical:
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Intravenous Administration: Ensure the catheter is securely placed within the vein to prevent extravasation.
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Intramuscular/Subcutaneous Administration:
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Use an appropriate needle size and length to ensure the drug is delivered to the intended tissue depth.
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Rotate injection sites to prevent cumulative local toxicity.
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Administer the injection slowly to allow for better dispersion of the drug.
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Aspiration: Before intramuscular injection, aspirate to ensure the needle is not in a blood vessel.
Q4: Are there any known antidotes or specific treatments for this compound-induced necrosis?
A4: There are no specific, validated antidotes for this compound-induced necrosis. Management is primarily supportive and focuses on limiting further damage and promoting healing. This includes:
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Immediate cessation of the injection.
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Application of cold compresses initially.
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Elevation of the affected limb.
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Wound care for any resulting ulceration.
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Surgical debridement of necrotic tissue in severe cases.
Experimental Protocols
Protocol 1: In Vivo Assessment of Injection Site Tolerance in a Rabbit Model
This protocol is adapted from general guidelines for local tolerance testing of parenteral drugs and can be tailored for this compound.
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Animal Model: New Zealand White rabbits are a commonly used model for local tolerance testing.
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Groups:
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Group 1: Control (vehicle only)
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Group 2: this compound formulation at concentration X
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Group 3: this compound formulation at concentration Y (e.g., a lower concentration or modified formulation)
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Administration:
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Administer a single injection (e.g., 0.5 mL) via the intended route (e.g., subcutaneous or intramuscular) in the dorsal region.
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Mark the injection sites.
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Observation:
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Macroscopic evaluation: Observe the injection sites at 24, 48, and 72 hours post-injection for signs of erythema, edema, and necrosis. Score the reactions using a standardized scale (e.g., Draize scale).
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Histopathological evaluation: At the end of the observation period, euthanize the animals and collect tissue samples from the injection sites. Process the tissues for histopathological examination, looking for inflammation, cellular infiltration, hemorrhage, and necrosis.
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Data Analysis: Compare the scores and histopathological findings between the different groups to assess the local tolerance of the formulations.
Protocol 2: In Vitro Cytotoxicity Assay to Predict Necrotic Potential
This protocol can be used as a preliminary screen to assess the cytotoxic potential of different this compound formulations.
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Cell Line: Use a relevant cell line, such as human dermal fibroblasts or keratinocytes.
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Treatment:
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Plate the cells in a 96-well plate and allow them to adhere.
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Prepare different concentrations of the this compound formulations to be tested.
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Expose the cells to the formulations for a defined period (e.g., 24 hours).
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Cytotoxicity Measurement:
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Use a commercially available cytotoxicity assay, such as the MTT or LDH release assay, to measure cell viability.
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The MTT assay measures mitochondrial activity in viable cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells, an indicator of necrosis.
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Data Analysis: Calculate the percentage of cell viability for each formulation and concentration. A lower cell viability indicates higher cytotoxic potential.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Drug-Induced Necrosis
While the specific signaling pathway for this compound-induced necrosis has not been definitively elucidated, a common pathway for regulated necrosis (necroptosis) is initiated by death receptors like the TNF receptor. This pathway is a plausible mechanism for the observed tissue damage.
A potential signaling pathway for this compound-induced necrosis.
Experimental Workflow for Assessing Injection Site Necrosis
The following workflow outlines a systematic approach to evaluating and mitigating injection site necrosis of a novel this compound formulation.
A general experimental workflow for the evaluation of injection site necrosis.
References
Troubleshooting weak or absent Hydroxystilbamidine retrograde labeling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hydroxystilbamidine (also known as Fluoro-Gold™) for retrograde neuronal tracing.
Troubleshooting Guide: Weak or Absent Labeling
Weak or absent retrograde labeling with this compound can arise from several factors throughout the experimental workflow. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: My retrograde labeling is very weak or completely absent. Where should I start troubleshooting?
A1: Start by systematically evaluating the key steps of your protocol. The most critical factors to review are the tracer concentration, injection parameters, and post-injection survival time. Inadequate delivery of the tracer to the target site or insufficient time for retrograde transport are the most common causes of labeling failure.
Q2: What is the optimal concentration of this compound to use?
A2: this compound has been successfully used in concentrations ranging from 1-10%.[1][2] It is advisable to start with a 4% solution.[1][2] If you observe signs of necrosis at the injection site or the labeling is excessively intense, reducing the concentration to 2% is recommended.[1]
Q3: How can I be sure my injection technique is not the issue?
A3: The method of administration is crucial. For pressure injections, typical volumes range from 0.05-1 µl, with 0.1-0.2 µl being a common starting point. Ensure your micropipette or syringe is not clogged and is accurately placed in the target region. For peripheral nerve studies, it is critical that the nerve fibers are cut or damaged, as this compound is not significantly taken up by intact fibers of passage.
Q4: I'm not seeing any labeled cells. Could my survival time be wrong?
A4: Inadequate survival time is a frequent cause of labeling failure. For retrograde transport, survival times should typically be varied from 4 to 14 days. A period of 7 to 10 days is effective for most systems. However, longer pathways, such as those from the spinal cord to the brainstem, or experiments in larger animals, may necessitate longer survival times of up to 14 days.
Q5: My fluorescence signal is weak and fades quickly. What can I do?
A5: Photobleaching can be a significant issue. This compound is known to be more resistant to fading than many other fluorescent tracers. However, prolonged exposure to the excitation light will cause the signal to diminish. To mitigate this, minimize the exposure time during microscopy. Additionally, the choice of mounting medium is important. Using a glycerol-based mounting medium (e.g., 29:1 or 19:1 glycerine-PBS buffer) can help to reduce photobleaching.
Q6: Could my tissue processing be affecting the labeling?
A6: Yes, certain chemicals used during fixation and processing can quench the fluorescence. Fixatives containing high concentrations of heavy metals like osmium or mercury should be avoided as they will quench the signal. High concentrations of glutaraldehyde (over 1%) can lead to increased background fluorescence, making it difficult to distinguish your signal. A commonly used and safe fixative is 4% formaldehyde in PBS.
Frequently Asked Questions (FAQs)
Q: What are the excitation and emission wavelengths for this compound?
A: The spectral properties of this compound can vary with its environment. When bound to DNA, it has an excitation maximum around 360 nm and an emission maximum around 625 nm. Another source reports an excitation of 361 nm and an emission of 536 nm. It is important to use a wide-band ultraviolet excitation filter for visualization.
Q: In what solvents should I dissolve this compound?
A: this compound can be dissolved in distilled water or 0.9% saline. It can also be used as a suspension in 0.2M neutral phosphate buffer, though this may clog fine micropipette tips.
Q: How should I store this compound?
A: For long-term storage, dry this compound should be kept at -20°C, protected from light, and desiccated. It is stable at 4°C for shorter periods. Solutions should be stored in the dark at 4°C and are stable for at least six months.
Q: Can this compound be used in combination with other labeling techniques?
A: Yes, this compound is compatible with many other neuroanatomical techniques, including immunofluorescence, HRP histochemistry, and autoradiography.
Q: Is this compound neurotoxic?
A: While generally considered a reliable tracer, long-term studies have suggested that Fluoro-Gold can have neurotoxic effects on labeled neurons. This is a consideration for chronic experiments.
Experimental Protocols
Preparation of 4% this compound Solution
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Weigh out 10 mg of this compound powder.
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Dissolve the powder in 250 µL of sterile 0.9% saline or distilled water.
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Vortex thoroughly to ensure the dye is completely dissolved.
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Filter the solution through a 0.2 µm syringe filter to sterilize and remove any undissolved particles.
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Store the solution at 4°C, protected from light.
Pressure Injection Protocol
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Anesthetize the animal according to your institution's approved protocol.
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Secure the animal in a stereotaxic frame.
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Perform the craniotomy to expose the target brain region.
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Load a glass micropipette or a Hamilton syringe with the 4% this compound solution.
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Slowly lower the pipette/syringe to the desired stereotaxic coordinates.
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Inject the desired volume (e.g., 0.1-0.2 µL) over a period of 5-10 minutes to minimize tissue damage and ensure proper diffusion.
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Leave the pipette/syringe in place for an additional 5-10 minutes to prevent backflow of the tracer upon withdrawal.
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Slowly withdraw the pipette/syringe.
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Suture the incision and provide appropriate post-operative care.
Perfusion and Tissue Processing
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After the designated survival period (e.g., 7-14 days), deeply anesthetize the animal.
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Perform a transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% formaldehyde in PBS.
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Dissect the brain and post-fix in the same fixative for 4-24 hours at 4°C.
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Cryoprotect the brain by immersing it in a 30% sucrose solution in PBS at 4°C until it sinks.
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Freeze the brain and cut coronal or sagittal sections (e.g., 30-40 µm thick) on a cryostat or freezing microtome.
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Mount the sections on glass slides and allow them to air dry.
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Coverslip the sections using a glycerol-based mounting medium.
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Store the slides in the dark at 4°C until imaging.
Quantitative Data Summary
| Parameter | Recommended Range | Starting Point | Notes |
| Dye Concentration | 1% - 10% | 4% | Reduce to 2% if necrosis is observed. |
| Injection Volume | 0.05 µL - 1 µL | 0.1 - 0.2 µL | Inject slowly to prevent tissue damage. |
| Survival Time | 4 - 14 days | 7 - 10 days | Longer times may be needed for long pathways. |
Diagrams
Caption: A flowchart of the key steps in a this compound retrograde tracing experiment.
Caption: A decision tree for troubleshooting common issues in this compound labeling.
Caption: A simplified diagram of the proposed mechanism for this compound neuronal uptake.
References
Minimizing background fluorescence when imaging Hydroxystilbamidine.
Welcome to the technical support center for minimizing background fluorescence when imaging Hydroxystilbamidine (also known as Fluoro-Gold™). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality imaging results with a strong signal-to-noise ratio.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a simple question-and-answer format.
Problem: My images have high background fluorescence, obscuring the specific signal.
High background fluorescence is a common issue in fluorescence microscopy and can originate from several sources. Systematically identifying and addressing the source is key to improving your image quality.
| Potential Cause | Recommended Solution |
| Endogenous Autofluorescence | Tissues contain intrinsic fluorescent molecules like collagen, elastin, NADH, and lipofuscin.[1] This is especially problematic in aged tissues, which accumulate lipofuscin.[2][3] |
| 1. Use a Quenching Agent: Treat sections with an autofluorescence quencher like Sudan Black B or a commercial reagent like TrueBlack™.[2][4] 2. Photobleaching: Intentionally expose the unstained sample to intense light to destroy the autofluorescent molecules before staining. 3. Spectral Separation: If your microscope allows, choose fluorophores with emission spectra in the far-red range, as endogenous autofluorescence is often weaker at longer wavelengths. | |
| Fixation-Induced Autofluorescence | Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products. Glutaraldehyde tends to cause more autofluorescence than formaldehyde. |
| 1. Optimize Fixation: Reduce the fixative concentration or fixation time. If possible, consider alternative fixatives like ice-cold methanol or ethanol. 2. Amine Quenching: Treat with a reagent like sodium borohydride to reduce aldehyde-induced fluorescence. | |
| Non-Specific Staining | This compound may bind non-specifically to other cellular components, or impurities in the dye may cause background. |
| 1. Optimize Dye Concentration: The concentration of this compound may be too high. Titrate the dye to find the optimal concentration that provides a strong signal with minimal background. 2. Increase Wash Steps: Insufficient washing after staining can leave unbound dye in the tissue. Increase the number and duration of washes with PBS. | |
| Mounting Media | Some mounting media can be fluorescent. |
| 1. Use Antifade Mounting Media: Use a commercially available, non-fluorescent antifade mounting medium to both reduce photobleaching and prevent background from the media itself. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of this compound can vary depending on its binding target (DNA or RNA) and the pH of the environment. It is crucial to use the correct filter sets to maximize your signal and minimize background.
| Binding State | Excitation Peak | Emission Peak | Observed Color |
| Unbound (in solution) | ~358 nm | ~433 nm | Blue |
| Bound to DNA | ~360 nm | ~450 nm and ~625 nm | Gold (neutral pH) |
| Bound to RNA | Exhibits different emission profiles than when bound to DNA. | Varies | - |
| General (acidic pH) | ~323 nm | - | Blue |
Q2: How can I reduce autofluorescence from lipofuscin in aged tissue?
Lipofuscin granules are a major source of autofluorescence in aged tissues and fluoresce brightly across multiple channels.
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Sudan Black B: This is a common and effective method for quenching lipofuscin autofluorescence. However, it can sometimes introduce its own background in the red and far-red channels.
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Commercial Quenchers: Reagents like TrueBlack™ are designed to quench lipofuscin with minimal introduction of background fluorescence.
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Photobleaching: Exposing the tissue section to UV light or a broad-spectrum LED light source before staining can effectively reduce lipofuscin autofluorescence.
Q3: Can my choice of fixative affect background fluorescence?
Yes, the fixation method is critical.
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Aldehyde Fixatives: High concentrations of glutaraldehyde (>1%) can increase background fluorescence. Formaldehyde (often used at 4% in PBS) is a common choice, but prolonged fixation can also increase autofluorescence.
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Heavy Metals: Fixatives containing heavy metals like osmium or mercury should be avoided as they can quench the specific fluorescence signal from this compound.
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Organic Solvents: For some applications, chilled organic solvents like methanol or ethanol can be used as an alternative to reduce aldehyde-induced autofluorescence.
Q4: What is the recommended concentration for this compound staining?
Concentrations ranging from 1-10% have been used successfully. It is generally recommended to start with a 2-4% solution. If you observe necrosis at the injection site (for retrograde tracing) or the labeling is too intense, you should reduce the concentration.
Experimental Protocols
Protocol 1: General Staining with this compound
This protocol provides a general guideline for staining tissue sections. Optimization will be required based on tissue type and experimental goals.
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Sample Preparation: Perfuse the animal with PBS followed by 4% formaldehyde in PBS. Post-fix the tissue in the same fixative for several hours to overnight. Cryoprotect the tissue in a sucrose solution before sectioning.
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Sectioning: Cut frozen sections at your desired thickness (e.g., 30-40 µm) and mount them on gelatin-coated slides.
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Staining:
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Prepare a 2-4% solution of this compound in distilled water or 0.9% PBS.
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Cover the tissue sections with the staining solution and incubate for 10-20 minutes at room temperature in the dark.
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Washing: Rinse the slides thoroughly with PBS. Multiple, extensive washes are necessary to remove unbound dye and reduce background.
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Mounting: Air-dry the sections and coverslip with a non-fluorescent, antifade mounting medium like DPX.
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Imaging: Visualize using a fluorescence microscope equipped with a wide-band ultraviolet excitation filter (e.g., excitation ~360 nm).
Protocol 2: Autofluorescence Quenching with Sudan Black B
This protocol should be performed after immunofluorescence staining but before coverslipping.
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Prepare Solution: Create a 0.1-0.3% (w/v) solution of Sudan Black B in 70% ethanol. Stir overnight in the dark and filter the solution before use.
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Rehydrate Sections: If your sections are dehydrated, rehydrate them through a graded series of ethanol to 70% ethanol.
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Incubation: Immerse the slides in the Sudan Black B solution for 10-20 minutes at room temperature in a humidified chamber.
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Washing: Wash the slides extensively with PBS or PBST to remove excess Sudan Black B.
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Mounting: Coverslip with an aqueous antifade mounting medium.
Protocol 3: Pre-Staining Photobleaching of Autofluorescence
This protocol is performed on unstained tissue sections prior to the main staining protocol.
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Prepare Sample: Mount your rehydrated tissue sections on slides with a small amount of PBS to prevent drying.
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Illumination: Expose the slides to a strong, broad-spectrum light source. This can be a commercial LED array or simply a bright white LED desk lamp placed close to the samples. Alternatively, UV irradiation (253-400 nm) can be used.
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Exposure Time: The required time can vary significantly depending on the tissue and the intensity of the light source, ranging from 45 minutes to several hours. An initial test of 2 hours is a good starting point.
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Proceed with Staining: After photobleaching, wash the sections with PBS and proceed with your standard this compound staining protocol.
Visual Guides
The following diagrams illustrate key workflows and concepts for minimizing background fluorescence.
Caption: Workflow for troubleshooting high background fluorescence.
Caption: Relationship between sources of background and mitigation methods.
References
How to prevent fading of Hydroxystilbamidine fluorescence during imaging?
Welcome to the technical support center for Hydroxystilbamidine fluorescence imaging. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing fluorescence fading.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, often known by the trade name Fluoro-Gold, is a fluorescent dye used extensively as a retrograde tracer in neuroanatomical studies to map neuronal connections.[1][2][3] It is also utilized as a histochemical stain for DNA and RNA.[3] When bound to DNA and RNA, it emits light at different frequencies, making it a valuable tool for cellular imaging.[3]
Q2: What causes the fluorescence of this compound to fade?
The fading of this compound fluorescence, a phenomenon known as photobleaching, is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light. This process is primarily caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species that chemically damage the dye molecule, rendering it non-fluorescent. Several factors can accelerate photobleaching, including high-intensity excitation light, prolonged exposure times, and the presence of oxygen.
Q3: How can I prevent or minimize the fading of my this compound signal?
Preventing photobleaching is crucial for obtaining high-quality, quantifiable fluorescence images. The primary strategies involve a combination of using antifade reagents, optimizing imaging parameters, and proper sample preparation. The following sections provide detailed guidance on each of these aspects.
Troubleshooting Guide: Preventing this compound Photobleaching
This guide provides specific troubleshooting advice to address the fading of this compound fluorescence during imaging.
Issue 1: Rapid Fading of Fluorescence Signal
Possible Cause: Photobleaching due to excessive light exposure or the absence of an antifade reagent.
Solutions:
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Use an Antifade Mounting Medium: Mounting stained sections in a medium containing an antifade reagent is the most effective way to reduce photobleaching. These reagents work by scavenging free radicals and reducing the rate of photochemical damage.
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Minimize Light Exposure: Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal. Use neutral density filters to attenuate the light source.
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Reduce Exposure Time: Keep the exposure time for image acquisition as short as possible. For initial focusing and locating the region of interest, use a low magnification objective and transmitted light whenever possible.
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Limit Continuous Illumination: Avoid prolonged and continuous exposure of the sample to the excitation light. Use the shutter to block the light path when not actively acquiring images.
Issue 2: Dim or Weak Fluorescence Signal
Possible Cause: In addition to photobleaching, a weak signal can result from suboptimal staining, inappropriate imaging settings, or quenching of the fluorophore.
Solutions:
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Optimize Staining Protocol: Ensure the concentration of this compound and the incubation times are appropriate for your tissue and application. A typical concentration for retrograde tracing ranges from 2-4%.
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Check Filter Sets: Use the correct filter sets for this compound. The optimal excitation is in the ultraviolet (UV) range (~361 nm), and the emission is typically observed around 536 nm.
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Avoid Quenching Agents: Certain chemicals can quench fluorescence. For instance, high concentrations of glutaraldehyde (>1%) in fixatives can increase background fluorescence, while heavy metals can quench the signal.
-
Proper Storage: Store stained slides in the dark at 4°C to prevent degradation of the fluorescent signal over time.
Quantitative Data on Antifade Reagents
| Antifade Reagent | Manufacturer | Key Properties | Recommended For | Refractive Index (Cured) |
| ProLong Gold | Thermo Fisher Scientific | Hard-setting, provides long-term signal stability. | Wide range of dyes, including Alexa Fluor dyes. | ~1.47 |
| ProLong Diamond | Thermo Fisher Scientific | Hard-setting, offers superior photobleaching protection. | Ideal for Alexa Fluor dyes, traditional dyes (FITC, TRITC), and fluorescent proteins. | ~1.47 |
| Vectashield | Vector Laboratories | Non-hardening or hard-setting formulations available. | Broad compatibility with many fluorophores, but can cause quenching of some cyanine dyes. | ~1.45 |
| SlowFade Gold | Thermo Fisher Scientific | Non-hardening, allows for immediate imaging. | Recommended for short-term storage (up to 3-4 weeks). | ~1.42 |
| EverBrite™ | Biotium | Hard-setting and non-hardening formulations. | Optimized for CF® dyes and other common fluorochromes. | Not specified |
Experimental Protocols
Protocol 1: General Staining with this compound for Retrograde Neuronal Tracing
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Preparation of Tracer Solution: Dissolve this compound (Fluoro-Gold) powder in sterile distilled water or 0.9% saline to a final concentration of 2-4%.
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Animal Surgery and Tracer Injection: Anesthetize the animal according to an approved protocol. Secure the animal in a stereotaxic frame. Expose the target brain region or peripheral nerve.
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Injection: Using a microsyringe or glass micropipette, inject a small volume (e.g., 0.1-0.5 µL) of the this compound solution into the target area.
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Survival Period: Allow a survival period of 3-7 days for retrograde transport of the tracer to the neuronal cell bodies.
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Tissue Perfusion and Fixation: Deeply anesthetize the animal and perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.
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Tissue Processing: Post-fix the brain or spinal cord in the same fixative overnight. Cryoprotect the tissue in a sucrose solution (e.g., 30% sucrose in PBS).
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Sectioning: Cut frozen sections (e.g., 30-40 µm thick) on a cryostat or vibrating microtome.
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Mounting and Coverslipping: Mount the sections onto gelatin-coated slides. Allow the sections to air-dry. Apply a drop of antifade mounting medium and coverslip.
-
Storage: Store the slides flat in a dark box at 4°C.
Protocol 2: Imaging this compound-Labeled Neurons with Minimal Photobleaching
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Microscope Setup: Use a fluorescence microscope equipped with a UV light source and a filter set appropriate for this compound (Excitation: ~360 nm, Emission: ~540 nm).
-
Locating the Region of Interest (ROI):
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Start with a low-power objective (e.g., 10x).
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Use transmitted light (brightfield or DIC) to focus on the tissue section and identify the general anatomical area of interest.
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Briefly switch to fluorescence to confirm the presence of labeled cells, using the lowest possible excitation light intensity.
-
-
Image Acquisition Settings:
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Excitation Intensity: Set the UV light source to the lowest intensity that provides a clear signal above background.
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Exposure Time: Use the shortest possible exposure time that yields a good signal-to-noise ratio. For bright labeling, this may be in the range of 50-500 milliseconds.
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Gain/Binning: Adjust the camera gain or use binning to increase signal detection, which can allow for shorter exposure times.
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Time-lapse Imaging: If acquiring a time-series, use the longest possible interval between frames that will still capture the dynamics of interest.
-
-
Image Capture:
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Once the ROI and imaging parameters are set, switch to a higher magnification objective if needed, and quickly acquire the image or image stack.
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Use the shutter to block the excitation light immediately after image acquisition.
-
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Post-Acquisition: Store captured images in a lossless format (e.g., TIFF) for subsequent analysis.
Visualizations
Diagram 1: Factors Contributing to this compound Photobleaching
Caption: Key factors that accelerate the photobleaching of this compound.
Diagram 2: Experimental Workflow for Minimizing Photobleaching
Caption: A workflow outlining key steps to mitigate photobleaching during imaging.
Diagram 3: Retrograde Neuronal Tracing Workflow
Caption: Step-by-step workflow for retrograde neuronal tracing using this compound.
References
Technical Support Center: Optimizing Hydroxystilbamidine Signal-to-Noise Ratio in Dense Neuronal Tissue
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize Hydroxystilbamidine (HS), also known as Fluoro-Gold, staining in dense neuronal tissue. Our goal is to help you achieve a high signal-to-noise ratio for clear and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in neuroscience?
This compound is a fluorescent dye widely used as a retrograde neuronal tracer to map neural circuits. It is also utilized as a histochemical stain for DNA and RNA. When bound to DNA versus RNA, it exhibits distinct fluorescence emission profiles. Its high resistance to fading and extensive filling of dendrites make it a robust tool for neuroanatomical studies.[1][2][3]
Q2: What are the optimal excitation and emission wavelengths for this compound?
The spectral properties of this compound can vary with its binding target and the pH of the environment. For retrograde tracing, it is typically excited with ultraviolet (UV) light. For two-photon microscopy, the optimal excitation wavelength is approximately 720 nm.[1][4]
Q3: What is the recommended concentration of this compound for retrograde tracing?
Concentrations ranging from 1-10% have been used successfully. A starting concentration of 4% is often recommended. If you observe necrosis at the injection site or the labeling is too intense, reducing the concentration to 2% is advised. For deep tissue imaging where signal attenuation is a concern, starting at the higher end of the concentration range may be beneficial, but should be balanced against potential toxicity.
Q4: How can I reduce background fluorescence in my this compound-stained tissue?
High background fluorescence is a common issue in dense neuronal tissue. Several strategies can mitigate this:
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Autofluorescence Reduction: Treat tissue sections with agents like Sudan Black B or sodium borohydride.
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Photobleaching: Intentionally photobleach the tissue with a broad-spectrum light source before applying the fluorescent label.
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Choice of Fixative: Avoid fixatives with high concentrations of glutaraldehyde (over 1%), which can increase background fluorescence. 4% formaldehyde in PBS is a commonly used and recommended fixative.
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Washing Steps: Increase the number and duration of washing steps after incubation with this compound to remove unbound dye.
Q5: My this compound signal is weak. How can I enhance it?
A weak signal can be due to several factors. Consider the following troubleshooting steps:
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Increase Dye Concentration: If the signal is consistently weak and background is low, a higher concentration of this compound may be necessary.
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Optimize Incubation Time: Ensure sufficient time for retrograde transport, which can range from two days to two months depending on the neural pathway under investigation.
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Immunohistochemical (IHC) Enhancement: The this compound signal can be significantly amplified by using an anti-Fluoro-Gold antibody followed by a fluorescently labeled secondary antibody. This is particularly useful when using lower, less neurotoxic concentrations of the tracer.
Troubleshooting Guides
Issue 1: High Background Autofluorescence Obscuring Signal
This is a primary challenge in dense neuronal tissue due to the accumulation of lipofuscin and other endogenous fluorophores.
| Possible Cause | Recommended Solution |
| Endogenous Fluorophores (e.g., Lipofuscin) | Treat sections with 0.1% Sudan Black B in 70% ethanol for 20 minutes at room temperature. Wash thoroughly with PBS. |
| Fixative-Induced Autofluorescence | Use 4% formaldehyde in PBS instead of glutaraldehyde-containing fixatives. If glutaraldehyde must be used, keep the concentration below 1%. Consider treating with 1% sodium borohydride in PBS for 30 minutes. |
| Non-Specific Staining | Increase the number and duration of washes in PBS after this compound incubation. Use a blocking solution if combining with immunohistochemistry. |
| Residual Blood Cells | Perfuse the animal with PBS prior to fixation to remove red blood cells, which can be a source of autofluorescence. |
Issue 2: Weak or No Fluorescent Signal
A faint or absent signal can prevent the accurate mapping of neural projections.
| Possible Cause | Recommended Solution |
| Insufficient Dye Concentration or Volume | Increase the concentration of this compound (up to 10%) or the injection volume. Be mindful of potential neurotoxicity at higher concentrations. |
| Inadequate Retrograde Transport Time | Increase the survival time of the animal after injection. Typical survival periods are 3-5 days, but longer periods may be necessary for long-distance projections. |
| Signal Quenching | Avoid fixatives containing heavy metals like mercury or osmium. Ensure mounting media is compatible and at a neutral pH for optimal fluorescence. |
| Photobleaching During Imaging | Minimize exposure to the excitation light. Use a sensitive camera and the lowest possible laser power. Employ antifade reagents in the mounting medium. |
| Poor Signal Penetration in Dense Tissue | Employ tissue clearing techniques to render the tissue transparent. Enhance the signal using immunohistochemistry with an anti-Fluoro-Gold antibody. |
Issue 3: Poor Signal-to-Noise Ratio in Deep Tissue Imaging
Imaging deep within dense neuronal tissue presents challenges due to light scattering and signal attenuation.
| Possible Cause | Recommended Solution |
| Light Scattering | Utilize tissue clearing techniques such as iDISCO, CUBIC, or other solvent-based or hydrogel-based methods to render the tissue transparent. |
| Signal Attenuation with Depth | Use two-photon microscopy with an excitation wavelength around 720 nm for deeper penetration and reduced scattering. |
| Diffuse or Unclear Signal | Combine this compound staining with immunohistochemical amplification to create a stronger, more defined signal that can be more easily distinguished from background noise. |
| Suboptimal Imaging Parameters | Optimize detector gain and laser power. For two-photon microscopy, fine-tune the excitation wavelength to maximize the signal from this compound while minimizing background excitation. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound staining and imaging.
Table 1: this compound Staining Parameters
| Parameter | Recommended Value | Notes |
| Concentration | 2-4% (starting point) | Can be increased up to 10% for deep tissue tracing, but monitor for neurotoxicity. |
| Injection Volume | 0.1-0.2 µL | Volumes can range from 0.05-1 µL depending on the target structure. |
| Vehicle | Distilled water or 0.9% saline | Can also be used as a suspension in 0.2M neutral phosphate buffer. |
| Fixation | 4% Formaldehyde in PBS | Avoid >1% glutaraldehyde and heavy metal-containing fixatives. |
| Survival Time | 3-5 days (typical) | Can range from 2 days to 2 months depending on the pathway length. |
Table 2: Imaging Parameters for this compound
| Parameter | Conventional Fluorescence | Two-Photon Microscopy |
| Excitation Wavelength | ~360 nm (UV) | ~720 nm (optimal) |
| Emission Wavelength | ~536 nm (Green/Gold at neutral pH) | ~536 nm |
| Imaging Depth | Limited, especially in dense tissue | Significantly deeper penetration (>450 µm) |
Experimental Protocols
Protocol 1: Combined this compound Staining, Tissue Clearing (iDISCO+), and Autofluorescence Quenching
This protocol provides a comprehensive workflow for achieving high signal-to-noise ratio in dense neuronal tissue.
Protocol 2: Immunohistochemical Enhancement of this compound Signal
This protocol can be integrated into the tissue clearing workflow or used on its own for non-cleared tissue sections to amplify the HS signal.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for troubleshooting common issues with this compound staining.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for optical clearing and imaging of fluorescently labeled ex vivo rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical clearing improves the imaging depth and signal-to-noise ratio for digital analysis and three-dimensional projection of the human enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for ultrafast tissue clearing that preserves fluorescence for multimodal and longitudinal brain imaging - PMC [pmc.ncbi.nlm.nih.gov]
Issues with Hydroxystilbamidine uptake by fibers of passage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Hydroxystilbamidine (also known as Fluoro-Gold™) uptake, particularly concerning unintended labeling of fibers of passage.
Troubleshooting Guide: Unintentional Uptake by Fibers of Passage
One of the key advantages of this compound is that it is not readily taken up by healthy, intact axons of passage.[1] If you are observing labeling of fibers of passage, it is most likely due to unintentional damage to these axons during the injection procedure. This guide will help you troubleshoot and minimize this off-target labeling.
Question 1: Why am I seeing labeling of axons that should not be retrogradely labeled from my injection site?
Answer: The most probable cause is that the fibers of passage have been damaged at or near the injection site. This compound uptake by axons that do not terminate at the injection site is a primary indicator of mechanical damage to the nerve fibers.[2] This damage can be caused by several factors during the experimental procedure.
Question 2: What are the common causes of axonal damage during tracer injection?
Answer: Axonal damage can be introduced at multiple stages of the injection process. Here are the most common causes:
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Injection Needle/Pipette: A needle or micropipette with a large diameter, a blunt or irregular tip, or one that is inserted too quickly can cause significant mechanical damage to surrounding tissue, including fibers of passage.
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Injection Volume and Speed: Injecting too large a volume of the tracer solution, or injecting it too rapidly, can lead to a localized increase in pressure, causing tissue displacement and damage to nearby axons.
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Tracer Concentration and Neurotoxicity: While this compound is a reliable tracer, high concentrations can be neurotoxic, leading to neuronal cell death and tissue damage at the injection site.[1] This damage can compromise the integrity of nearby axons.
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Leakage along the Injection Track: If the tracer leaks up the needle track upon withdrawal, it can come into contact with and be taken up by damaged fibers along the path of the needle.
Question 3: How can I minimize damage to fibers of passage during my experiment?
Answer: To minimize unintentional labeling of fibers of passage, it is crucial to refine your injection technique. The following table summarizes key parameters to consider:
| Parameter | Recommendation to Minimize Damage | Rationale |
| Injection Vehicle | Use sterile distilled water or 0.9% saline. | Suspensions in phosphate buffer may clog fine pipette tips, leading to increased pressure during injection.[2] |
| Tracer Concentration | Start with a 2-4% solution. If necrosis is observed, reduce the concentration.[3] | Higher concentrations can increase neurotoxicity and tissue damage at the injection site. |
| Injection Volume | Keep volumes small, typically 0.05-0.2 µl for pressure injections. | Larger volumes increase pressure at the injection site, which can damage surrounding tissue and fibers. |
| Injection Speed | Inject slowly and steadily over a period of several minutes. | Rapid injection increases hydrostatic pressure, causing mechanical damage to axons. |
| Pipette/Needle Tip | Use a glass micropipette with a sharp, beveled tip of 10-20 µm in diameter. | A sharp, small-diameter tip minimizes the physical disruption of tissue during insertion. |
| Needle Dwell Time | After the injection is complete, leave the needle in place for at least 2-5 minutes before slow withdrawal. | This allows the tracer to diffuse away from the needle tip, reducing leakage along the injection track upon withdrawal. |
| Injection Method | For very discrete injection sites, consider iontophoresis. | Iontophoretic application results in smaller, more confined injection sites, reducing the chance of damaging adjacent fibers. |
Question 4: I have optimized my injection technique, but I still see some uptake in fibers of passage. What else can I do?
Answer: If you have refined your technique and still observe off-target labeling, consider the following:
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Survival Time: While longer survival times (e.g., 7-14 days) are often used for retrograde transport over long distances, very short survival times (12 hours - 2 days) might be useful in some contexts, though this is more for maximizing orthograde transport. Experimenting with different survival times may help to distinguish between robust retrograde labeling and passive diffusion into damaged fibers.
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Histological Processing: Ensure that your tissue processing protocol is not causing diffusion of the tracer. While this compound is generally stable, prolonged exposure of unfixed tissue to aqueous solutions can result in some loss of fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound uptake?
A1: this compound is a weak base. It is believed that it crosses cell membranes in its uncharged form and then becomes trapped in acidic intracellular compartments like lysosomes and endosomes due to a favorable pH gradient. The primary mechanism for uptake at nerve terminals is thought to be fluid-phase endocytosis.
Q2: Can this compound be used for anterograde tracing?
A2: While it is primarily used as a retrograde tracer, some anterograde transport of this compound can occur. To maximize the potential for anterograde transport, shorter survival times (e.g., 12 hours to 2 days) should be tested.
Q3: Is this compound neurotoxic?
A3: Yes, this compound can be neurotoxic, especially at higher concentrations. This can lead to neuronal cell death and tissue damage at the injection site, which is a contributing factor to the unintentional uptake by fibers of passage. It is therefore not ideal for long-term cell viability studies.
Q4: How should I prepare and store this compound?
A4: this compound powder should be stored at 4°C for the short term or -20°C for long-term storage, protected from light and moisture. Solutions can be made in distilled water or 0.9% saline and are stable for at least six months when stored in a dark, sealed container at 4°C.
Experimental Protocols
Pressure Injection Protocol for Rodent Brain
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Anesthesia and Stereotaxic Surgery: Anesthetize the animal according to your institution's approved protocols and place it in a stereotaxic frame.
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Tracer Preparation: Prepare a 2-4% solution of this compound in sterile 0.9% saline.
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Craniotomy: Perform a small craniotomy over the target injection site.
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Injection:
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Lower a glass micropipette (10-20 µm tip diameter) filled with the tracer solution to the desired stereotaxic coordinates.
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Inject 0.1-0.2 µl of the tracer solution slowly over 5-10 minutes.
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Leave the pipette in place for 5 minutes post-injection to minimize backflow.
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Slowly withdraw the pipette.
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-
Post-operative Care: Suture the incision and provide appropriate post-operative care. Allow for a survival period of 7-14 days for optimal retrograde transport.
Iontophoretic Injection Protocol
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Tracer Preparation: Prepare a 1% solution of this compound in 0.1 M acetate buffer (pH 3.3).
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Pipette Preparation: Use a glass micropipette with a 10-20 µm tip.
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Injection Parameters:
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Deliver a positive current of +1 to +5 µA.
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Use a pulsed current, for example, 7 seconds on, 7 seconds off.
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Continue the iontophoresis for 10-20 minutes.
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-
Post-injection and Survival: Follow the same post-injection and survival procedures as for pressure injections.
Visualizations
References
Hydroxystilbamidine Fluorescence: A Technical Guide to pH-Mediated Color Tuning
Welcome to the technical support center for Hydroxystilbamidine. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound and seeking to modulate its fluorescence emission through pH adjustment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the pH-dependent fluorescence of this compound.
| Issue | Possible Cause | Recommended Solution |
| Weak or No Fluorescence Signal | Incorrect filter selection on the microscope. | Ensure the use of a wide-band ultraviolet (UV) excitation filter.[1][2] |
| Low concentration of this compound. | The recommended concentration ranges from 1-10%. A starting concentration of 4% is often advised.[2][3] | |
| Photobleaching due to excessive light exposure. | Minimize exposure to the excitation light source. Use a neutral density filter if available. | |
| Quenching of fluorescence. | Avoid fixatives with high concentrations of heavy metals (e.g., osmium, mercury) or glutaraldehyde (>1%).[2] | |
| Incorrect or Unexpected Emission Color | Incorrect pH of the mounting medium or buffer. | Verify the pH of your buffer. For a gold emission, a neutral pH buffer should be used. For a blue emission, an acidic buffer (e.g., pH 3.3) is required. |
| The dye has not bound to the target (DNA/RNA). | Ensure proper tissue permeabilization and incubation times to allow for cellular uptake and binding. | |
| High Background Fluorescence | Non-specific binding of this compound. | Include wash steps with a buffer at the same pH as your staining solution to remove unbound dye. |
| Autofluorescence from the tissue or other reagents. | Use appropriate controls (e.g., unstained tissue) to assess background fluorescence. Consider using a spectral unmixing tool if available on your imaging system. | |
| Inconsistent Staining Across Samples | Variability in tissue processing or pH of solutions. | Standardize all steps of the protocol, including fixation, permeabilization, and buffer preparation. |
| Uneven application of staining solution. | Ensure the entire sample is evenly covered with the this compound solution during incubation. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle behind the change in this compound's fluorescence color with pH?
The change in fluorescence emission color of this compound is due to a shift in the protonation state of the molecule in response to changes in the surrounding pH. This alteration in the molecule's electronic structure affects its excited state and, consequently, the wavelength of the emitted light. At a neutral pH, the molecule is in a state that emits a gold-colored fluorescence, while in an acidic environment (e.g., pH 3.3), it becomes protonated, leading to a shift towards a blue emission.
Q2: What are the optimal excitation and emission wavelengths for this compound at different pH values?
The spectral characteristics of this compound are pH-dependent. Below is a summary of the reported spectral properties:
| Condition | Excitation (λex) | Emission (λem) | Observed Color |
| Neutral pH | ~323 nm | ~620 nm | Gold |
| Acidic pH (e.g., 3.3) | ~323 nm | Not explicitly stated, but appears blue | Blue |
| Bound to DNA | ~360 nm | ~450 nm and ~625 nm | - |
| In aqueous solution (pH 4.5) | 323 nm | 408 nm (with a second peak at ~600 nm) | - |
Q3: Can I use this compound for live-cell imaging?
While this compound is widely used as a retrograde neuronal tracer and for staining fixed tissues, its use in live-cell imaging may be limited due to its potential effects on cell viability and the requirement for cellular uptake. For live-cell applications, it is crucial to optimize the dye concentration and incubation time to minimize cytotoxicity.
Q4: How should I prepare and store this compound solutions?
This compound can be dissolved in distilled water or 0.9% saline. For long-term storage, it is recommended to keep the solid form at -20°C, protected from light and desiccated. Ready-to-use solutions, such as 4% in water, are also commercially available.
Q5: Is the fluorescence of this compound stable over time?
This compound is known for being more resistant to fading compared to many other fluorescent tracers. However, like all fluorophores, it is susceptible to photobleaching upon prolonged exposure to excitation light. To ensure signal stability, it is advisable to limit light exposure and use appropriate mounting media.
Experimental Protocols
Protocol 1: Adjusting pH for Gold Fluorescence Emission (Neutral pH)
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Reagent Preparation :
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Prepare a neutral pH buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.
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Prepare a 2-4% this compound staining solution in the neutral pH buffer.
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Sample Preparation (Fixed Tissue Sections) :
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Fix the tissue using a standard protocol (e.g., 4% paraformaldehyde in PBS).
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Cryoprotect and section the tissue if necessary.
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Mount the sections on gelatin-coated slides.
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Staining :
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Wash the mounted sections with the neutral pH buffer.
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Incubate the sections with the this compound staining solution for 10-20 minutes at room temperature.
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Wash the sections three times with the neutral pH buffer to remove excess stain.
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Mounting and Imaging :
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Coverslip the sections using a neutral buffered mounting medium.
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Visualize the sample using a fluorescence microscope equipped with a wide-band UV excitation filter (e.g., excitation around 323 nm).
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The expected emission will be a gold color.
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Protocol 2: Adjusting pH for Blue Fluorescence Emission (Acidic pH)
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Reagent Preparation :
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Prepare an acidic buffer, such as a 0.1M acetate buffer, with a pH of 3.3.
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Prepare a 1-4% this compound staining solution in the acidic buffer. For iontophoresis, a 1% solution in acetate buffer (pH 3.3) is recommended.
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Sample Preparation (Fixed Tissue Sections) :
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Follow the same sample preparation steps as in Protocol 1.
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Staining :
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Wash the mounted sections with the acidic buffer.
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Incubate the sections with the acidic this compound staining solution for 10-20 minutes at room temperature.
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Wash the sections three times with the acidic buffer.
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Mounting and Imaging :
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Coverslip the sections using a mounting medium with a corresponding acidic pH.
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Visualize the sample using a fluorescence microscope with a wide-band UV excitation filter.
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The expected emission will be a blue color.
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Visualized Workflows and Relationships
Caption: Experimental workflows for achieving gold and blue fluorescence with this compound.
Caption: Relationship between pH, molecular state, and fluorescence emission of this compound.
References
Technical Support Center: Hydroxystilbamidine Labeling in Archived Tissue
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Hydroxystilbamidine (also known as Fluoro-Gold™) for labeling long-term archived tissue samples.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound fluorescence in archived tissue sections over time?
A1: this compound is recognized as a highly stable and permanent fluorescent tracer, more resistant to fading than many other fluorescent dyes.[1] However, long-term quantitative studies on its fluorescence intensity in archived, histochemically stained tissue are limited. One study on retrograde neuronal tracing observed a significant decrease in the number of Fluoro-Gold labeled motorneurons over a 24-week period.[2] While this suggests a potential decline in detectable signal over time, it is important to note that this was an in-vivo study and may not directly translate to the stability in fixed and embedded tissue sections. The stability of the signal is also dependent on storage conditions.
Q2: What are the optimal storage conditions for slides stained with this compound?
A2: To maximize the longevity of the fluorescent signal, stained slides should be stored in the dark to prevent photobleaching. While specific long-term storage data for this compound is scarce, general best practices for fluorescently labeled sections recommend storage at 4°C or -20°C. Storing slides in a desiccated environment can also be beneficial.
Q3: Can I use this compound on formalin-fixed paraffin-embedded (FFPE) tissues that have been in storage for many years?
A3: Yes, it is possible to stain long-term archived FFPE tissues with this compound. However, the success and quality of the staining may be affected by the age of the tissue block and the storage conditions. Prolonged formalin fixation can mask epitopes and alter tissue morphology, potentially affecting dye penetration and binding. It is advisable to first test the staining protocol on a small number of non-critical sections.
Q4: What is the expected shelf-life of the dry powder and working solution of this compound?
A4: The dry powder form of this compound is stable for at least one year when stored desiccated and protected from light at -20°C.[3] A 4% aqueous working solution is stable for several months when stored in the dark at 4°C.
Quantitative Data Summary
Due to the limited availability of direct quantitative studies on the long-term fluorescence stability of this compound in archived tissue, the following table provides a qualitative summary based on available information.
| Time Period | Expected Signal Stability (Qualitative) | Reference |
| 0-6 Months | High stability, minimal signal loss expected. | [2] |
| 6-24 Months | Potential for some decrease in the number of detectable labeled cells. | [2] |
| 2+ Years | Stability is less certain; signal intensity may be reduced. | |
| 9+ Years | The presence of the tracer can be detected via immunohistochemistry, though fluorescence may be significantly diminished. |
Experimental Protocols
Protocol for Staining Archived FFPE Tissue with this compound
This protocol is adapted from standard FFPE staining procedures with special considerations for archived tissues.
Materials:
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Archived FFPE tissue sections on slides
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Xylene
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Ethanol (100%, 95%, 70%)
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Deionized or distilled water
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Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
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This compound solution (2-4% in distilled water or PBS)
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Phosphate-Buffered Saline (PBS)
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Mounting medium (aqueous, non-fluorescent)
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene to remove paraffin (2 x 5 minutes).
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Rehydrate sections through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
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Rinse with distilled water (2 x 2 minutes).
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Antigen Retrieval (Recommended for FFPE tissues):
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Heat-induced epitope retrieval (HIER) is recommended to unmask epitopes in formalin-fixed tissues.
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Immerse slides in pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) at 95-100°C for 20-30 minutes.
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Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
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Rinse slides in PBS (2 x 5 minutes).
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This compound Staining:
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Prepare a 2-4% working solution of this compound in distilled water or PBS. A 4% concentration is a good starting point, which can be adjusted based on staining intensity and background.
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Apply the this compound solution to cover the tissue sections.
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Incubate for 10-30 minutes at room temperature in a humidified chamber, protected from light. Incubation time may need to be optimized.
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Rinse slides thoroughly in PBS (3 x 5 minutes).
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Mounting:
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Coverslip the sections using an aqueous, non-fluorescent mounting medium.
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Experimental Workflow Diagram
References
How to address autofluorescence when using Hydroxystilbamidine?
Welcome to the technical support center for researchers, scientists, and drug development professionals using Hydroxystilbamidine (also known as Fluoro-Gold™) for neuronal tracing and histochemical staining. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent dye commonly used as a retrograde neuronal tracer.[1][2][3] It is valued for its high resistance to fading and its flexibility with various histological techniques.[4][5] Its spectral properties can vary with its binding target and the pH of the environment. When bound to DNA, it has an excitation maximum around 360 nm and an emission maximum around 450-625 nm. The emitted color can appear golden-yellow at neutral pH or blue at an acidic pH.
Q2: What is autofluorescence and why is it a problem when using this compound?
Autofluorescence is the natural fluorescence emitted by certain biological structures within a tissue sample. Common sources include lipofuscin, collagen, elastin, and red blood cells. Aldehyde-based fixatives, like formaldehyde and glutaraldehyde, can also induce autofluorescence. This intrinsic fluorescence can obscure the specific signal from this compound, leading to high background and difficulty in distinguishing the labeled neurons. This is particularly problematic in aged tissues, which accumulate high levels of lipofuscin, a pigment that fluoresces brightly across a broad spectrum.
Q3: How can I determine if the background signal in my images is from autofluorescence?
To determine if you are dealing with autofluorescence, you should include a "no primary antibody" or "unstained" control in your experiment. If you observe a fluorescent signal in these control tissues, it is likely due to autofluorescence. Autofluorescence, particularly from lipofuscin, will often appear in multiple filter channels (e.g., green, red, and far-red).
Troubleshooting Guide: High Autofluorescence Background
High background fluorescence is a common issue that can significantly impact the quality of your this compound staining. This guide provides a step-by-step approach to troubleshoot and mitigate autofluorescence.
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References
- 1. Neuroanatomical Tracing of Neuronal Projections with Fluoro-Gold | Springer Nature Experiments [experiments.springernature.com]
- 2. biotium.com [biotium.com]
- 3. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]
- 4. abcam.cn [abcam.cn]
- 5. Neuroanatomical tract-tracing techniques that did go viral - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of Hydroxystilbamidine powder for injection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Hydroxystilbamidine powder for injection.
Troubleshooting Guide
Issue 1: this compound Powder is Not Dissolving or Dissolving Slowly
Potential Causes:
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Incorrect Solvent: Using a solvent in which this compound has low solubility.
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Low Temperature: The dissolution rate may be slower at lower temperatures.
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Insufficient Agitation: Inadequate mixing can lead to slow dissolution.
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High Concentration: Attempting to dissolve the powder at a concentration exceeding its solubility limit in the chosen solvent.
Solutions:
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Verify Solvent Selection:
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This compound isethionate and bis(methanesulfonate) salts are soluble in water and Dimethyl Sulfoxide (DMSO).[1][2]
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For aqueous preparations, use distilled water or 0.9% saline.[2]
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As a stilbene derivative, it is expected to have low solubility in water but will be soluble in certain non-polar organic solvents.[1]
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Optimize Dissolution Conditions:
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Heating: Gently warm the solution. For aqueous solutions, heating up to 60°C can aid dissolution.[1] For stilbene derivatives, in general, increasing the temperature enhances solubility in organic solvents.
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Agitation: Use a vortex mixer or sonicator to increase the rate of dissolution.
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Incremental Addition: Add the powder to the solvent in small portions while continuously stirring.
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Adjust Concentration:
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A common starting concentration is 4% (w/v) in aqueous solutions, with a typical range of 1-10%. If you are experiencing difficulty, try preparing a more dilute solution.
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Issue 2: Precipitate Forms in the Solution After Dissolution
Potential Causes:
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pH Shift: The solubility of this compound is pH-dependent. A shift in pH upon dissolution or when mixing with other components can cause precipitation. A 1% aqueous solution of this compound has a pH between 4.0 and 5.2.
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Buffer Incompatibility: Certain buffer salts can interact with the drug molecule, leading to precipitation. While it can be used as a suspension in 0.2M neutral phosphate buffer, high concentrations in phosphate buffer might lead to solubility issues.
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Temperature Change: Cooling a saturated solution can cause the compound to precipitate out.
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Contamination: Impurities in the solvent or on the glassware can act as nucleation sites for precipitation.
Solutions:
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Control pH:
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For applications requiring a specific pH, consider using a suitable buffer system. For iontophoresis, a 1% solution is typically prepared in 0.1M acetate buffer at a pH of 3.3.
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When preparing solutions, be mindful of the final pH, as the fluorescence characteristics of this compound are also pH-dependent.
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Buffer Selection:
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If using a phosphate buffer and precipitation occurs, consider switching to an acetate buffer, especially for acidic pH ranges.
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The choice of buffer can significantly impact the dissolution rate and solubility of ionizable compounds.
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Maintain Temperature:
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If the solution was heated to aid dissolution, ensure it is not cooled too rapidly. Store the final solution at the recommended temperature to maintain stability.
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Ensure Cleanliness:
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Use high-purity solvents and thoroughly clean all glassware to remove any potential contaminants.
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Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound powder?
A1: The isethionate and bis(methanesulfonate) salts of this compound are soluble in water and DMSO. For injections, sterile distilled water or 0.9% saline are the preferred vehicles.
Q2: What is the maximum concentration of this compound that can be dissolved in aqueous solutions?
A2: this compound can be solubilized at up to 5% (w/v) in aqueous solutions. A common working concentration range is 1-10%, with 4% being a frequently recommended starting point. A concentration of 50 mg/mL in water has been achieved with the aid of ultrasonication and heating to 60°C.
Q3: How does pH affect the solubility and appearance of this compound solutions?
A3: The solubility and spectral characteristics of this compound are pH-dependent. A 1% aqueous solution will have a pH in the range of 4.0 to 5.2. The fluorescence emission is also affected by pH.
Q4: What is the stability of this compound solutions?
A4: When stored in the dark at 4°C, this compound solutions are stable for at least six months. The dry powder is stable for over six months at room temperature and for longer periods when stored at -4°C or -20°C.
Q5: Can I use a buffer to dissolve this compound?
A5: Yes, for specific pH requirements, buffers can be used. For example, a 1% solution for iontophoresis is prepared in 0.1M acetate buffer at pH 3.3. This compound can also be used as a suspension in 0.2M neutral phosphate buffer. However, be aware that buffer choice can influence solubility.
Q6: What should I do if I see suspended particles in my solution?
A6: If you are preparing a solution for injection and observe suspended particles, it may indicate incomplete dissolution or precipitation. For applications where a suspension is acceptable, such as in a neutral phosphate buffer, ensure the particles are uniformly dispersed before use. However, for applications requiring a true solution, the presence of particles suggests a solubility issue that needs to be addressed using the troubleshooting steps above. Using distilled water or 0.9% saline is the preferred vehicle to avoid clogging of fine micropipette tips.
Data Presentation
Table 1: Solubility of this compound Salts
| Salt Form | Solvent | Reported Solubility | Conditions |
| bis(methanesulfonate) | Water | 50 mg/mL | With ultrasonication and heating to 60°C |
| bis(methanesulfonate) | DMSO | 50 mg/mL | With ultrasonication |
| Isethionate | Water | Soluble | - |
| Isethionate | DMSO | Soluble | - |
Table 2: Recommended Solvents and Concentrations for Injection
| Vehicle | Concentration Range | pH of 1% Solution | Notes |
| Distilled Water | 1-10% (w/v) | 4.0 - 5.2 | Preferred vehicle for pressure injections |
| 0.9% Saline | 1-10% (w/v) | Not specified | Preferred vehicle for pressure injections |
| 0.1M Acetate Buffer | 1% (w/v) | 3.3 | For iontophoresis |
| 0.2M Neutral Phosphate Buffer | 1-10% (w/v) | Neutral | Used as a suspension |
Experimental Protocols
Protocol 1: Preparation of a 4% (w/v) Aqueous Solution of this compound for Injection
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Materials:
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This compound powder
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Sterile distilled water for injection or 0.9% sterile saline
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Sterile vials
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Vortex mixer
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(Optional) Sonicator
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(Optional) Water bath
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Procedure:
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Weigh the desired amount of this compound powder in a sterile vial. For a 1 mL solution, this would be 40 mg.
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Add the corresponding volume of sterile distilled water or saline to the vial.
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Tightly cap the vial and vortex vigorously for 1-2 minutes.
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Visually inspect the solution for any undissolved particles.
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If undissolved particles remain, sonicate the vial for 5-10 minutes.
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(Optional) If particles persist, warm the solution in a water bath to no more than 60°C while continuing to agitate until the powder is fully dissolved.
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Allow the solution to cool to room temperature before use.
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Store the solution in the dark at 4°C.
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Visualizations
Caption: Troubleshooting workflow for dissolving this compound powder.
Caption: Potential degradation pathways of this compound leading to decreased solubility.
References
Validation & Comparative
A Head-to-Head Comparison of Retrograde Tracers: Hydroxystilbamidine vs. The Field
For researchers in neuroscience and drug development, the precise mapping of neural circuits is paramount. Retrograde tracers, substances that travel from axon terminals back to the cell body, are indispensable tools in this endeavor. Among the various options available, Hydroxystilbamidine, commercially known as Fluoro-Gold, is a widely used fluorescent tracer. This guide provides a comprehensive comparison of the efficiency of this compound with other popular retrograde tracers, including True Blue, Fluoro-Ruby, DiI, Fast Blue, and Diamidino Yellow, supported by experimental data to aid in the selection of the most appropriate tracer for your research needs.
Performance at a Glance: A Quantitative Comparison
The efficacy of a retrograde tracer is determined by several key factors: its labeling efficiency, the speed at which it is transported, and its potential toxicity to the neurons under study. The following tables summarize the available quantitative data for these critical parameters.
| Tracer | Labeling Efficiency (Relative number of labeled neurons) | Transport Speed (mm/day) |
| This compound (Fluoro-Gold) | High | Not explicitly defined, optimal labeling in 4-14 days[1] |
| True Blue | High[2] | ~20[3] |
| Fluoro-Ruby | Lower initially, comparable to others after 1 week[2] | Slow, optimal labeling in 10-15 days[2] |
| DiI | High | ~6 |
| Fast Blue | High | Not explicitly defined |
| Diamidino Yellow | High | Not explicitly defined |
Table 1: Comparison of Labeling Efficiency and Transport Speed. This table provides a comparative overview of the labeling efficiency and retrograde transport speed of various neuronal tracers. Data is compiled from multiple studies to offer a synthesis of their performance.
| Tracer | Toxicity Profile |
| This compound (Fluoro-Gold) | Neurotoxic, can cause neuronal death in long-term studies and may delay functional recovery. |
| True Blue | Generally considered to have low toxicity. |
| Fluoro-Ruby | Generally considered non-toxic. |
| DiI | Generally considered non-toxic. |
| Fast Blue | Generally considered to have low toxicity, though some studies suggest potential for glial cell fluorescence over time due to leakage. |
| Diamidino Yellow | Generally considered to have low toxicity. |
Table 2: Comparative Toxicity of Retrograde Tracers. This table summarizes the known toxic effects of the compared retrograde tracers on neuronal cells. This information is critical for designing long-term in vivo studies.
In-Depth Analysis of Tracer Performance
Labeling Efficiency:
This compound (Fluoro-Gold), True Blue, and DiI generally exhibit high labeling efficiencies, meaning they effectively label a large population of neurons that project to the injection site. A study comparing True Blue, Fluoro-Gold, Fluoro-Ruby, and DiI in rat spinal motor neurons found that the number of labeled neurons was similar for TB, FG, and DiI at both 3 days and 1 week post-injection. In contrast, Fluoro-Ruby labeled significantly fewer neurons at 3 days, although the number increased to become comparable with the other tracers by 1 week, suggesting a slower transport or uptake mechanism. Fast Blue and Diamidino Yellow are also known for their high labeling efficiency.
Transport Speed:
Toxicity:
A significant drawback of this compound (Fluoro-Gold) is its reported neurotoxicity. Long-term studies have shown that it can lead to neuronal death and may cause a more prolonged delay in functional recovery after nerve injury compared to tracers like True Blue. In contrast, Fluoro-Ruby and DiI are generally considered to be non-toxic and are well-suited for studies requiring long-term cell viability. True Blue, Fast Blue, and Diamidino Yellow are also considered to have low toxicity profiles, making them suitable for a wide range of applications.
Experimental Methodologies
To ensure reproducibility and accurate comparison, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the application of this compound and other compared retrograde tracers.
This compound (Fluoro-Gold) Injection Protocol
This protocol outlines the steps for retrograde neuronal tracing using this compound.
1. Tracer Preparation: Prepare a 2-5% solution of this compound in sterile distilled water or 0.9% saline. 2. Anesthesia: Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation). 3. Surgical Exposure: Surgically expose the target area for injection. 4. Injection: Using a glass micropipette or a Hamilton syringe, inject a small volume (typically 0.1-1.0 µl) of the tracer solution into the target region. 5. Post-operative Care: Suture the incision and provide appropriate post-operative care. 6. Survival Period: Allow for a survival period of 4 to 14 days to permit retrograde transport of the tracer. 7. Perfusion and Fixation: Transcardially perfuse the animal with saline followed by a 4% paraformaldehyde (PFA) solution in phosphate-buffered saline (PBS). 8. Tissue Sectioning: Dissect the brain or spinal cord and prepare sections (e.g., 40 µm) using a cryostat or vibratome. 9. Visualization: Mount the sections on slides and visualize the labeled neurons using a fluorescence microscope with a UV excitation filter.
General Protocol for Other Retrograde Tracers
The following diagram illustrates a generalized workflow applicable to other retrograde tracers discussed in this guide, with specific parameters adjusted as noted in the table below.
| Tracer | Concentration | Injection Volume | Survival Period |
| True Blue | 2% in distilled water | 0.1-1.0 µl | 3-7 days |
| Fluoro-Ruby | 10% in distilled water | 0.1-1.0 µl | 10-15 days |
| DiI | 15% in ethanol | 0.1-1.0 µl | 3-7 days |
| Fast Blue | 2-5% in distilled water | 0.1-1.0 µl | 3-7 days |
| Diamidino Yellow | 2-5% in distilled water | 0.1-1.0 µl | 3-7 days |
Table 3: Recommended Parameters for Various Retrograde Tracers. This table provides a starting point for optimizing experimental conditions for different retrograde tracers.
Choosing the Right Tracer: A Logical Approach
The selection of an appropriate retrograde tracer is a critical decision that depends on the specific goals of the experiment. The following decision tree can guide researchers in this process.
References
A Head-to-Head Comparison: Hydroxystilbamidine Versus Traditional HRP Tracing
A comprehensive guide for researchers in neuroscience and drug development on the advantages of Hydroxystilbamidine over traditional Horseradish Peroxidase (HRP) for neuronal tract tracing.
In the intricate field of neuroscience, the precise mapping of neural circuits is paramount to understanding the brain's complex functions in both health and disease. For decades, Horseradish Peroxidase (HRP) has been a cornerstone for tract-tracing studies. However, the advent of fluorescent tracers, particularly this compound (commercially known as Fluoro-Gold™), has offered researchers a powerful alternative with distinct advantages. This guide provides an objective comparison of this compound and traditional HRP tracing methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their experimental needs.
Quantitative Performance Comparison
The selection of a neuronal tracer hinges on a variety of factors, from the specific research question to the experimental model. The following table summarizes the key performance characteristics of this compound and HRP, providing a clear, at-a-glance comparison for informed decision-making.
| Feature | This compound (Fluoro-Gold™) | Horseradish Peroxidase (HRP) |
| Detection Method | Direct fluorescence microscopy.[1] | Enzymatic-histochemical reaction required for visualization.[1][2] |
| Signal Properties | Intense, bright, and highly resistant to fading.[3][4] | Stable reaction product, but indirect visualization can be less sensitive. |
| Transport Direction | Primarily retrograde. | Anterograde and retrograde. |
| Uptake Mechanism | Fluid phase endocytosis into nerve terminals. | Non-selective passive endocytosis. |
| Long-term Stability | Remains detectable for months within neurons. | Signal can be permanent but may be less stable over very long periods. |
| Toxicity | Generally considered non-toxic to neurons. | Can be neurotoxic, especially at higher concentrations or with longer survival times. |
| Compatibility | Compatible with immunocytochemistry and other fluorescent tracers. | Compatible with various chromogens for visualization. |
| Ease of Use | Simpler protocol with direct visualization. | Multi-step protocol involving enzymatic reaction. |
| Sensitivity | Extremely sensitive, allowing for the detection of fine neuronal processes. | Sensitivity can be lower and often requires conjugation with lectins (e.g., WGA-HRP) for enhancement. |
Experimental Protocols
Detailed and reproducible protocols are crucial for successful neuronal tracing experiments. Below are representative protocols for both this compound and traditional HRP tracing.
This compound (Fluoro-Gold™) Retrograde Tracing Protocol
This protocol is adapted from established methodologies for the use of this compound as a retrograde tracer.
1. Tracer Preparation:
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Prepare a 1-10% solution of this compound in sterile distilled water or 0.9% saline. A 4% solution is recommended for initial experiments.
2. Animal Surgery and Tracer Injection:
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Anesthetize the animal according to approved institutional protocols.
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Secure the animal in a stereotaxic frame.
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Expose the target brain region or peripheral nerve.
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Inject 0.05-1 µl of the this compound solution using a microsyringe or micropipette. For peripheral nerves, the nerve should be cut or damaged to facilitate uptake.
3. Post-Injection Survival Period:
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Allow for a survival period of 4 to 14 days to permit retrograde transport of the tracer. The optimal time may vary depending on the neuronal system and the length of the pathway being studied.
4. Tissue Fixation:
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Deeply anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS.
5. Tissue Processing:
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Post-fix the brain or spinal cord in the same fixative for 4-6 hours or overnight at 4°C.
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Cryoprotect the tissue by immersing it in a series of sucrose solutions of increasing concentration (e.g., 10%, 20%, 30%) in PBS.
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Section the tissue on a cryostat or freezing microtome at 30-40 µm thickness.
6. Visualization:
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Mount the sections on gelatin-coated slides.
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Sections can be directly observed under a fluorescence microscope equipped with a wide-band ultraviolet excitation filter (e.g., excitation ~360 nm, emission ~536 nm).
Traditional HRP Retrograde Tracing Protocol
This protocol outlines the key steps for neuronal tracing using unconjugated HRP.
1. Tracer Preparation:
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Prepare a 30-50% solution of HRP in sterile 0.9% saline.
2. Animal Surgery and Tracer Injection:
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Follow the same surgical and injection procedures as described for this compound.
3. Post-Injection Survival Period:
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The typical survival period for HRP retrograde transport is 24-72 hours.
4. Tissue Fixation:
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Perform transcardial perfusion as described above. A fixative containing a low concentration of glutaraldehyde (e.g., 1% paraformaldehyde and 1.25% glutaraldehyde in PBS) can enhance HRP preservation.
5. Tissue Processing:
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Post-fix and cryoprotect the tissue as for the this compound protocol.
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Section the tissue on a freezing microtome or vibratome.
6. HRP Histochemical Reaction:
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Collect the sections in cold PBS.
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Incubate the sections in a solution containing a chromogen, such as 3,3'-diaminobenzidine (DAB) or tetramethylbenzidine (TMB), and hydrogen peroxide. The reaction produces a colored precipitate at the location of the HRP enzyme.
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The reaction should be monitored under a microscope and stopped by transferring the sections to PBS once sufficient staining has developed.
7. Mounting and Visualization:
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Mount the stained sections on gelatin-coated slides.
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Dehydrate the sections through a graded series of alcohols, clear in xylene, and coverslip with a permanent mounting medium.
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Labeled neurons are visualized using a standard light microscope.
Visualizing the Workflow and Mechanisms
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflows and the underlying transport mechanisms for both this compound and HRP.
Caption: Experimental workflow for this compound tracing.
Caption: Experimental workflow for traditional HRP tracing.
Caption: Comparison of neuronal transport mechanisms.
Conclusion: Why Choose this compound?
While traditional HRP tracing has been instrumental in advancing our understanding of neural connectivity, this compound offers a suite of advantages that make it a superior choice for many contemporary neuroscience applications. Its high sensitivity, exceptional stability, and the simplicity of its direct fluorescent detection method streamline the experimental process and enhance the quality of the resulting data. The compatibility of this compound with other labeling techniques further expands its utility, allowing for multi-faceted analyses of neuronal circuits. For researchers seeking a reliable, robust, and efficient method for retrograde tracing, this compound represents a significant advancement over traditional HRP-based approaches.
References
Validating Hydroxystilbamidine Labeling with Genetic Tracing Techniques: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate delineation of neural circuits is paramount. This guide provides an objective comparison of hydroxystilbamidine (also known as Fluoro-Gold), a traditional chemical retrograde tracer, with modern genetic tracing techniques. We present supporting experimental data, detailed protocols, and visualizations to assist in the selection of the most appropriate method for your research needs.
This compound has long been considered a "gold-standard" for retrograde tracing due to its bright, fade-resistant fluorescence and reliability.[1] However, the advent of genetic tracing tools, which allow for the labeling of specific neuronal populations based on their genetic identity, offers a new level of precision. This guide explores how these two powerful techniques can be used in concert to validate and enhance our understanding of neural connectivity.
Performance Comparison: this compound vs. Alternatives
The choice of a neural tracer depends on various factors, including the experimental goals, the neuronal system under investigation, and the desired post-labeling analysis. Below is a summary of key performance metrics for this compound and a commonly used genetic alternative, the adeno-associated virus retrograde tracer (rAAV2-retro).
| Feature | This compound (Fluoro-Gold) | Genetic Tracers (e.g., rAAV2-retro) |
| Labeling Principle | Uptake by axon terminals and retrograde transport to the cell body.[1] | Viral transduction of axon terminals, leading to the expression of a genetically encoded reporter (e.g., GFP, tdTomato).[2] |
| Specificity | Labels all neurons projecting to the injection site. | Can be restricted to genetically defined cell types (e.g., using Cre-Lox systems).[2] |
| Labeling Efficiency | High efficiency, with the number of labeled neurons varying by survival time. For example, in rat spinal motor neurons, the number of labeled cells is high at 1 week post-injection.[3] | High efficiency, comparable to classical retrograde tracers like fluorescent beads. |
| Neurotoxicity | Can be neurotoxic in long-term studies, with a progressive decrease in the number of labeled neurons over several weeks. | Generally low toxicity, allowing for long-term transgene expression. |
| Signal Stability | Intense and bleach-resistant fluorescence, detectable for months. | Stable, long-term expression of fluorescent proteins. |
| Compatibility | Compatible with immunocytochemistry and electron microscopy. | Inherently compatible with genetic and molecular biology techniques. |
Experimental Validation: Co-localization of this compound and Genetically Expressed Reporters
A powerful approach to validate the specificity of this compound is to use it in transgenic animals where specific neuronal populations are already labeled with a fluorescent protein. For instance, in mice expressing EGFP in a defined set of neurons, injection of this compound into a known target area of these neurons should result in the co-localization of both signals in the source neurons.
A study successfully employed this strategy by injecting Fluoro-Gold into the dorsomedial hypothalamus (DMH) of transgenic mice expressing EGFP in prokineticin 2 (PK2) neurons of the suprachiasmatic nucleus (SCN). The results showed that a number of the EGFP-positive neurons in the SCN were also labeled with Fluoro-Gold, confirming that these specific neurons indeed project to the DMH.
Experimental Protocols
Below are detailed methodologies for validating this compound labeling with a Cre-dependent viral retrograde tracer.
Protocol 1: this compound Retrograde Tracing
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Tracer Preparation: Prepare a 2-4% solution of this compound (Fluoro-Gold) in 0.1 M cacodylate buffer (pH 7.5) or sterile saline.
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Animal Surgery and Injection: Anesthetize the animal and secure it in a stereotaxic frame. Inject 0.1-0.5 µL of the this compound solution into the target brain region using a glass micropipette or a Hamilton syringe.
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Survival Period: Allow a survival period of 3 days to 2 weeks for the tracer to be retrogradely transported. A 7-day survival period is often optimal for robust labeling.
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Tissue Processing:
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Transcardially perfuse the animal with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
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Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
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Section the brain using a cryostat or vibratome.
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Visualization: Mount the sections on slides and visualize the this compound fluorescence using a fluorescence microscope with a UV excitation filter (e.g., ~360 nm excitation, ~540 nm emission).
Protocol 2: Cre-Dependent Retrograde Viral Tracing
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Viral Vector: Use a Cre-dependent retrograde viral vector, such as rAAV2-retro-CAG-FLEX-tdTomato, in a Cre-driver mouse line that expresses Cre recombinase in the neuronal population of interest.
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Animal Surgery and Injection: Following the same surgical procedure as for this compound, inject a similar volume of the viral vector into the same target brain region.
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Survival Period: A survival period of at least 2-3 weeks is required for efficient viral transduction and expression of the fluorescent reporter protein.
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Tissue Processing and Visualization: Follow the same tissue processing steps as for this compound. The fluorescent reporter (e.g., tdTomato) can be visualized using the appropriate filter set on a fluorescence microscope.
Protocol 3: Co-localization Analysis
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Dual Labeling: In a Cre-driver mouse, inject the Cre-dependent retrograde virus into the target region. After a 2-week survival period to allow for reporter expression, perform a second surgery to inject this compound into the same stereotaxic coordinates. Allow for an additional 7-day survival period.
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Tissue Processing and Imaging: Process the brain tissue as described above. Acquire images of the source region using a confocal microscope with separate channels for this compound and the genetically encoded fluorescent protein.
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Analysis: Quantify the number of single-labeled and double-labeled neurons to determine the degree of co-localization. This provides a quantitative validation of the this compound labeling within the genetically defined neuronal population.
Visualizing the Workflow and Logic
To better illustrate the experimental design and the relationship between these techniques, the following diagrams were created using the DOT language.
Figure 1. Experimental workflow for validating this compound with genetic tracing.
Figure 2. Logical relationship between tracing techniques for validation.
References
Long-Term Neuronal Safety of Hydroxystilbamidine: A Comparative Analysis for Neuroanatomical Tracing
A critical evaluation of the retrograde tracer Hydroxystilbamidine (Fluoro-Gold™) reveals potential for long-term neurotoxicity, involving apoptotic pathways and oxidative stress. In contrast, alternative tracers such as True Blue and Fast Blue demonstrate greater stability and lower toxicity profiles in extended studies, positioning them as safer options for long-duration experiments.
For researchers engaged in long-term neural circuit mapping and connectivity studies, the ideal retrograde tracer must reliably label neuronal populations without inducing cytotoxic effects that could confound experimental outcomes. This compound, commercially known as Fluoro-Gold™, is a widely utilized tracer praised for its bright fluorescence and detailed filling of dendritic arbors. However, accumulating evidence from multi-week and multi-month studies indicates that its application can lead to significant neuronal degeneration and cell death, a crucial consideration for the integrity of chronic experiments.
Comparative Analysis of Neuronal Tracer Toxicity
Long-term in vivo studies have highlighted marked differences in the neurotoxic profiles of various fluorescent retrograde tracers. This compound (Fluoro-Gold™) has been shown to cause a significant reduction in the number of labeled motor and dorsal root ganglion neurons over extended periods, suggesting a direct cytotoxic effect. Conversely, tracers like True Blue and Fast Blue exhibit high stability, with a consistent number of labeled neurons maintained for up to 24 weeks, indicating minimal long-term toxicity.
| Tracer | Chemical Name | Model System | Time Point | Observation | Reference |
| Fluoro-Gold™ | This compound | Rat Sciatic Nerve (Motorneurons & DRGNs) | 20 Weeks | Significant decrease in the number of labeled neurons compared to 4-day survival, indicating cell death. | [1] |
| Fluoro-Gold™ | Rat Spinal Motorneurons | 12 & 24 Weeks | Marked decrease in the number of labeled neurons over time. | [2] | |
| Fluoro-Gold™ | rTg4510 Transgenic Mice (Tauopathy Model) | 14 Days | Induced persistent neurological deficits, mortality, and extensive TUNEL-positive cells (apoptosis). | [3] | |
| True Blue | (A benzofuran derivative) | Rat Sciatic Nerve (Motorneurons & DRGNs) | 20 Weeks | No difference in the number of labeled neurons compared to 4-day survival. | [1] |
| True Blue | Rat Spinal Motorneurons | 3 Days vs. 1 Week | Labeled a consistent and high number of neurons at both time points with no evidence of cell loss. | [4] | |
| Fast Blue | (An amidine derivative) | Rat Spinal Motorneurons | 24 Weeks | The number of labeled cells remained constant over the entire study period. | |
| Viral Tracer (RV-ΔG) | Glycoprotein-deleted Rabies Virus | Mouse Brain | Not Specified | Exerted more profound neurotoxic influence (microglia activation) compared to rAAV2-retro. | |
| Viral Tracer (rAAV2-retro) | Retrograde Adeno-Associated Virus | Mouse Brain | Not Specified | Lower neurotoxicity observed compared to RV-ΔG. |
Mechanisms of this compound-Induced Neurotoxicity
The neurotoxic effects of this compound (Fluoro-Gold™) appear to be mediated through the induction of apoptosis and oxidative stress. Studies have demonstrated that degenerating neurons retrogradely labeled with this tracer show evidence of oxidative DNA damage and undergo apoptosis. In mouse models of tauopathy, Fluoro-Gold™ injection led to a significant increase in TUNEL-positive cells, which co-localized with activated caspase-3, a key executioner enzyme in the apoptotic cascade. This suggests that the tracer can trigger an intrinsic cell death program in vulnerable neurons.
The diagram below illustrates the proposed signaling pathway for this process.
Caption: Proposed pathway of this compound-induced neuronal apoptosis.
Experimental Protocols for Neurotoxicity Assessment
To rigorously evaluate the potential neurotoxicity of neuronal tracers, several well-established assays can be employed. The following are summarized protocols for key in vivo and in vitro methods.
General Workflow for In Vivo Neurotoxicity Assessment
The diagram below outlines a typical experimental workflow for assessing tracer toxicity in an animal model.
References
- 1. Fluoro-Gold's toxicity makes it inferior to True Blue for long-term studies of dorsal root ganglion neurons and motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent neuronal labeling by retrograde fluorescent tracers: a comparison between Fast Blue, Fluoro-Gold and various dextran conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorogold induces persistent neurological deficits and circling behavior in mice over-expressing human mutant tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neuronal Tracers: Hydroxystilbamidine vs. True Blue
For researchers in neuroscience and drug development, the precise mapping of neural circuits is fundamental. Retrograde tracers are indispensable tools in this endeavor, allowing for the identification of neuronal connections by being transported from the axon terminal back to the cell body. Among the various fluorescent tracers available, Hydroxystilbamidine (commonly known as Fluoro-Gold™) and True Blue have been staples in neuroanatomical studies for decades. This guide provides an objective, side-by-side comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tracer for their specific experimental needs.
At a Glance: Key Properties
| Property | This compound (Fluoro-Gold™) | True Blue |
| Tracer Type | Fluorescent Retrograde Tracer | Fluorescent Retrograde Tracer |
| Chemical Nature | Cationic dye, the active component is this compound.[1] | Divalent cationic dye.[2] |
| Excitation Max | ~361 nm[1] | ~373 nm[3] |
| Emission Max | ~536 nm[1] | ~404 nm |
| Fluorescence Color | Gold at neutral pH, Blue at acidic pH. | Blue |
| Solubility | Soluble in water or 0.9% PBS. | Soluble in methanol. |
| Cellular Localization | Primarily cytoplasm and dendrites. | Cytoplasm, nucleolus, proximal dendrites, and axons. |
| Photostability | High resistance to fading. | Generally considered to have good photostability. |
| Toxicity | Can be neurotoxic, especially in long-term studies. | Reported to be less cytotoxic than Fluoro-Gold. |
Performance Characteristics: A Deeper Dive
Labeling Efficiency and Transport
Both this compound and True Blue are effective retrograde tracers, but their labeling efficiency can vary depending on the experimental conditions. A study comparing the labeling of motor neurons in the rat sciatic nerve found that True Blue had a significantly higher labeling efficiency (100%) compared to another tracer, diamidino yellow (72%). While this study did not directly include this compound, it highlights the robust labeling capabilities of True Blue. Another study investigating retrograde tracing in rat spinal motor neurons found that this compound (Fluoro-Gold) and True Blue had similar labeling efficacies when used alone, labeling a virtually identical population of motor neurons at 3 days and 1 week after application.
For this compound, retrograde transport is the primary mode, although some anterograde transport can occur. Optimal retrograde labeling is typically achieved with survival times ranging from 4 to 14 days, with longer times required for longer pathways. True Blue is also effectively transported over long distances and a bulk transport velocity of 20 mm/day has been suggested for estimating the required survival time for adequate labeling.
Photostability and Fluorescence
Neurotoxicity
A critical consideration in long-term studies is the potential neurotoxicity of the tracer. Research has shown that Fluoro-Gold can be toxic to neurons, leading to cell death in long-term studies (20 weeks). In contrast, the same study found no significant neuronal loss with True Blue over the same period, suggesting it is a more suitable tracer for chronic experiments.
Experimental Protocols
Below are generalized experimental protocols for using this compound and True Blue as retrograde tracers. It is crucial to optimize these protocols for the specific neuronal system and animal model being studied.
This compound (Fluoro-Gold™) Protocol
-
Tracer Preparation: Dissolve this compound powder in distilled water or 0.9% physiological saline to a concentration of 2-10%. A 4% solution is often recommended as a starting point.
-
Administration:
-
Pressure Injection: Inject 0.05-1 µL of the tracer solution into the target brain region using a microsyringe or micropipette.
-
Iontophoresis: For more discrete injection sites, apply a positive current (e.g., +5 µA) for 5-10 minutes.
-
-
Survival Time: Allow for a survival period of 4-14 days to permit retrograde transport to the cell bodies of interest.
-
Tissue Processing:
-
Perfuse the animal with a fixative, typically 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Section the brain tissue using a cryostat or vibratome.
-
Mount the sections on slides.
-
-
Visualization:
-
View the sections under a fluorescence microscope equipped with a wide-band ultraviolet (UV) excitation filter (e.g., 330-380 nm).
-
The emission will appear golden-yellow at neutral pH.
-
True Blue Protocol
-
Tracer Preparation: Prepare a 2-10% suspension of True Blue in distilled water or saline.
-
Administration:
-
Pressure Injection: Inject a small volume (typically 0.1-0.5 µL) of the True Blue suspension into the target area.
-
Nerve Soak: For peripheral nerve studies, the cut end of a nerve can be soaked in the tracer solution.
-
-
Survival Time: Survival times can range from a few days to several weeks, depending on the length of the pathway being traced. A transport rate of approximately 20 mm/day can be used as a guideline.
-
Tissue Processing:
-
Follow standard fixation and sectioning procedures as described for this compound.
-
-
Visualization:
-
Use a fluorescence microscope with a UV excitation filter (around 365 nm).
-
The labeled neurons will exhibit a bright blue fluorescence.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for retrograde tracing studies using either this compound or True Blue.
Logical Relationships in Tracer Selection
The choice between this compound and True Blue often depends on the specific goals of the experiment. The following diagram outlines the logical considerations for tracer selection.
Conclusion
Both this compound (Fluoro-Gold™) and True Blue are powerful and reliable retrograde tracers that have significantly contributed to our understanding of the nervous system's intricate wiring. The choice between them is not about which is definitively "better," but rather which is more appropriate for the specific experimental question at hand. For long-term survival studies where minimizing neurotoxicity is paramount, True Blue appears to be the superior choice. For experiments requiring high photostability and intense fluorescence, this compound is an excellent option. By carefully considering the properties and performance characteristics outlined in this guide, researchers can make an informed decision to achieve robust and reproducible results in their neuroanatomical investigations.
References
A Head-to-Head Comparison of Retrograde Neuronal Tracers for Accurate Quantification
A comprehensive guide for researchers, scientists, and drug development professionals on accurately quantifying Hydroxystilbamidine-labeled neurons and its alternatives. This guide provides a detailed comparison of performance, supported by experimental data and protocols, to aid in the selection of the most suitable tracer for your neuroanatomical studies.
In the intricate landscape of neuroscience research, the precise mapping of neural circuits is paramount. Retrograde neuronal tracers are indispensable tools in this endeavor, allowing for the identification of neuronal populations based on their axonal projections. Among the most established and widely utilized retrograde tracers is this compound, commercially known as Fluoro-Gold. While effective, a clear understanding of its performance relative to other available tracers is crucial for accurate and reliable experimental outcomes.
This guide offers an objective comparison of Fluoro-Gold with other popular retrograde tracers, including Cholera toxin subunit B (CTB), True Blue, Fluoro-Ruby, 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (DiI), and Biotinylated Dextran Amine (BDA). We present a synthesis of quantitative data on labeling efficiency, detailed experimental protocols, and visual representations of experimental workflows and tracer uptake mechanisms to empower researchers in making informed decisions for their specific research needs.
Quantitative Comparison of Tracer Labeling Efficiency
The selection of a retrograde tracer is often guided by its labeling efficiency, which can vary depending on the neuronal system under investigation and the experimental parameters. The following table summarizes quantitative data from a comparative study by Yu et al. (2015), which evaluated the number of labeled spinal motor neurons in rats at 3 and 7 days post-injection for several fluorescent tracers.
| Tracer | Mean Number of Labeled Neurons (3 days post-injection) | Mean Number of Labeled Neurons (7 days post-injection) |
| Fluoro-Gold (FG) | 135.6 ± 23.1 | 142.3 ± 21.8 |
| True Blue (TB) | 138.9 ± 25.4 | 145.1 ± 20.9 |
| DiI | 132.8 ± 27.5 | 140.5 ± 24.3 |
| Fluoro-Ruby (FR) | 89.7 ± 19.6* | 128.4 ± 22.7 |
*Indicates a statistically significant difference compared to FG, TB, and DiI at 3 days post-injection.
These findings suggest that Fluoro-Gold, True Blue, and DiI exhibit similar and high labeling efficiencies for spinal motor neurons by 7 days post-application.[1] Fluoro-Ruby, while also effective, demonstrated a slower transport time, resulting in significantly fewer labeled neurons at the earlier time point.[1]
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed protocols for the application of this compound (Fluoro-Gold) and its alternatives.
This compound (Fluoro-Gold) Protocol
-
Tracer Preparation: Prepare a 1-10% solution of Fluoro-Gold in 0.9% sterile saline or distilled water. A 4% solution is commonly recommended for initial experiments.
-
Injection:
-
Pressure Injection: Inject 0.05-1 µL of the tracer solution into the target brain region using a microsyringe or glass micropipette.
-
Iontophoresis: For more discrete injection sites, apply a +5 to +10 µA positive current in 7-second intervals for 5-15 minutes.
-
-
Survival Period: A post-injection survival time of 3-7 days is typical for retrograde transport.
-
Tissue Processing:
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde in phosphate buffer.
-
Post-fix the brain in the same fixative overnight.
-
Cryoprotect the brain in a 30% sucrose solution.
-
Section the brain on a cryostat or vibrating microtome.
-
-
Visualization: Labeled neurons can be visualized directly using a fluorescence microscope with a wide-band ultraviolet excitation filter (excitation ~365 nm, emission ~536 nm).[2][3]
Cholera Toxin Subunit B (CTB) Protocol
-
Tracer Preparation: Reconstitute Alexa Fluor conjugated CTB in sterile distilled water to a final concentration of 0.25-1%.
-
Injection:
-
Pressure Injection: Inject 50-200 nL of the CTB solution into the target region.
-
Iontophoresis: Apply a +1 to +5 µA positive current in 7-second intervals for 10-20 minutes.
-
-
Survival Period: Allow for a 5-14 day survival period.
-
Tissue Processing: Follow standard perfusion and tissue sectioning procedures as described for Fluoro-Gold.
-
Visualization: Visualize labeled neurons using the appropriate fluorescence filter set for the chosen Alexa Fluor conjugate.
True Blue Protocol
-
Tracer Preparation: Prepare a 2-5% aqueous suspension of True Blue in distilled water.
-
Injection:
-
Pressure Injection: Inject 0.1-0.5 µL of the tracer suspension.
-
-
Survival Period: A survival period of 7-21 days is recommended for optimal labeling.
-
Tissue Processing: Standard perfusion and tissue sectioning procedures are applicable.
-
Visualization: Observe labeled neurons with a fluorescence microscope using a UV filter (excitation ~360 nm, emission ~420 nm).
Fluoro-Ruby Protocol
-
Tracer Preparation: Dissolve Fluoro-Ruby (tetramethylrhodamine dextran amine) in distilled water or phosphate buffer to a concentration of 10%.
-
Injection:
-
Pressure Injection: Inject 0.05-0.5 µL of the solution.
-
-
Survival Period: Allow for a 7-14 day survival period for retrograde transport.
-
Tissue Processing: Follow standard perfusion and tissue sectioning protocols.
-
Visualization: Visualize using a rhodamine filter set (excitation ~555 nm, emission ~580 nm).
DiI Protocol
-
Tracer Application:
-
Crystal Application: Apply a small crystal of DiI directly to the target area in fixed tissue.
-
Solution Injection: Inject a 2.5-5% solution of DiI in ethanol or DMSO for in-vivo applications.
-
-
Incubation/Survival Period:
-
Fixed Tissue: Incubate tissue in PBS at room temperature for several weeks to months to allow for diffusion.
-
In-Vivo: A survival period of 1-4 weeks is typical.
-
-
Tissue Processing: Section the tissue on a vibratome. No perfusion is required for fixed tissue application.
-
Visualization: View with a rhodamine or DiI-specific filter set (excitation ~549 nm, emission ~565 nm).
Biotinylated Dextran Amine (BDA) Protocol
-
Tracer Preparation: Dissolve BDA (3,000 MW for retrograde tracing) in 0.01 M phosphate buffer to a 10% concentration.
-
Injection:
-
Iontophoresis: Apply a +5 µA positive current in 7-second intervals for 10-20 minutes.
-
-
Survival Period: A survival period of 7-14 days is recommended.
-
Tissue Processing:
-
Perfuse and section the tissue as previously described.
-
Incubate sections with an avidin-biotin-peroxidase complex (ABC).
-
Visualize the reaction product using a diaminobenzidine (DAB) reaction.
-
-
Visualization: Labeled neurons are visualized as a dark brown reaction product under a bright-field microscope.
Visualizing the Process: From Injection to Neuron
To better understand the experimental process and the underlying biological mechanisms, the following diagrams illustrate the general workflow of retrograde tracing and the diverse uptake pathways of different tracers.
Conclusion
The accurate quantification of labeled neurons is fundamental to the integrity of neuroanatomical studies. This compound (Fluoro-Gold) remains a robust and reliable retrograde tracer. However, for studies requiring different transport times, alternative tracers such as True Blue and DiI offer comparable labeling efficiency. Cholera toxin subunit B provides a highly sensitive alternative, while Biotinylated Dextran Amine allows for enzymatic amplification of the signal. The choice of tracer should be carefully considered based on the specific experimental goals, the neuronal system being investigated, and the required post-injection survival times. By understanding the comparative performance and adhering to detailed protocols, researchers can enhance the accuracy and impact of their neural circuit mapping endeavors.
References
- 1. Comparison of commonly used retrograde tracers in rat spinal motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]
- 3. FluoroGold retrograde tracing [bio-protocol.org]
Navigating Neural Circuits: A Comparative Guide to Hydroxystilbamidine and Transsynaptic Tracers
For researchers in neuroscience and drug development, the precise mapping of neural circuits is fundamental to understanding brain function and pathology. A crucial aspect of this endeavor is the ability to distinguish between neurons that are directly connected. This guide addresses a critical question for neural circuit mapping: Does Hydroxystilbamidine, a widely used retrograde tracer, cross synapses to label second-order neurons? We provide a definitive answer and a detailed comparison with established transsynaptic tracing alternatives, supported by experimental data and protocols.
This compound, commercially known as Fluoro-Gold™, is a fluorescent dye extensively used for its capabilities as a robust retrograde neuronal tracer. However, a comprehensive review of the literature and experimental evidence confirms that This compound does not cross synapses to label second-order neurons. It functions as a static, retrograde tracer, meaning it is taken up by axon terminals and transported back to the cell body (soma) of the first-order neuron, where it remains. This property makes it an excellent tool for identifying the direct inputs to a specific brain region, but not for mapping polysynaptic circuits.
The Mechanism of this compound: Retrograde Transport without Synaptic Crossing
This compound is taken up by nerve terminals primarily through fluid-phase endocytosis. Once inside the neuron, it is enclosed in vesicles and transported retrogradely along the axon to the cell body. The tracer then accumulates in the cytoplasm, where its fluorescence allows for clear visualization. The key limitation for multi-order tracing is that this compound is confined to the initially labeled neuron and does not pass through the synaptic cleft to adjacent, synaptically connected neurons.
Alternatives for Transsynaptic Tracing: A Comparative Overview
For researchers aiming to map multi-order neural circuits, several alternatives to this compound exist that are capable of transsynaptic transport. The most prominent among these are viral tracers, such as Rabies Virus and Herpes Simplex Virus (HSV), and the lectin-based tracer, Wheat Germ Agglutinin (WGA). Each of these tracers has distinct characteristics, advantages, and limitations.
| Feature | This compound (Fluoro-Gold™) | Rabies Virus (RV) | Herpes Simplex Virus (HSV) | Wheat Germ Agglutinin (WGA) |
| Transsynaptic | No | Yes | Yes | Yes |
| Directionality | Retrograde | Primarily Retrograde | Primarily Anterograde (strain-dependent) | Anterograde & Retrograde |
| Synaptic Order | First-order only | Monosynaptic (modified) or Polysynaptic (wild-type) | Monosynaptic (modified) or Polysynaptic (wild-type) | Polysynaptic |
| Labeling Efficiency | High for first-order neurons | High, with viral amplification | High, with viral amplification | Variable, dependent on pathway activity |
| Speed of Transport | ~1-2 mm/day (slow axonal transport) | ~80-100 mm/day (fast axonal transport)[1] | Variable, fast axonal transport | Variable, fast axonal transport |
| Toxicity | Neurotoxic at high concentrations | Cytotoxic, leads to neuronal death | Cytotoxic, leads to neuronal death | Low to moderate toxicity |
| Genetic Modification | No | Yes (for monosynaptic tracing, cell-type specificity) | Yes (for monosynaptic tracing, cell-type specificity) | Yes (can be genetically encoded) |
Rabies Virus: A Powerful Tool for Retrograde Transsynaptic Tracing
Rabies virus is a neurotropic virus that spreads efficiently in the retrograde direction across synapses. Wild-type rabies virus can trace polysynaptic circuits, but its high pathogenicity is a significant drawback. Genetically modified, glycoprotein-deleted rabies viruses (ΔG-RV) have revolutionized neuroscience research.[2][3][4] These modified viruses are restricted to monosynaptic retrograde tracing, allowing for the precise identification of direct inputs to a specific neuronal population.[2] The efficiency of transsynaptic spread for some rabies virus constructs has been quantified to be around 40% for first-order presynaptic excitatory inputs.
Herpes Simplex Virus (HSV): Anterograde Circuit Mapping
Herpes Simplex Virus, particularly the H129 strain, is a valuable tool for anterograde transsynaptic tracing. It is taken up by the cell body and transported down the axon to the terminals, where it then crosses synapses to infect postsynaptic neurons. Similar to rabies virus, HSV can be genetically modified to restrict its spread to monosynaptic connections and to target specific cell types. While highly efficient due to viral replication, HSV is also cytotoxic to infected neurons.
Wheat Germ Agglutinin (WGA): Bidirectional Transsynaptic Transport
Wheat Germ Agglutinin is a lectin that binds to N-acetylglucosamine and sialic acid residues on neuronal membranes. This binding facilitates its uptake and transport within neurons. A key feature of WGA is its ability to be transported both anterogradely and retrogradely across synapses, which can be both an advantage and a complication in interpreting results. WGA exhibits lower toxicity compared to viral tracers and can also be genetically encoded for cell-type-specific expression. One study found that iodinated WGA was 13 times more efficient than iodinated WGA-HRP for primary projection labeling and 3 times more efficient for second-order projection labeling in the rat visual system.
Experimental Protocols
Detailed methodologies are crucial for the successful application of these tracers. Below are summarized protocols for each of the discussed neuronal tracers.
This compound (Fluoro-Gold™) Retrograde Tracing
-
Preparation: Dissolve Fluoro-Gold™ in sterile saline or distilled water to a concentration of 2-10% (w/v). A 4% solution is often recommended for initial experiments.
-
Animal Surgery and Injection: Anesthetize the animal and place it in a stereotaxic frame. Expose the target brain region and inject a small volume (0.05-1 µL) of the tracer solution using a microsyringe or glass micropipette. Injections can be delivered via pressure or iontophoresis.
-
Survival Period: Allow for a survival period of 2 days to 2 weeks to permit retrograde transport of the tracer. The optimal time depends on the length of the neural pathway being studied.
-
Tissue Processing: Perfuse the animal with a suitable fixative (e.g., 4% paraformaldehyde in phosphate buffer). Collect the brain tissue, postfix if necessary, and section using a cryostat or vibratome.
-
Visualization: Mount the sections on slides and visualize the fluorescently labeled neurons using a fluorescence microscope with a UV excitation filter.
Monosynaptic Retrograde Tracing with Rabies Virus
This protocol involves a two-step viral injection process.
-
Helper Virus Injection:
-
Preparation: Use a Cre-dependent AAV helper virus that expresses the TVA receptor (for rabies virus entry) and the rabies glycoprotein (G) in the target "starter" neurons.
-
Injection: Inject the AAV helper virus into the brain region of interest in a Cre-driver mouse line.
-
Incubation: Allow 2-3 weeks for the expression of TVA and G in the target neurons.
-
-
Rabies Virus Injection:
-
Preparation: Use a G-deleted rabies virus pseudotyped with the EnvA envelope protein (RVΔG-EnvA), which can only infect cells expressing the TVA receptor.
-
Injection: Inject the RVΔG-EnvA into the same location as the helper virus.
-
Survival and Tracing: Allow a survival period of 7-10 days for the rabies virus to infect the starter cells and spread monosynaptically to the presynaptic neurons.
-
-
Tissue Processing and Visualization: Follow standard procedures for perfusion, tissue sectioning, and fluorescent imaging to identify the starter neurons (co-labeled with the helper virus marker) and the retrogradely labeled presynaptic neurons.
Anterograde Tracing with HSV (H129 Strain)
-
Virus Preparation: Use a replication-competent H129 strain expressing a fluorescent reporter for polysynaptic tracing or a thymidine kinase-deleted (dTK) H129 strain in combination with a helper AAV expressing TK for monosynaptic tracing.
-
Injection: Inject the HSV vector into the target brain region. For monosynaptic tracing, the helper AAV is injected 2-3 weeks prior to the HSV injection.
-
Survival Period: The survival time is critical and depends on the desired extent of tracing. For polysynaptic tracing, time points can range from 2 to 8 days to visualize second, third, and higher-order neurons. For monosynaptic tracing, a survival period of 5-10 days after HSV injection is typical.
-
Tissue Processing and Visualization: Perfuse the animal and process the brain tissue for fluorescence microscopy to map the distribution of anterogradely labeled neurons.
Transsynaptic Tracing with WGA
-
Tracer Preparation: WGA can be conjugated to a fluorescent dye (e.g., Alexa Fluor) or to HRP. Dissolve the WGA conjugate in sterile saline or PBS to the desired concentration (e.g., 1-2%).
-
Injection: Inject a small volume of the WGA solution into the target brain region using a microsyringe.
-
Survival Period: The survival time for WGA tracing can vary from 24 hours to several days, depending on the pathway and the desired extent of transsynaptic labeling.
-
Tissue Processing and Visualization:
-
For fluorescently labeled WGA, perfuse the animal, section the brain, and visualize the labeled neurons using fluorescence microscopy.
-
For WGA-HRP, after perfusion and sectioning, perform a histochemical reaction (e.g., with diaminobenzidine) to visualize the HRP enzyme activity.
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Monosynaptic tracing: a step-by-step protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monosynaptic retrograde tracing with rabies virus [bio-protocol.org]
- 4. A rabies virus-based toolkit for efficient retrograde labeling and monosynaptic tracing - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Specificity of Hydroxystilbamidine as a Retrograde-Only Tracer: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise mapping of neural circuits is fundamental. Retrograde tracers, substances transported from axon terminals back to the cell body, are indispensable tools in this endeavor. Among these, Hydroxystilbamidine, commercially known as Fluoro-Gold, is a widely utilized fluorescent tracer. This guide provides a comprehensive comparison of this compound with two other common retrograde tracers, Fast Blue and Diamidino Yellow, with a focus on verifying its specificity as a retrograde-only tracer. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate tracer for your research needs.
Performance Comparison of Retrograde Tracers
This compound (Fluoro-Gold) is renowned for its bright fluorescence, extensive filling of dendritic processes, and high resistance to fading[1][2]. However, its claim as a purely retrograde tracer warrants careful consideration, as evidence suggests potential anterograde transport under certain conditions[3][4]. This section compares the key performance characteristics of this compound with Fast Blue and Diamidino Yellow.
| Feature | This compound (Fluoro-Gold) | Fast Blue | Diamidino Yellow |
| Primary Transport Direction | Primarily Retrograde | Retrograde | Retrograde |
| Anterograde Transport | Observed, especially with short survival times (12h - 2 days)[4] | Minimal to none reported | Minimal to none reported |
| Labeling Efficiency | High, labels a large number of neurons | High, comparable to Fluoro-Gold in some studies | Efficient, though may label fewer neurons than Fluoro-Gold and Fast Blue in some contexts |
| Long-term Stability | Labeling can decrease over long survival periods (weeks to months) due to degradation or leakage | Excellent, labeled cells remain stable for at least 6 months | Migrates very slowly out of the cell, offering good long-term stability |
| Neurotoxicity | Evidence of neurotoxic effects in long-term studies, potentially leading to cell death | Generally considered non-toxic, though leakage can cause glial fluorescence | Considered to have low toxicity |
| Fluorescence Characteristics | Intense golden-yellow fluorescence | Bright blue fluorescence | Yellow fluorescence, primarily in the nucleus |
| Compatibility | Compatible with immunofluorescence, HRP histochemistry, and autoradiography | Good for double-labeling studies with tracers of different fluorescent spectra | Can be combined with True Blue or Fast Blue for double-labeling experiments |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for reproducible results in neural tracing studies. Below are summarized protocols for the application of this compound, Fast Blue, and Diamidino Yellow.
This compound (Fluoro-Gold) Protocol
-
Preparation: Dissolve this compound in distilled water or 0.9% saline to a concentration of 2-10% (a 4% solution is commonly recommended to start).
-
Administration:
-
Pressure Injection: Inject 0.05-1 µL of the tracer solution into the target brain region using a microsyringe or glass micropipette.
-
Iontophoresis: For more discrete injection sites, apply the tracer using iontophoresis with a positive current.
-
Crystal Application: A small crystal of the tracer can be applied directly to the tip of a micropipette and inserted into the target tissue.
-
-
Survival Time:
-
For retrograde transport, survival times typically range from 4 to 14 days. Longer pathways may require longer survival times.
-
To investigate potential anterograde transport, shorter survival times of 12 hours to 2 days are recommended.
-
-
Tissue Processing:
-
Perfuse the animal transcardially with a saline solution followed by a fixative, most commonly 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
Post-fix the brain tissue in the same fixative overnight.
-
Section the brain using a vibratome or cryostat.
-
-
Visualization:
-
Mount the sections on slides and coverslip with an aqueous mounting medium.
-
Visualize the fluorescence using a microscope equipped with a wide-band ultraviolet (UV) excitation filter (e.g., 330-380 nm excitation, 420 nm emission).
-
Fast Blue Protocol
-
Preparation: Prepare a 2-5% aqueous solution of Fast Blue in distilled water or saline.
-
Administration:
-
Intramuscular Injection: Inject the tracer solution into the target muscle.
-
Direct Nerve Application: Apply a crystal of Fast Blue directly to the cut end of a nerve.
-
Pressure Injection: Inject into the central nervous system as described for this compound.
-
-
Survival Time: A typical survival period is 7-14 days. Fast Blue is known for its long-term stability, allowing for survival times of several months.
-
Tissue Processing: Follow the same perfusion and fixation procedures as for this compound.
-
Visualization: Use a standard UV fluorescence microscope setup (e.g., ~365 nm excitation, ~420 nm emission) to visualize the bright blue cytoplasmic fluorescence.
Diamidino Yellow Protocol
-
Preparation: Prepare a 2-5% solution of Diamidino Yellow dihydrochloride in distilled water or buffer.
-
Administration: Administer via pressure injection or direct application to nervous tissue, similar to the other tracers.
-
Survival Time: Survival times are flexible due to the tracer's slow migration out of labeled cells. It can be injected at the same time as other tracers in double-labeling studies.
-
Tissue Processing: Standard perfusion and fixation protocols are applicable.
-
Visualization: Observe the yellow nuclear fluorescence using a UV excitation filter (~360 nm excitation).
Visualizing Experimental Workflows and Tracer Transport
To better illustrate the processes involved in retrograde tracing and the concept of axonal transport, the following diagrams are provided.
Conclusion: Is this compound a "Retrograde-Only" Tracer?
The evidence suggests that while this compound is a highly effective retrograde tracer, it is not strictly "retrograde-only." Studies have demonstrated that it can undergo anterograde transport, particularly with shorter survival times. This is a critical consideration for experiments where the precise direction of transport is paramount.
For studies requiring unequivocal retrograde-only transport, tracers like Fast Blue or Diamidino Yellow, which have not been reported to undergo significant anterograde transport, may be more suitable alternatives. Furthermore, the long-term stability of Fast Blue makes it a superior choice for chronic studies. Conversely, the intense fluorescence and excellent dendritic filling of this compound remain advantageous for many applications, provided the potential for anterograde transport is acknowledged and controlled for in the experimental design.
Ultimately, the choice of retrograde tracer depends on the specific requirements of the research question, including the desired survival time, the need for double labeling, and the tolerance for potential off-target effects like anterograde transport and neurotoxicity. This guide provides the necessary data and protocols to make an informed decision for your neuroanatomical tracing studies.
References
- 1. On the use of fast blue, fluoro-gold and diamidino yellow for retrograde tracing after peripheral nerve injury: uptake, fading, dye interactions, and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diamidino yellow dihydrochloride (DY . 2HCl); a new fluorescent retrograde neuronal tracer, which migrates only very slowly out of the cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. Comparisons between the use of true blue and diamidino yellow as retrograde fluorescent tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Neuronal Tracers: Hydroxystilbamidine vs. Rabies Virus
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neuroscience research, the precise mapping of neural circuits is paramount to understanding brain function and disease. Neuronal tracers are indispensable tools in this endeavor, allowing for the visualization of connections between different brain regions. Among the diverse array of available tracers, the fluorescent chemical tracer Hydroxystilbamidine (commonly known by the trade name Fluoro-Gold) and viral tracers, particularly modified rabies virus, represent two distinct and powerful approaches for retrograde tracing. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols and mechanistic insights, to aid researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Differences
| Feature | This compound (Fluoro-Gold) | Rabies Virus (G-deleted) |
| Tracer Type | Fluorescent chemical compound | Self-replicating biological agent (virus) |
| Mechanism | Uptake by nerve terminals and retrograde axonal transport.[1][2] | Infects neurons at axon terminals, followed by retrograde transport and trans-synaptic spread to presynaptic neurons.[3] |
| Synaptic Spread | No, confined to the initially labeled neurons. | Yes, can be engineered for monosynaptic or polysynaptic tracing.[3] |
| Labeling Signal | Bright, fade-resistant fluorescence.[2] | Genetically encoded fluorescent proteins (e.g., GFP, mCherry). |
| Toxicity | Neurotoxic, can cause neuronal damage and functional deficits, particularly at higher concentrations. | Cytotoxic over time, though modified strains have reduced toxicity compared to wild-type. |
| Long-term Studies | Limited by potential neurotoxicity and fluorescence fading over extended periods. | Long-term studies are challenging due to eventual cytotoxicity. |
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and rabies virus. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values are compiled from various sources.
Table 1: Transport and Labeling Efficiency
| Parameter | This compound (Fluoro-Gold) | Rabies Virus | Supporting Evidence |
| Retrograde Transport Speed | ~20 mm/day | 100 - 400 mm/day | For this compound, an estimated transport rate is about 2 cm per day in mammals. For rabies virus, anterograde transport has been measured at 100 to 400 mm/day, and retrograde transport is also known to be rapid. |
| Labeling Efficiency | High, comparable to other fluorescent tracers like True Blue and DiI. In some studies, double-labeling with other tracers shows over 95% co-localization. | Can be highly efficient, with some studies reporting labeling of 35-40% of excitatory inputs to a targeted neuron population. Efficiency can be significantly influenced by the viral strain and glycoprotein used, with some engineered glycoproteins increasing efficiency by up to 62.1-fold compared to older versions. | One study found that with optimized conditions, rabies virus can retrogradely label about 35% to 40% of excitatory inputs. Another study demonstrated that an optimized glycoprotein (ooG) significantly increased tracing efficiency compared to older glycoproteins (oG and B19G). |
Table 2: Neurotoxicity
| Parameter | This compound (Fluoro-Gold) | Rabies Virus (G-deleted) | Supporting Evidence |
| Observed Cytotoxicity | Causes neuronal degeneration, functional deficits, and tissue damage at the injection site, particularly at higher concentrations (e.g., 5%). Long-term studies have shown neurodegenerative changes in back-filled neurons. | While less toxic than wild-type rabies, G-deleted strains still induce cytotoxicity, leading to altered electrophysiological properties and neuronal death around 16 days post-injection. | Studies have shown that Fluoro-Gold injection can lead to significant functional impairment of motor, sensory, and autonomic nerves. For rabies virus, even with G-gene deletion, cytopathic changes and neuronal death are observed over time. |
| Concentration/Titer Dependence | Toxicity is dose-dependent. Higher concentrations (e.g., 5-10%) lead to more significant tissue damage compared to lower concentrations (e.g., 0.5-2.5%). | Toxicity is a known issue, though quantitative dose-response cytotoxicity data for tracing applications is not readily available in a standardized format. | The neurotoxic effects of Fluoro-Gold are well-documented to be concentration-dependent. While the cytotoxicity of rabies virus tracers is acknowledged, direct quantitative comparisons of different titers on neuronal survival in tracing studies are less commonly reported. |
Signaling Pathways and Mechanisms of Action
This compound (Fluoro-Gold) Uptake and Transport
This compound is a cationic fluorescent dye. Its uptake into neurons is thought to occur at nerve terminals, particularly where the axonal membrane is damaged or highly active. The proposed mechanism involves fluid-phase endocytosis. Once inside the neuron, it is retrogradely transported within vesicles along the axon to the cell body, where it accumulates in lysosomes.
Rabies Virus Entry and Retrograde Transport
Rabies virus, when used as a tracer, typically has its native glycoprotein (G) replaced with a modified version or is pseudotyped with the envelope protein of another virus (e.g., EnvA from avian sarcoma leucosis virus) to control which cells are initially infected. The virus enters the neuron at the axon terminal through receptor-mediated endocytosis. The viral particle is then transported retrogradely within an endosome along microtubules, a process driven by the motor protein dynein. For transsynaptic tracing, the virus replicates in the neuron, and new viral particles bud and cross the synapse to infect presynaptic neurons.
Experimental Protocols
Stereotaxic Injection of this compound (Fluoro-Gold)
This protocol describes the general procedure for stereotaxic injection of this compound into the brain of a rodent model.
Materials:
-
This compound (Fluoro-Gold) powder or pre-made solution (typically 2-5% in sterile saline or distilled water)
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Microsyringe pump and Hamilton syringe with a fine-gauge needle or glass micropipette
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Animal heating pad
-
Suturing material
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance). Place the animal in the stereotaxic frame, ensuring the head is level. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the area with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target brain region at the predetermined stereotaxic coordinates.
-
Tracer Injection: Lower the injection needle or micropipette to the target coordinates. Infuse the this compound solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage. The total volume will depend on the target structure but is typically in the range of 100-500 nL.
-
Post-injection: Leave the needle in place for 5-10 minutes after the injection to prevent backflow. Slowly withdraw the needle.
-
Suturing and Recovery: Suture the scalp incision. Administer analgesics as per institutional guidelines. Monitor the animal until it has fully recovered from anesthesia.
-
Survival Period: Allow a survival period of 3 days to 2 weeks for adequate retrograde transport of the tracer.
-
Tissue Processing: Perfuse the animal with saline followed by 4% paraformaldehyde. Post-fix the brain and then section it on a cryostat or vibratome. The sections can then be mounted and coverslipped for fluorescent microscopy.
Monosynaptic Rabies Virus Tracing
This protocol outlines the key steps for using a G-deleted, EnvA-pseudotyped rabies virus for monosynaptic retrograde tracing in a Cre-driver mouse line.
Materials:
-
Cre-driver mouse line
-
Helper viruses (e.g., AAVs expressing Cre-dependent TVA receptor and rabies glycoprotein G)
-
G-deleted, EnvA-pseudotyped rabies virus expressing a fluorescent reporter
-
Stereotaxic surgery setup (as described above)
-
Biosafety level 2 (BSL-2) facilities and procedures
Procedure:
-
Helper Virus Injection: In the first surgery, inject the helper AAVs into the target brain region of a Cre-driver mouse. These viruses will drive the expression of the TVA receptor and the rabies G protein specifically in the Cre-expressing "starter" neurons.
-
Incubation Period: Allow 2-3 weeks for the helper viruses to express.
-
Rabies Virus Injection: In a second surgery, inject the G-deleted, EnvA-pseudotyped rabies virus into the same target region. This virus can only infect the "starter" neurons that are now expressing the TVA receptor.
-
Transsynaptic Spread: Inside the starter cells, the rabies virus will be complemented by the G protein (from the helper virus), allowing it to assemble into infectious particles that can then spread retrogradely across one synapse to infect the presynaptic input neurons.
-
Survival Period: Allow a survival period of 7-10 days for the rabies virus to express the fluorescent reporter in the input neurons.
-
Tissue Processing and Imaging: Perfuse the animal and process the brain tissue as described for this compound. Image the brain to identify the starter cells (often co-labeled with a different fluorophore from the helper viruses) and the retrogradely labeled input neurons.
Conclusion
Both this compound and rabies virus are powerful retrograde tracers, each with a unique set of advantages and limitations. This compound offers a simple, non-biological method for high-resolution labeling of neuronal projections, but its use in long-term studies is hampered by neurotoxicity and potential signal fading. Rabies virus, particularly in its modified forms, provides an unparalleled ability to map multi-order or monosynaptic connections, offering dynamic insights into neural circuitry. However, its biological nature necessitates more complex experimental procedures and biosafety considerations, and cytotoxicity remains a concern for long-term experiments.
The choice between these two tracers will ultimately depend on the specific research question. For straightforward retrograde labeling of first-order projections in short-to-medium-term studies, this compound may be a suitable and convenient option. For dissecting the synaptic organization of neural circuits and identifying polysynaptic pathways, rabies virus-based tracing is the more powerful approach. Researchers should carefully consider the experimental goals, required timeline, and potential for neurotoxicity when selecting the appropriate tracer for their studies.
References
Unveiling Neuronal Pathways: A Comparative Guide to Hydroxystilbamidine Diffusion
For researchers, scientists, and drug development professionals navigating the intricate world of neuronal tract tracing, the choice of a retrograde tracer is paramount. The degree to which a tracer diffuses from its injection site can significantly impact the precision and interpretation of experimental results. This guide provides an objective comparison of Hydroxystilbamidine (also known as Fluoro-Gold), a widely used fluorescent retrograde tracer, with other common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound is a popular choice for its intense and long-lasting fluorescence, allowing for clear visualization of retrogradely labeled neurons. However, understanding its diffusion characteristics is crucial for accurately defining the neuronal population under investigation. Excessive spread at the injection site can lead to the unintended labeling of neurons in adjacent areas, complicating the interpretation of connectivity maps. This guide delves into the diffusion properties of this compound and compares it with other widely used neuronal tracers, including Cholera Toxin Subunit B (CTB), Dextran-Amines, and Phaseolus vulgaris Leucoagglutinin (PHA-L).
Quantitative Comparison of Tracer Diffusion
To facilitate a clear comparison, the following table summarizes quantitative data on the diffusion of this compound and its alternatives. It is important to note that direct comparative studies for all tracers under identical conditions are limited; therefore, data from various sources are presented to provide a comprehensive overview.
| Tracer | Alternative Tracer | Animal Model | Brain Region | Time Post-Injection | Mean Diffusion Area (mm²)[1][2] | Key Findings |
| This compound (Fluoro-Gold) | Cholera Toxin Subunit B (CTB) | Rat | Superior Colliculus | 1 Week | FG: 1.25 ± 0.15 | The diffusion area of Fluoro-Gold was significantly larger than that of CTB at both time points.[1][2] |
| CTB: 0.45 ± 0.08 | ||||||
| 2 Weeks | FG: 1.30 ± 0.18 | |||||
| CTB: 0.65 ± 0.10 | ||||||
| Dextran-Amines (3,000 MW) | Dextran-Amines (10,000 MW) | Xenopus laevis tadpoles | Lateral line nerves | 1 Hour | 3k MW: ~2 mm/h | 3,000 MW dextrans diffuse approximately twice as far as 10,000 MW dextrans. |
| 10k MW: ~1 mm/h | ||||||
| Phaseolus vulgaris Leucoagglutinin (PHA-L) | - | - | - | - | Injection site core: 50-200 µm diameter | PHA-L, when delivered iontophoretically, can create very small and well-defined injection sites. A "zone of diffusion" around the core of filled neurons tends to increase with longer survival times. |
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, this section provides a detailed methodology for assessing the diffusion of neuronal tracers from the injection site.
Experimental Protocol: Comparative Analysis of Neuronal Tracer Diffusion
1. Tracer Preparation:
-
This compound (Fluoro-Gold): Dissolve in distilled water or 0.9% saline to a concentration of 1-10% (typically 4%).
-
Cholera Toxin Subunit B (CTB): Reconstitute conjugated CTB in distilled water or phosphate-buffered saline (PBS) to the desired concentration (e.g., 0.25%).
-
Dextran-Amines (Biotinylated or Fluorescently Conjugated): Dissolve in sterile distilled water to a concentration of 10 mg/ml.
-
Phaseolus vulgaris Leucoagglutinin (PHA-L): Dissolve in 0.01 M sodium phosphate-buffered saline (pH 7.4) to a final concentration of 2.5%.
2. Stereotaxic Injection:
-
Anesthetize the animal model (e.g., rat, mouse) using an approved anesthetic protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Lower a glass micropipette or a syringe needle to the precise stereotaxic coordinates of the target nucleus.
-
Inject a small volume of the tracer solution (e.g., 50-200 nL) using either pressure injection (e.g., picospritzer) or iontophoresis.
-
Pressure Injection: Deliver the tracer at a slow and controlled rate to minimize mechanical damage and backflow.
-
Iontophoresis (for PHA-L): Apply a positive current (e.g., 5 µA, 7 seconds on/7 seconds off for 15-20 minutes) to eject the tracer from the micropipette.
-
-
After the injection, leave the pipette in place for several minutes to minimize tracer leakage up the injection track upon withdrawal.
-
Suture the incision and provide post-operative care.
3. Post-Injection Survival Period:
-
Allow for a sufficient survival period for the tracer to be taken up and transported. This can range from a few days to several weeks depending on the tracer and the neuronal pathway being studied. For diffusion assessment, time points such as 1 and 2 weeks are recommended.
4. Tissue Processing:
-
Deeply anesthetize the animal and perform transcardial perfusion with a fixative solution (e.g., 4% paraformaldehyde in 0.1 M phosphate buffer).
-
Dissect the brain and post-fix it in the same fixative overnight at 4°C.
-
Cryoprotect the brain by immersing it in a series of sucrose solutions of increasing concentration (e.g., 20% and 30% sucrose in PBS).
-
Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thick) on a cryostat or freezing microtome.
-
Mount the sections onto gelatin-coated slides.
5. Imaging and Analysis:
-
Visualize the fluorescent tracers using a fluorescence microscope equipped with the appropriate filter sets.
-
For non-fluorescent tracers like biotinylated dextran amine (BDA), perform immunohistochemical visualization using an avidin-biotin-peroxidase complex method followed by a diaminobenzidine (DAB) reaction.
-
Capture high-resolution images of the injection sites.
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the diffusion area.
-
Define the boundary of the injection site core (area of intense, saturated labeling).
-
Define the outer boundary of the diffusion halo (the extent of detectable tracer fluorescence or reaction product).
-
Measure the area of both the core and the total diffusion zone.
-
Calculate the diffusion radius if a circular spread is assumed.
-
-
Perform statistical analysis to compare the diffusion areas between different tracers and at different time points.
Visualizing Experimental Workflows and Concepts
To further clarify the experimental process and the underlying principles of neuronal tracing, the following diagrams have been generated using Graphviz.
Conclusion
The selection of a retrograde neuronal tracer requires careful consideration of its diffusion properties to ensure accurate and reliable mapping of neural circuits. This compound (Fluoro-Gold) is a powerful tool, but its tendency for a larger diffusion area compared to tracers like Cholera Toxin Subunit B should be taken into account during experimental design and data interpretation. For studies requiring highly localized injections with minimal spread, iontophoretically applied PHA-L may be a more suitable option. Dextran-amines offer a range of molecular weights that can be selected to influence the extent of diffusion.
By utilizing the quantitative data and detailed experimental protocols provided in this guide, researchers can make informed decisions about the most appropriate tracer for their specific research questions, ultimately leading to more precise and impactful findings in the field of neuroscience.
References
Safety Operating Guide
Proper Disposal of Hydroxystilbamidine: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Hydroxystilbamidine, a fluorescent dye commonly used in biomedical research, requires careful handling and disposal due to its potential health and environmental hazards. This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative to prevent its release into the environment.[1] All personnel handling this compound should be familiar with the following safety precautions:
| Precautionary Measure | Description | Relevant GHS Codes |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[2][3] | - |
| Ventilation | Work with this compound powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1] | - |
| Avoid Contact | Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water. | - |
| Ingestion | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor immediately. | H302, P264, P270, P301+P312, P330 |
| Environmental Hazard | Avoid release to the environment. This compound is very toxic to aquatic life. | H410, P273 |
| Spill Management | In case of a spill, collect the spillage to prevent it from entering drains or waterways. | P391 |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste must be conducted through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container designated for solid chemical waste.
-
Contaminated disposable items such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and clearly labeled waste container.
-
The container must be made of a material compatible with the solvent used (e.g., a plastic container for aqueous solutions).
-
Ensure the container is kept securely capped when not in use.
-
Waste Container Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The solvent and its concentration (for liquid waste)
-
Any associated hazard warnings (e.g., "Toxic")
-
The date the waste was first added to the container
Storage of Hazardous Waste
-
Store waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.
-
Ensure secondary containment, such as a tray or bin, is used for liquid waste containers to prevent spills.
-
Do not mix incompatible waste streams.
Disposal of Empty Containers
-
A container that has held this compound is considered hazardous waste.
-
To be disposed of as non-hazardous waste, the container must be triple-rinsed with a suitable solvent.
-
The rinsate from all three rinses must be collected and disposed of as hazardous liquid waste.
-
After triple-rinsing, deface the original label on the container before disposing of it according to your institution's guidelines for non-hazardous lab waste.
Arranging for Waste Pickup
-
Once a waste container is full or has been in storage for a designated period (e.g., 6-12 months), arrange for its collection by your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste disposal service.
Spill Management Protocol
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Wear a lab coat, safety goggles, and chemical-resistant gloves. For a large powder spill, a respirator may be necessary.
-
Contain the Spill:
-
Solid Spills: Carefully sweep or gently collect the powder to avoid creating dust. Place the material into a labeled container for hazardous waste.
-
Liquid Spills: Absorb the spill with an inert absorbent material such as vermiculite or sand.
-
-
Collect Waste: Place the absorbent material and any contaminated cleaning supplies into a sealed bag or container labeled as hazardous waste.
-
Decontaminate the Area: Clean the spill surface with a suitable solvent (e.g., ethanol), and then wash with soap and water. Collect all cleaning materials for disposal as hazardous waste.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Hydroxystilbamidine
Essential Safety and Handling Guide for Hydroxystilbamidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risks associated with this fluorescent dye.
Hazard and Safety Data
While specific quantitative toxicity data such as LD50/LC50 values and occupational exposure limits for this compound are not well-established, the available Safety Data Sheets (SDS) indicate the following hazards.[1][2][3] It is imperative to handle this compound with caution, assuming it may have harmful effects that have not been fully investigated.[2]
| Hazard Category | Classification | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Tight-sealing safety goggles with side-shields. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a risk of splashing. | Protects against eye irritation from dust particles and splashes of solutions. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or other suitable protective gloves. Double-gloving is recommended. | Prevents skin contact and irritation. |
| Body Protection | Laboratory Coat & Impervious Clothing | A fully buttoned laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, impervious clothing or a disposable gown should be worn. | Protects skin from contact with the chemical. |
| Respiratory Protection | NIOSH-approved Respirator | A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation. Use in a well-ventilated area, preferably within a chemical fume hood. | Prevents respiratory tract irritation from inhalation of dust. |
Operational Plans
Experimental Protocol: Preparation of a this compound Solution for Neuronal Tracing
This protocol outlines the steps for safely preparing a solution of this compound for use as a retrograde neuronal tracer.
Materials:
-
This compound powder
-
Sterile distilled water or 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Appropriate PPE (as listed above)
Procedure:
-
Preparation of Work Area:
-
Ensure the work area, typically a chemical fume hood, is clean and free of clutter.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary materials and equipment.
-
-
Donning PPE:
-
Put on a lab coat, two pairs of chemical-resistant gloves, and tight-sealing safety goggles. If not working in a fume hood, a NIOSH-approved respirator is required.
-
-
Weighing the Powder:
-
Carefully weigh the desired amount of this compound powder in a tared, sterile microcentrifuge tube inside the chemical fume hood to minimize inhalation risk.
-
-
Dissolving the Powder:
-
Using a calibrated micropipette, add the appropriate volume of sterile distilled water or 0.9% saline to the microcentrifuge tube to achieve the desired concentration (typically 1-10%, with 4% being a common starting concentration).
-
Close the tube securely.
-
-
Mixing:
-
Vortex the solution until the powder is completely dissolved. Gentle heating may be applied if necessary, but avoid boiling.
-
-
Storage:
-
Store the prepared solution in a clearly labeled, light-protected container at 4°C for short-term storage or as recommended by the manufacturer for long-term storage.
-
-
Decontamination and Waste Disposal:
-
Wipe down the work surface with a suitable decontaminating agent.
-
Dispose of all contaminated materials, including pipette tips, microcentrifuge tubes, and bench paper, in a designated hazardous waste container.
-
Emergency and Disposal Plans
This compound Spill Response Workflow
Immediate and correct response to a spill is crucial to prevent exposure and environmental contamination. The following workflow outlines the necessary steps.
Caption: Workflow for responding to a this compound spill.
Disposal Plan
All waste materials contaminated with this compound, including unused product, solutions, contaminated labware, and cleaning materials, must be disposed of as hazardous chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation:
-
Collect all this compound-contaminated waste separately from other laboratory waste streams.
-
-
Containment:
-
Solid Waste: Place contaminated solids (e.g., gloves, wipes, gels) in a clearly labeled, durable, and sealed plastic bag or container.
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
-
Labeling:
-
Ensure all waste containers are accurately labeled with their contents.
-
-
Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.
-
For empty containers, the first rinse must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional guidelines, but it is best practice to collect all rinses as hazardous waste.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
